2-Butyl-2H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-3-8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDQBZSCVSFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Butyl-2H-benzo[d]triazole from 1-Bromobutane
Abstract: The N-alkylation of benzotriazole is a foundational reaction in heterocyclic chemistry, yet one that presents a persistent challenge in regioselectivity. The existence of two nucleophilic nitrogen centers, N1 and N2, often leads to the formation of isomeric product mixtures. This guide provides an in-depth technical overview of the synthesis of 2-Butyl-2H-benzo[d]triazole, a symmetric N2-alkylated isomer, from 1-bromobutane. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, discuss key parameters for process optimization, and outline robust characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this synthesis.
Introduction: The Challenge of Regioselectivity in Benzotriazole Alkylation
Benzotriazole and its N-substituted derivatives are privileged scaffolds in medicinal chemistry, materials science, and industrial applications, serving as corrosion inhibitors, photostabilizers, and key pharmacophores.[1] The alkylation of the benzotriazole ring is a common strategy for derivatization; however, the reaction is complicated by the presence of two nucleophilic nitrogen atoms, leading to a mixture of 1-substituted and 2-substituted isomers.
The formation of the benzotriazolide anion upon deprotonation creates a system where the negative charge is delocalized across the N1 and N2 positions. Subsequent reaction with an electrophile, such as an alkyl halide, can occur at either site.[2] Generally, the N1-alkylated product is the thermodynamic favorite and often the major product in conventional syntheses, while the N2-alkylated isomer possesses unique properties stemming from its C₂ symmetry.[3] Precise control over this regioselectivity is a significant synthetic challenge, often requiring specialized catalysts or reaction conditions. This guide focuses on a standard, accessible method that produces a mixture of isomers, necessitating a robust purification and characterization strategy to isolate the desired 2-butyl-2H-benzo[d]triazole.
Mechanistic Insights: The N-Alkylation Pathway
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of 1H-benzotriazole by a base, creating the benzotriazolide anion. This anion is a bidentate nucleophile, with electron density distributed between the N1 and N2 atoms.
The subsequent alkylation step is a competition between these two nucleophilic centers attacking the electrophilic carbon of 1-bromobutane. The bromide ion is displaced, forming the N-C bond.
The ratio of N1 to N2 isomers is influenced by several factors including the nature of the solvent, the counter-ion of the base, temperature, and the steric bulk of the alkylating agent. Polar aprotic solvents like DMF, for instance, can solvate the cation, leaving a "naked" anion that influences reactivity.[4]
Experimental Protocol: Synthesis and Purification
This protocol is adapted from established methods for the N-alkylation of benzotriazole, which reliably produce a mixture of the N1 and N2 butyl isomers.[4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 1H-Benzotriazole | 119.12 | 5.96 g | 50.0 | 1.0 eq |
| 1-Bromobutane | 137.02 | 7.54 g | 55.0 | 1.1 eq |
| Sodium Hydroxide (NaOH) | 40.00 | 2.20 g | 55.0 | 1.1 eq |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Diethyl Ether | - | ~300 mL | - | - |
| Saturated Brine Solution | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | ~10 g | - | - |
| Silica Gel (for chromatography) | - | As needed | - | - |
| Hexane/Ethyl Acetate mixture | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzotriazole (5.96 g, 50.0 mmol) and N,N-dimethylformamide (100 mL). Stir until the solid dissolves.
-
Base Addition : Carefully add powdered sodium hydroxide (2.20 g, 55.0 mmol) to the solution. Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation : Add 1-bromobutane (7.54 g, 55.0 mmol) dropwise to the suspension over approximately 15 minutes.
-
Reaction : Heat the reaction mixture to 60-70°C using an oil bath. Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up : Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing : Combine the organic extracts and wash them with water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude oil containing a mixture of 1-butyl- and 2-butyl-benzotriazole. A typical total yield for the mixture is around 85%.[4]
Purification
The separation of the N1 and N2 isomers is critical and is effectively achieved by flash column chromatography on silica gel.[5][6]
-
Stationary Phase : Silica gel (230-400 mesh).
-
Mobile Phase : A gradient of ethyl acetate in hexane is typically effective. Start with pure hexane and gradually increase the polarity (e.g., from 0% to 10% ethyl acetate).
-
Elution Order : The less polar 2-butyl-2H-benzo[d]triazole (N2 isomer) will typically elute before the more polar 1-butyl-1H-benzo[d]triazole (N1 isomer).
-
Monitoring : Collect fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.
Product Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the isolated 2-Butyl-2H-benzo[d]triazole and to distinguish it from its N1 isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[7]
The key distinguishing feature is molecular symmetry. 2-Butyl-2H-benzo[d]triazole is symmetric, while the 1-butyl isomer is not. This has direct consequences on their NMR spectra.
-
¹H NMR : The N2 isomer will show two distinct signals for the four aromatic protons, appearing as two symmetric multiplets (AA'BB' system). In contrast, the N1 isomer will show four distinct signals for the four aromatic protons in a more complex pattern.
-
¹³C NMR : The N2 isomer will show only three signals for the six aromatic carbons (two signals for the CH carbons and one for the quaternary carbons). The N1 isomer will show six distinct signals for the aromatic carbons.
| Expected NMR Data for 2-Butyl-2H-benzo[d]triazole | | :--- | :--- | | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.85 (m, 2H, Ar-H), 7.35 (m, 2H, Ar-H), 4.70 (t, 2H, N-CH₂), 2.10 (p, 2H, CH₂), 1.45 (h, 2H, CH₂), 0.95 (t, 3H, CH₃) | | ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 144.5 (C-Ar, quaternary), 126.5 (C-Ar, CH), 118.0 (C-Ar, CH), 55.0 (N-CH₂), 32.0 (CH₂), 19.5 (CH₂), 13.5 (CH₃) | Note: These are predicted chemical shifts based on typical values for N-alkylated benzotriazoles. Actual values may vary slightly.[7][8][9][10]
Process Optimization and Alternative Approaches
While the described protocol is robust, several parameters can be adjusted to optimize yield and potentially influence the N1/N2 ratio.
-
Base and Solvent System : Using different bases like potassium carbonate (K₂CO₃) or stronger, non-nucleophilic bases like sodium hydride (NaH) in anhydrous solvents can alter the reaction kinetics and selectivity.[2]
-
Temperature : Reaction temperature affects the rate and can sometimes influence the isomer ratio, although often modestly.
-
Phase-Transfer Catalysis (PTC) : A significant improvement in both efficiency and environmental friendliness can be achieved using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).[11] PTC facilitates the transfer of the benzotriazolide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides.[12][13] This can allow the reaction to proceed at lower temperatures, with cheaper bases (like solid K₂CO₃), and sometimes even under solvent-free conditions, offering a greener alternative to DMF.[2]
Conclusion
The synthesis of 2-Butyl-2H-benzo[d]triazole from 1-bromobutane is a classic example of N-alkylation of a heterocyclic amine. While the reaction itself is straightforward, the inherent challenge of regioselectivity necessitates a carefully planned purification and characterization strategy. The protocol detailed herein provides a reliable method for obtaining a mixture of N1 and N2 isomers, from which the desired symmetric N2 product can be isolated via column chromatography. A thorough understanding of the reaction mechanism and the principles of spectroscopic characterization, particularly NMR, is paramount for confirming the identity of the final product. For process optimization and green chemistry initiatives, the exploration of phase-transfer catalysis presents a promising avenue for future development.
References
[7] Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC - NIH. Available at: [Link]
[14] The observed and calculated 1 H NMR chemical shifts of the studied... (n.d.). ResearchGate. Available at: [Link]
[2] Khalafi-Nezhad, A., Zare, A., Parhami, A., Rad, M. N. S., & Nejabat, G. R. (2007). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Journal of the Iranian Chemical Society. Available at: [Link]
[15] Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Available at: [Link]
[11] Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Ayurvedic and Medical Journal. Available at: [Link]
[16] 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. (n.d.). University of Science and Technology of China. Available at: [Link]
[5] Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. Available at: [Link]
[17] Chavan, P. (2022). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. World Journal of Pharmaceutical Research. Available at: [Link]
[8] Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Polytechnic Institute of Bragança. Available at: [Link]
Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. Available at: [Link]
[4] Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications. Available at: [Link]
[9] 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. Available at: [Link]
[12] Industrial Phase-Transfer Catalysis. (2003). PTC Communications, Inc.. Available at: [Link]
[10] 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). MDPI. Available at: [Link]
[18] 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (n.d.). ResearchGate. Available at: [Link]
[13] Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc.. Available at: [Link]
[1] Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. (1998). PubMed. Available at: [Link]
[3] Research on chem-selective N-alkylation of benzotriazole in glycerol. (2014). ResearchGate. Available at: [Link]
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Synthesis and characterization of 2-butyl-2H-benzo[d]triazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Butyl-2H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive methodology for the synthesis, purification, and detailed characterization of 2-butyl-2H-benzo[d]triazole, a key N2-alkylated benzotriazole isomer. Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making regioselective synthesis a critical area of study.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles governing the reaction, with a particular focus on the challenge of regioselectivity in N-alkylation. We present a robust, field-proven protocol using sodium hydride as a base and 1-bromobutane as the alkylating agent, which typically yields a mixture of N1 and N2 isomers. A detailed chromatographic method for the isolation of the desired 2-butyl-2H-benzo[d]triazole is provided. Furthermore, this guide establishes a self-validating system of characterization, employing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the identity, structure, and purity of the target compound, with specific guidance on distinguishing it from its N1 isomer.
The Foundational Chemistry of Benzotriazole Alkylation
Tautomerism and Acidity
1H-Benzotriazole (BtH) is an aromatic heterocyclic compound that exists as a mixture of two tautomers in solution: 1H-benzo[d][3]triazole and 2H-benzo[d][3]triazole. The 1H-tautomer is generally the more stable and predominant form. The proton on the triazole ring is acidic (pKa ≈ 8.2), and its removal by a suitable base generates the benzotriazolide anion. This anion is a bidentate nucleophile, with electron density distributed across both the N1 and N2 positions. This dual nucleophilicity is the root cause of the primary challenge in its synthetic manipulation: regioselectivity.
The Challenge of Regioselectivity in N-Alkylation
The reaction of the benzotriazolide anion with an electrophile, such as an alkyl halide, invariably produces a mixture of 1-alkyl (N1) and 2-alkyl (N2) isomers.[3][4]
// Reactants Benzotriazole [label="Benzotriazole"]; Base [label="Base (e.g., NaH)"]; AlkylHalide [label="Butyl Halide (R-X)"];
// Intermediates Anion [label="Benzotriazolide Anion\n(Nucleophile)"];
// Products N1_Product [label="1-Butyl-1H-benzo[d]triazole\n(N1 Isomer)"]; N2_Product [label="2-Butyl-2H-benzo[d]triazole\n(N2 Isomer)"]; Product_Mixture [label="Isomeric Mixture", shape=box, style=rounded];
// Reaction Flow {Benzotriazole, Base} -> Anion [label="- H⁺"]; {Anion, AlkylHalide} -> Product_Mixture [label="+ R-X"]; Product_Mixture -> N1_Product; Product_Mixture -> N2_Product; } dotedot Diagram 1: General scheme of N-alkylation of benzotriazole.
The ratio of these isomers is highly dependent on several factors:
-
Solvent: Polar aprotic solvents like DMF or THF tend to favor the formation of the N1 isomer.[5][6]
-
Counter-ion: The nature of the cation from the base can influence the site of attack.
-
Alkylating Agent: The steric bulk and nature of the alkyl halide can play a role.
-
Temperature: Reaction temperature can shift the isomeric ratio.
While methods exist to promote selectivity towards one isomer,[7][8][9] a common and practical approach involves a non-selective synthesis followed by efficient chromatographic separation. This guide focuses on the latter, as it is a widely applicable and instructive methodology.
Experimental Protocol: Synthesis and Purification
This protocol details the synthesis of 2-butyl-2H-benzo[d]triazole. It is imperative that this procedure is conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
Safety and Hazard Mitigation
-
Sodium Hydride (NaH): Typically supplied as a 60% dispersion in mineral oil. NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[10] It is corrosive and can cause severe burns. Always handle under an inert atmosphere (e.g., nitrogen or argon). Never use water to extinguish an NaH fire; use a Class D fire extinguisher (or dry sand/soda ash).[11][10]
-
1H-Benzotriazole: Harmful if swallowed or in contact with skin, and causes serious eye irritation.[12][13][14] Avoid inhalation of dust.[15]
-
1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.
-
Solvents (THF, Ethyl Acetate, Hexane): Flammable liquids. Tetrahydrofuran (THF) can form explosive peroxides upon storage and should be tested and purified if necessary.
Personal Protective Equipment (PPE): Appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times.[16][10]
Step-by-Step Synthesis Workflow
Materials:
-
1H-Benzotriazole
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) supply line with bubbler
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Protocol:
-
Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.
-
Reagent Addition (NaH): To the flask, add sodium hydride (60% dispersion, 1.0 g, 25.0 mmol). The mineral oil can be removed by washing the NaH dispersion with dry hexane (3 x 10 mL) under an inert atmosphere, carefully decanting the hexane washings via cannula. Add 50 mL of anhydrous THF to the washed NaH.
-
Deprotonation: In a separate flask, dissolve 1H-Benzotriazole (2.38 g, 20.0 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the stirred NaH/THF suspension at 0 °C (ice bath) over 20 minutes.
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed. The mixture will become a thick, whitish slurry.
-
Alkylation: Cool the mixture back to 0 °C. Add 1-bromobutane (2.3 mL, 21.0 mmol) dropwise via syringe. After addition, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C. Caution: Unreacted NaH will react vigorously to produce hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield a crude oil containing a mixture of the N1 and N2 isomers.
Purification by Column Chromatography
The separation of the 1-butyl and 2-butyl isomers is reliably achieved using silica gel column chromatography. The 2-butyl isomer is typically less polar and will elute before the 1-butyl isomer.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate (e.g., a gradient from 1% to 10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure products.
-
Isolation: Combine the fractions containing the pure 2-butyl-2H-benzo[d]triazole (the first major product to elute) and remove the solvent under reduced pressure to yield the product as a clear oil or low-melting solid.
Structural Elucidation and Characterization
Unequivocal characterization is essential to confirm the identity of the 2-butyl isomer and distinguish it from the 1-butyl byproduct.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for distinguishing N1 and N2 isomers. The key difference arises from the molecular symmetry. 2-Butyl-2H-benzo[d]triazole possesses a C₂ axis of symmetry through the N2 atom and the center of the C5-C6 bond, which is absent in the N1 isomer.
-
¹H NMR:
-
Aromatic Region: Due to symmetry, the 2-butyl isomer will show a characteristic AA'BB' system, appearing as two symmetrical multiplets (one for H4/H7, one for H5/H6). In contrast, the N1 isomer will show four distinct signals in the aromatic region, often as complex multiplets.
-
Alkyl Region: The butyl chain protons will appear in their expected regions with typical coupling patterns (triplet, sextet, sextet, triplet). The N-CH₂ triplet will be the most downfield signal of the chain.
-
-
¹³C NMR:
-
Aromatic Region: The symmetry of the 2-butyl isomer results in only two signals for the four carbons of the benzene ring (one for C4/C7 and one for C5/C6). The N1 isomer will show four separate signals. The carbons attached to the triazole nitrogens (C3a/C7a) will also be equivalent in the N2 isomer, showing a single signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide strong evidence for 2-substitution. While both isomers will show C-H stretching from the alkyl and aromatic groups, the key distinguishing features are in the fingerprint region.[18]
-
2-Substituted Isomers: These compounds often exhibit a characteristic band in the 875-820 cm⁻¹ region, which is attributed to vibrations of the quinoid-like system of the 2-substituted benzotriazole ring.[3]
-
1-Substituted Isomers: These typically show bands near 1490 cm⁻¹ (skeletal in-plane ring vibration) and in the 795-760 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 2-butyl-2H-benzo[d]triazole (C₁₀H₁₃N₃), the expected molecular weight is 175.23 g/mol .
-
Expected Result: The mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z value of 175.
Data Summary and Visualization
Tabulated Characterization Data
The following table summarizes the expected analytical data for the successful synthesis of 2-butyl-2H-benzo[d]triazole.
| Analysis Technique | Parameter | Expected Result for 2-Butyl-2H-benzo[d]triazole |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons (H4/H7) | δ ~7.85 ppm (m, 2H, AA'BB') |
| Aromatic Protons (H5/H6) | δ ~7.35 ppm (m, 2H, AA'BB') | |
| N-CH₂- | δ ~4.60 ppm (t, 2H) | |
| -CH₂-CH₂-CH₂-CH₃ | δ ~2.00 ppm (p, 2H) | |
| -CH₂-CH₃ | δ ~1.45 ppm (sext, 2H) | |
| -CH₃ | δ ~0.95 ppm (t, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | C4/C7 | δ ~126.5 ppm |
| C5/C6 | δ ~118.0 ppm | |
| C3a/C7a | δ ~144.5 ppm | |
| N-CH₂- | δ ~55.0 ppm | |
| -CH₂-CH₂-CH₂-CH₃ | δ ~32.0 ppm | |
| -CH₂-CH₃ | δ ~20.0 ppm | |
| -CH₃ | δ ~13.5 ppm | |
| IR Spectroscopy (thin film) | C-H stretch (aromatic) | ~3060 cm⁻¹ |
| C-H stretch (aliphatic) | 2960-2870 cm⁻¹ | |
| N2-isomer quinoid system | ~850 cm⁻¹[3] | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 175 |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
References
-
Konopski, L., Kielczewska, H., & Maslosz, A. (1996). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Spectroscopy Letters, 29(1), 143-149. Available from: [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sodium Hydride. Available from: [Link]
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Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Available from: [Link]
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University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available from: [Link]
-
Wang, X., et al. (2022). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry, 61(38), 15065–15074. Available from: [Link]
-
NORTH Metal and Chemical Company. (2015). Safety Data Sheet: Benzotriazole Granular. Available from: [Link]
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Penta s.r.o. (2023). Safety Data Sheet: 1,2,3-Benzotriazole. Available from: [Link]
-
Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 1,2,3-Benzotriazole. Available from: [Link]
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Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Available from: [Link]
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Wang, Z., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489-12493. Available from: [Link]
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Liu, W., et al. (2022). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 9(1), 126-131. Available from: [Link]
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Wang, X., et al. (2022). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available from: [Link]
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Aly, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Structure, 1069, 239-248. Available from: [Link]
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2-Butyl-2H-benzo[d]triazole CAS number 16584-01-3 properties
CAS Number: 16584-01-3 Molecular Formula: C₁₀H₁₃N₃
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and safety considerations for 2-Butyl-2H-benzo[d]triazole. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to offer field-proven insights and support further investigation into this specific benzotriazole derivative.
Introduction: The 2H-Benzo[d]triazole Scaffold
The 2H-benzo[d]triazole (BTz) core is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] As a structural motif, it is a key component in a range of pharmacologically active compounds. The BTz moiety is often considered a bioisosteric replacement for other triazolic systems and can be readily modified. Alkylation or arylation at the 2-position of the triazole ring is a common strategy to modulate the electron-acceptor properties of the molecule.[2] This tunability, combined with the inherent properties of the benzotriazole system, makes its derivatives promising candidates for various applications.
Physicochemical Properties
Detailed experimental data for 2-Butyl-2H-benzo[d]triazole is limited in publicly accessible literature. However, based on information from chemical suppliers and computational predictions for closely related structures, we can summarize its key properties.
| Property | Value | Source |
| CAS Number | 16584-01-3 | [3] |
| Molecular Formula | C₁₀H₁₃N₃ | [3] |
| Molecular Weight | 175.23 g/mol | [3][4] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in most organic solvents. Slightly soluble in water. | |
| Appearance | White to light pink needle-like crystals (for the parent compound, Benzotriazole). |
Synthesis of 2-Alkyl-2H-benzotriazoles
A general and effective method for the synthesis of 2-alkyl-2H-benzotriazoles involves the N-alkylation of benzotriazole. The reaction of benzotriazole with an appropriate alkylating agent, such as a butyl halide (e.g., 1-bromobutane or 1-iodobutane), in the presence of a base, typically yields a mixture of 1-alkyl and 2-alkyl isomers.
The choice of solvent and base can influence the ratio of the N1 and N2 alkylated products. Polar aprotic solvents like DMF or DMSO are commonly employed.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of 2-Butyl-2H-benzo[d]triazole.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of benzotriazole in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature under an inert atmosphere.
-
Addition of Alkylating Agent: Stir the mixture for a short period to allow for the formation of the benzotriazole anion. Then, add the butyl halide (e.g., 1-bromobutane) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of 1-butyl and 2-butyl isomers, is then purified by column chromatography on silica gel to isolate the desired 2-Butyl-2H-benzo[d]triazole.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the butyl group and the aromatic protons of the benzotriazole ring.
-
Aromatic Protons: Two multiplets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four protons on the benzene ring. The symmetry of the 2-substituted isomer would lead to an AA'BB' spin system.
-
Butyl Protons:
-
A triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm.
-
A multiplet for the methylene group adjacent to the methyl group (-CH₂-CH₃) around δ 1.4-1.5 ppm.
-
A multiplet for the next methylene group (-CH₂-CH₂-N) around δ 1.8-2.0 ppm.
-
A triplet for the methylene group attached to the nitrogen atom (N-CH₂) at a downfield position, likely around δ 4.5-4.7 ppm, due to the deshielding effect of the triazole ring.
-
¹³C NMR Spectroscopy:
The carbon NMR spectrum would show signals for the four distinct carbons of the butyl group and the four distinct carbons of the benzotriazole ring system.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Butyl Carbons: Signals in the aliphatic region (δ 10-60 ppm), with the carbon attached to the nitrogen (N-CH₂) being the most downfield.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by the following absorptions:
-
C-H stretching (aromatic): Above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Below 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): In the region of 1450-1600 cm⁻¹.
-
N=N stretching: This can be weak and is often difficult to assign definitively.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175. Subsequent fragmentation would likely involve the loss of the butyl chain or fragments thereof.
Potential Applications
While specific applications for 2-Butyl-2H-benzo[d]triazole are not extensively documented, the broader class of 2-substituted benzotriazoles has diverse applications, primarily in materials science.
-
Corrosion Inhibitors: Benzotriazoles and their derivatives are well-known corrosion inhibitors, particularly for copper and its alloys.[8] The butyl group may enhance its solubility in non-polar media, making it suitable for inclusion in oils, lubricants, and coatings.
-
UV Stabilizers: Certain benzotriazole derivatives are used as UV absorbers in plastics and coatings to prevent degradation from sunlight.[9]
-
Organic Electronics: The electron-accepting nature of the 2H-benzo[d]triazole moiety makes it a valuable building block for donor-acceptor systems in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]
-
Pharmaceutical Scaffolds: The benzotriazole nucleus is present in various biologically active molecules, and its derivatives have been investigated for a range of therapeutic activities.[1]
Safety and Toxicology
Toxicological data for 2-Butyl-2H-benzo[d]triazole is not extensively available. However, studies on related alkylated benzotriazoles provide some insight into its potential hazards.
A comparative toxicity study on benzotriazole and its methyl and butyl derivatives in three aquatic species (Vibrio fischeri, Pimephales promelas, and Ceriodaphnia dubia) found that butylbenzotriazole was the most toxic derivative tested.[8][10] It induced acute toxicity at concentrations of ≤ 3.3 mg/L to all three organisms.[8]
The broader class of benzotriazoles has been associated with kidney, liver, and other organ effects in animal studies.[11] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
2-Butyl-2H-benzo[d]triazole is a derivative of the versatile benzotriazole scaffold. While specific experimental data on its physicochemical properties are scarce, its synthesis can be achieved through standard N-alkylation procedures. Based on the properties of related compounds, it holds potential for applications as a corrosion inhibitor, a component in advanced materials, and a scaffold in medicinal chemistry. Further research is warranted to fully characterize its properties and explore its potential applications. Due to the observed toxicity of butylbenzotriazole in aquatic life, appropriate environmental precautions should be taken.
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Molecular structure of 2-Butyl-2H-benzo[d]triazole
An In-depth Technical Guide to the Molecular Structure of 2-Butyl-2H-benzo[d]triazole
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-Butyl-2H-benzo[d]triazole (CAS No. 16584-01-3). As a member of the N-2 substituted benzotriazole family, this compound's physical and chemical properties are intrinsically linked to its unique symmetrical structure. Distinguishing it from its 1-butyl-1H-benzo[d]triazole isomer is a critical step in its characterization, with significant implications for its application in materials science and medicinal chemistry. This document synthesizes data from spectroscopic, computational, and crystallographic analyses of analogous compounds to present a holistic structural profile. We will explore the causal relationships between its structure and analytical signatures, detail the self-validating protocols for its characterization, and provide a foundational reference for professionals in the field.
Introduction: The Significance of the 2H-Benzotriazole Scaffold
2-Butyl-2H-benzo[d]triazole belongs to the benzotriazole (BTz) class of heterocycles, which are noted for their unique electronic and structural properties. The parent BTz core is a planar, aromatic system featuring a fused benzene and 1,2,3-triazole ring.[1] The BTz moiety is a moderate electron acceptor, a characteristic that can be finely tuned through substitution.[1]
Substitution on one of the triazole's nitrogen atoms is a common strategy to modulate these properties for various applications, from organic electronics to corrosion inhibition.[1][2] This alkylation can occur at either the N-1 or N-2 position of the triazole ring, leading to two distinct isomers: 1-alkyl-1H-benzo[d]triazoles and 2-alkyl-2H-benzo[d]triazoles. The molecular formula for the butyl-substituted version is C₁₀H₁₃N₃.[3][4]
The choice of N-1 versus N-2 substitution fundamentally alters the molecule's symmetry, electronic distribution, and steric profile. The N-2 substituted isomer, the subject of this guide, possesses a C₂ᵥ symmetry axis bisecting the benzene ring, a feature that provides a powerful diagnostic handle in spectroscopic analysis, particularly NMR. Understanding and confirming this specific isomeric structure is paramount for predicting its behavior and ensuring reproducibility in research and development.
Synthesis and Isomeric Control
The synthesis of 2-Butyl-2H-benzo[d]triazole is typically achieved via the N-alkylation of unsubstituted benzotriazole. This reaction inherently presents a regioselectivity challenge, as it can yield a mixture of the 1-butyl and 2-butyl isomers.
Synthetic Rationale and Causality
The ratio of 1-substituted to 2-substituted product is influenced by several factors, including the solvent, the nature of the base, the alkylating agent, and the reaction temperature. The N-1 position is generally considered the kinetic site of protonation/deprotonation, while the N-2 isomer is often the thermodynamically more stable product due to a more delocalized π-system. Therefore, reaction conditions can be optimized to favor the formation of the desired 2-butyl isomer. For instance, using polar aprotic solvents can influence the solvation of the benzotriazole anion and steer the regioselectivity of the subsequent alkylation.
Caption: Synthetic pathway for N-alkylation of benzotriazole.
Experimental Protocol: N-Alkylation of Benzotriazole
The following is a representative protocol for synthesizing N-butylated benzotriazoles, which must be followed by careful purification to isolate the 2H-isomer.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzotriazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Deprotonation: Add a base, such as anhydrous potassium carbonate (1.5 eq), to the solution and stir for 30 minutes at room temperature to form the benzotriazole anion.
-
Alkylation: Introduce 1-bromobutane (1.1 eq) to the mixture. Heat the reaction to 60-70 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude oil, containing a mixture of 1-butyl and 2-butyl isomers, is purified using column chromatography on silica gel. The isomers can typically be separated using a gradient elution system of hexane and ethyl acetate, with the 2-butyl isomer often being less polar.
Structural Elucidation Workflow
Unambiguous characterization of 2-Butyl-2H-benzo[d]triazole requires a multi-technique approach. Each method provides complementary information that, when combined, builds a self-validating structural proof.
Caption: Integrated workflow for structural validation.
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for distinguishing between the 1H and 2H isomers in solution.
-
¹H NMR Spectroscopy: The key diagnostic feature lies in the aromatic region. Due to the C₂ᵥ symmetry of the 2-butyl isomer, the protons on the benzene ring are chemically equivalent in pairs (H4/H7 and H5/H6). This results in a simplified AA'BB' spin system, which often appears as two distinct multiplets. In contrast, the asymmetric 1-butyl isomer would exhibit four unique signals for each of the four aromatic protons. The butyl chain is expected to show four signals with characteristic multiplicities and integrations.
-
¹³C NMR Spectroscopy: Similar to the proton spectrum, the symmetry of the 2-butyl isomer leads to a reduced number of signals in the aromatic region (two signals for the protonated carbons and one for the quaternary carbons C3a/C7a). The 1-butyl isomer would show six distinct aromatic carbon signals.
Table 1: Predicted NMR Spectral Data for 2-Butyl-2H-benzo[d]triazole
| Technique | Chemical Shift (δ, ppm) | Assignment | Key Diagnostic Feature |
|---|---|---|---|
| ¹H NMR | ~7.8 - 8.0 | Ar-H (H4/H7) | Two aromatic signals (AA'BB' system) |
| ~7.3 - 7.5 | Ar-H (H5/H6) | ||
| ~4.7 - 4.9 | N-CH₂ - | Triplet, deshielded by adjacent nitrogen | |
| ~1.9 - 2.1 | -CH₂-CH₂ - | Multiplet (sextet) | |
| ~1.4 - 1.6 | -CH₂-CH₂ - | Multiplet (sextet) | |
| ~0.9 - 1.1 | -CH₃ | Triplet | |
| ¹³C NMR | ~144.5 | C3a/C7a | One quaternary aromatic carbon signal |
| ~126.5 | C5/C6 | Two protonated aromatic carbon signals | |
| ~118.0 | C4/C7 | ||
| ~55.0 | N-C H₂- | ||
| ~32.0 | -CH₂-C H₂- | Four distinct aliphatic carbon signals | |
| ~20.0 | -CH₂-C H₂- |
| | ~13.5 | -C H₃ | |
Note: Chemical shifts are estimations based on related structures and may vary depending on the solvent and instrument.[5][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of functional groups and the successful N-alkylation of the benzotriazole ring.[6]
Table 2: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| 3100 - 3000 | C-H Aromatic Stretch | Confirms presence of the benzene ring. |
| 2960 - 2850 | C-H Aliphatic Stretch | Strong bands confirming the butyl group. |
| 1620 - 1450 | C=C and C=N Ring Stretch | Characteristic of the benzotriazole core. |
| Absence of 3500-3100 (broad) | N-H Stretch | Confirms successful alkylation (no starting material). |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion: The expected exact mass for C₁₀H₁₃N₃ is 175.1109 Da.[4] High-resolution mass spectrometry (HRMS) should confirm this value, validating the molecular formula.
-
Fragmentation: Electron impact (EI) ionization would likely induce fragmentation. The primary fragmentation pathway is expected to be the loss of the butyl radical (•C₄H₉, 57 Da) or butene (C₄H₈, 56 Da) via McLafferty rearrangement, followed by the characteristic fragmentation of the benzotriazole ring, which often involves the loss of N₂ (28 Da).[8][9]
Caption: Plausible fragmentation pathway for 2-Butyl-2H-benzo[d]triazole.
Definitive Structure: Computational and Crystallographic Insights
While spectroscopy provides excellent evidence, computational modeling and X-ray crystallography offer the highest levels of structural detail.
Computational Modeling
Density Functional Theory (DFT) calculations are invaluable for predicting the ground-state geometry of the molecule.[6][10] These calculations can provide theoretical bond lengths, bond angles, and dihedral angles with high accuracy.
-
Geometry: DFT would confirm the planarity of the benzotriazole core and predict the preferred conformation of the flexible butyl chain.
-
Spectra Simulation: Theoretical NMR and IR spectra can be calculated and compared with experimental data to further validate the structural assignment.[11][12]
-
Electronic Properties: Calculations can map the molecular electrostatic potential and the distribution of frontier molecular orbitals (HOMO/LUMO), providing insight into the molecule's reactivity and electronic behavior.[1]
Table 3: Representative Predicted Geometrical Parameters (DFT)
| Parameter | Description | Expected Value (Å or °) |
|---|---|---|
| N2-N1 Bond Length | Triazole Ring | ~1.34 Å |
| N2-N3 Bond Length | Triazole Ring | ~1.34 Å |
| C4-C5 Bond Length | Benzene Ring | ~1.39 Å |
| N2-C(butyl) Bond Length | Alkyl Linkage | ~1.47 Å |
| C7a-N1-N2 Angle | Triazole Ring Angle | ~108 ° |
| N1-N2-N3 Angle | Triazole Ring Angle | ~110 ° |
Note: Values are based on DFT calculations of similar 2H-benzotriazole structures.[10]
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule's structure in the solid state.[13]
-
Absolute Confirmation: It would definitively prove the N-2 connectivity of the butyl group, ending any ambiguity.
-
Precise Metrics: It provides highly accurate measurements of all bond lengths and angles, serving as a benchmark for computational models.
-
Conformation and Packing: The analysis reveals the exact conformation of the butyl chain and shows how molecules pack together in the crystal lattice, identifying intermolecular interactions like π–π stacking or van der Waals forces that govern the material's bulk properties.[14][15]
Conclusion
The molecular structure of 2-Butyl-2H-benzo[d]triazole is defined by the symmetrical attachment of a butyl group to the N-2 position of a planar benzotriazole core. This seemingly simple feature induces profound effects on the molecule's symmetry, which are readily observable through a suite of analytical techniques. The definitive characterization of this isomer relies on an integrated workflow, with NMR spectroscopy serving as the primary tool for distinguishing it from its 1-butyl-1H counterpart. Mass spectrometry confirms its elemental composition, while IR spectroscopy validates its functional groups. Finally, computational modeling and the gold standard of X-ray crystallography provide the ultimate detail on its geometry and solid-state arrangement. This comprehensive, self-validating approach is essential for any researcher utilizing this compound, ensuring both accuracy and reproducibility in scientific discovery.
References
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Chemsigma. (n.d.). 2-butyl-2H-benzo[d][1][3][4]triazole [16584-01-3]. Chemsigma. Retrieved January 13, 2026, from [Link]
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Torres-Moya, I., et al. (2021). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. Materials (Basel). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57539036, 2-isobutyl-2H-benzo[d][1][3][4]triazole. PubChem. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 2H-benzo[d]1,2,3-triazole derivatives 1. ResearchGate. Retrieved January 13, 2026, from [Link]
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Zalogina, A., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. Available at: [Link]
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Tantayanon, S., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Thaksin.J.. Available at: [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Dr. Babasaheb Ambedkar Marathwada University. Retrieved January 13, 2026, from [Link]
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Demchuk, O. M., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. Available at: [Link]
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Ghashghaei, S., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Experimental (a)[16] and theoretical (b) IR spectra of triazole. ResearchGate. Retrieved January 13, 2026, from [Link]
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Aly, M. R. E., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. Available at: [Link]
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ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Retrieved January 13, 2026, from [Link]
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X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). MDPI. Available at: [Link]
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Mass spectra of some 1,2,4-triazoles. (1991). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Butyl-2H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectral characteristics of 2-Butyl-2H-benzo[d]triazole. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive understanding of the underlying chemical principles that govern its spectral features, reflecting field-proven insights into the structural elucidation of N-substituted benzotriazoles.
Introduction: The Significance of Regioisomeric Assignment in Benzotriazole Chemistry
Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The alkylation of the benzotriazole core can occur on one of two nitrogen atoms, N-1 or N-2, leading to the formation of two distinct regioisomers: 1-alkyl-1H-benzo[d]triazole and 2-alkyl-2H-benzo[d]triazole. The biological activity and physicochemical properties of these isomers can vary significantly, making unambiguous structural assignment paramount. NMR spectroscopy is the most powerful tool for this purpose, leveraging subtle but distinct differences in the chemical environments of the nuclei in each isomer. This guide focuses on the spectral features of the 2-butyl substituted isomer, a key exemplar of the 2-substituted series.
Molecular Structure and Symmetry Considerations
The key to differentiating the 1- and 2-substituted isomers lies in molecular symmetry.
-
1-Butyl-1H-benzo[d]triazole: This isomer possesses a C_s symmetry plane bisecting the triazole ring. As a result, the four protons and six carbons of the benzo-fused ring are all chemically non-equivalent.
-
2-Butyl-2H-benzo[d]triazole: This isomer exhibits a higher degree of symmetry, with a C_2v symmetry axis passing through the N-2 atom and the midpoint of the C5-C6 bond. This symmetry renders the molecule's benzo-fused ring protons and carbons equivalent in pairs. Specifically, H-4 is equivalent to H-7, and H-5 is equivalent to H-6. Similarly, C-4 is equivalent to C-7, C-5 is equivalent to C-6, and C-3a is equivalent to C-7a. This symmetry difference results in markedly simpler ¹H and ¹³C NMR spectra for the 2-substituted isomer compared to its 1-substituted counterpart.
Predicted ¹H and ¹³C NMR Spectral Data of 2-Butyl-2H-benzo[d]triazole
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
| H-4, H-7 | ~ 7.85 - 7.95 | Multiplet (AA') | Aromatic | |
| H-5, H-6 | ~ 7.35 - 7.45 | Multiplet (BB') | Aromatic | |
| H-1' | ~ 4.70 - 4.80 | Triplet | J ≈ 7.5 Hz | N-CH₂ |
| H-2' | ~ 2.05 - 2.15 | Sextet | J ≈ 7.5 Hz | N-CH₂-CH₂ |
| H-3' | ~ 1.45 - 1.55 | Sextet | J ≈ 7.5 Hz | CH₂-CH₃ |
| H-4' | ~ 0.95 - 1.05 | Triplet | J ≈ 7.4 Hz | CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-3a, C-7a | ~ 144.5 | Aromatic (ipso to N) |
| C-5, C-6 | ~ 126.5 | Aromatic (CH) |
| C-4, C-7 | ~ 118.0 | Aromatic (CH) |
| C-1' | ~ 58.0 | N-CH₂ |
| C-2' | ~ 32.5 | N-CH₂-CH₂ |
| C-3' | ~ 20.0 | CH₂-CH₃ |
| C-4' | ~ 13.7 | CH₃ |
Spectral Interpretation and Rationale
¹H NMR Spectrum:
-
Aromatic Region: The key feature of the 2-substituted isomer is the presence of two symmetrical multiplets in the aromatic region, characteristic of an AA'BB' spin system. The downfield multiplet corresponds to the H-4/H-7 protons, which are deshielded by the adjacent triazole ring. The upfield multiplet is assigned to the H-5/H-6 protons. This contrasts sharply with the 1-substituted isomer, which would show four distinct multiplets for the aromatic protons.
-
Aliphatic Region: The butyl chain exhibits a predictable pattern. The methylene group directly attached to the nitrogen (H-1') is the most deshielded due to the inductive effect of the triazole ring, appearing as a triplet. The subsequent methylene groups (H-2' and H-3') appear as sextets, and the terminal methyl group (H-4') is a triplet in the most upfield region.
¹³C NMR Spectrum:
-
Aromatic Region: The C_2v symmetry of the 2-butyl isomer results in only three signals for the six carbons of the benzo-fused ring. The carbons directly attached to the triazole nitrogens (C-3a/C-7a) are significantly deshielded and appear furthest downfield. The two sets of protonated carbons (C-4/C-7 and C-5/C-6) will each give a single resonance.
-
Aliphatic Region: The four carbons of the butyl chain are all chemically non-equivalent and will each produce a distinct signal. The carbon attached to the nitrogen (C-1') is the most deshielded, followed by the other carbons in the chain, with the terminal methyl carbon (C-4') being the most shielded.
Experimental Protocols
Synthesis of 2-Butyl-2H-benzo[d]triazole
The alkylation of benzotriazole with a butyl halide typically yields a mixture of the 1-butyl and 2-butyl isomers. The following protocol is a general method for this reaction, followed by a suggested method for isomer separation.
Materials:
-
Benzotriazole
-
1-Bromobutane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of benzotriazole (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of 1- and 2-butylbenzotriazole.
-
Purify the crude mixture by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The 2-butyl isomer is typically less polar and will elute before the 1-butyl isomer.
NMR Sample Preparation and Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (400 MHz or higher is recommended).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified 2-Butyl-2H-benzo[d]triazole in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced signal-to-noise, a larger number of scans may be necessary.
-
2D NMR (Optional but Recommended): To confirm assignments, COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be performed. A COSY spectrum will show correlations between coupled protons (e.g., within the butyl chain), while an HSQC spectrum will show correlations between protons and their directly attached carbons.
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of 2-Butyl-2H-benzo[d]triazole can be visualized as follows:
Caption: Workflow for the synthesis, purification, and NMR analysis of 2-Butyl-2H-benzo[d]triazole.
Conclusion
The structural elucidation of N-substituted benzotriazoles is a critical task in many areas of chemical research. The ¹H and ¹³C NMR spectra of 2-Butyl-2H-benzo[d]triazole are distinguished by their simplicity, which arises from the molecule's C_2v symmetry. This guide provides a detailed, albeit predicted, spectral analysis and a robust set of experimental protocols to aid researchers in the synthesis, purification, and confident identification of this important compound. The principles outlined herein are broadly applicable to the characterization of other 2-substituted benzotriazole derivatives.
References
-
Katritzky, A. R., et al. (1998). Benzotriazole: A Novel Synthetic Auxiliary. Chemical Reviews, 98(2), 409-548. [Link]
-
SpectraBase. (2023). 2-BUTYL-BENZOTRIAZOLE. Wiley-VCH. [Link]
-
Preti, C., & Tosi, G. (1981). N- and O-donor coordination compounds of a new series of N-alkyl derivatives of benzotriazole. Journal of Coordination Chemistry, 11(2), 91-96. [Link]
Theoretical Investigations of 2H-benzo[d]triazole Derivatives Using Density Functional Theory (DFT)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2H-benzo[d]triazole (BTA) and its derivatives represent a class of heterocyclic compounds with profound significance across diverse scientific fields, including medicinal chemistry, materials science, and corrosion inhibition.[1][2][3] Their versatile biological activities and unique physicochemical properties are intrinsically linked to their molecular and electronic structures. This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) as a powerful computational tool to elucidate these properties. We delve into the core principles of DFT, present a validated, step-by-step computational workflow, and explore the interpretation of key theoretical descriptors. Through case studies in corrosion inhibition and organic electronics, this document demonstrates how DFT calculations provide predictive insights that accelerate the rational design of novel BTA derivatives with tailored functionalities.
Introduction: The Versatility of the Benzotriazole Scaffold
The benzotriazole moiety, a bicyclic system featuring a benzene ring fused to a 1,2,3-triazole ring, is a privileged scaffold in chemical sciences. The 2H-tautomer, in particular, is a key building block in the synthesis of molecules with a wide spectrum of applications.
-
In Medicinal Chemistry: BTA derivatives are known to exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5] They serve as a foundational structure for designing new therapeutic agents that can interact with biological targets like enzymes and receptors.[5]
-
In Materials Science: The electron-accepting nature of the BTA core makes it an excellent component for creating donor-acceptor (D-A) systems.[1] These materials are crucial for developing organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells, where tuning the electronic properties is paramount.[6]
-
In Corrosion Inhibition: Benzotriazole is a benchmark corrosion inhibitor, especially for copper and its alloys.[7][8] Its effectiveness stems from its ability to adsorb onto a metal surface and form a protective film, a mechanism that can be meticulously studied at the atomic level using computational methods.[9][10]
Density Functional Theory (DFT) has emerged as an indispensable tool for molecular modeling, offering a balance of computational cost and accuracy that is ideal for studying systems like BTA derivatives.[11][12] DFT calculations allow researchers to predict molecular geometries, electronic structures, and spectroscopic signatures, providing deep mechanistic insights that complement and guide experimental work.[12] This guide aims to equip researchers with the foundational knowledge and practical protocols to effectively leverage DFT in their study of 2H-benzo[d]triazole derivatives.
Core Principles of DFT for Molecular Modeling
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. Its central tenet is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes it computationally feasible to study molecules of practical interest.
Causality Behind Methodological Choices:
The accuracy of any DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like BTA derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a common and reliable choice. B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with other exchange and correlation functionals, providing a robust balance of accuracy and computational efficiency for predicting geometries and electronic properties.[1][6][13]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets , such as 6-31G(d,p) or 6-311++G(d,p) , are widely used.[14]
-
The (d,p) notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are essential for describing the anisotropic shape of electron density in molecules with heteroatoms and π-systems, like benzotriazole, leading to more accurate bond angles and electronic properties.
-
The ++ in 6-311++G(d,p) indicates the addition of diffuse functions , which are important for describing systems with lone pairs, anions, or weak non-covalent interactions.
-
This self-validating system of selecting a proven functional and an appropriate basis set is the first step toward obtaining chemically meaningful results.
The DFT Computational Workflow: A Validated Protocol
The following protocol outlines a standard, self-validating workflow for performing DFT calculations on a 2H-benzo[d]triazole derivative. Following these steps ensures that the final calculated properties are derived from a physically realistic molecular state.
Step-by-Step Methodology:
-
Molecular Structure Input:
-
Construct the 3D structure of the desired BTA derivative using a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw).
-
Ensure correct atom types, bonds, and initial stereochemistry. A preliminary geometry cleanup using molecular mechanics is often beneficial.
-
-
Geometry Optimization:
-
This is the most critical step, where the calculation finds the lowest energy conformation of the molecule.
-
Rationale: The forces on all atoms are minimized, resulting in a stable, stationary point on the potential energy surface.
-
Typical Input: Opt keyword in Gaussian software, using the chosen functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
-
Frequency Calculation:
-
This step is performed on the optimized geometry from Step 2.
-
Rationale (Self-Validation): A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the optimization did not find a stable structure and must be repeated. This step validates the geometry optimization.
-
This calculation also yields thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicted vibrational spectra (IR, Raman).
-
-
Calculation of Molecular Properties:
-
Using the validated, optimized geometry, single-point energy calculations are performed to derive various electronic and spectroscopic properties.
-
This can include Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.
-
For excited-state properties, such as UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation is required.[15]
-
-
Analysis and Visualization:
-
The output files are analyzed to extract numerical data and generate visual representations (e.g., orbital surfaces, MEP maps). This is where chemical insights are derived from the raw computational data.
-
Diagram: DFT Computational Workflow
Caption: A validated workflow for DFT calculations.
Analysis of Key DFT Descriptors
DFT calculations yield a wealth of data that describe the structure and reactivity of 2H-benzo[d]triazole derivatives.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy level indicates a better electron donor. The HOMO is often localized on electron-rich parts of the molecule.[14]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor. The LUMO is typically found on electron-deficient regions.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. This gap is also fundamental to the electronic transitions observed in UV-Vis spectroscopy.[1]
| Property | Symbol | Typical Value Range (eV) | Significance |
| HOMO Energy | EHOMO | -5.0 to -7.0 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -3.0 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 3.0 to 5.5 | Chemical reactivity, stability, optical properties |
| Dipole Moment | µ | 2.0 to 7.0 | Molecular polarity, intermolecular interactions |
| Table 1: Key electronic properties calculated with DFT and their significance. Values are illustrative for typical BTA derivatives.[1][6] |
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual guide to molecular reactivity.
-
Red Regions (Negative Potential): Indicate areas rich in electrons, such as those around nitrogen or oxygen atoms. These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as around acidic hydrogen atoms. These are sites for nucleophilic attack.
For BTA derivatives, MEP maps clearly identify the electron-rich nitrogen atoms of the triazole ring as primary sites for interaction with electrophiles or metal cations.[14][15]
Mulliken population analysis provides a numerical value for the partial charge on each atom in the molecule.[14] This helps quantify the charge distribution predicted by MEP maps and is essential for understanding the polarity of specific bonds and the reactivity of atomic sites.
Applications and Case Studies
DFT is instrumental in explaining how BTA derivatives protect metals like copper from corrosion.[7][8] The inhibition mechanism involves the adsorption of the inhibitor molecule onto the metal surface.[10]
-
Chemical Adsorption: DFT calculations show that the nitrogen atoms in the triazole ring, which have high negative charge densities, act as coordination sites, donating electrons to the vacant d-orbitals of copper atoms. This is a forward-donation process (HOMOInhibitor → LUMOMetal).
-
Back-Donation: Additionally, a back-donation of electrons can occur from the filled d-orbitals of the metal to the antibonding orbitals (LUMO) of the inhibitor, strengthening the adsorption bond.
-
Predicting Efficiency: A high HOMO energy and low LUMO energy in the BTA derivative facilitate these electron transfer processes, leading to stronger adsorption and higher inhibition efficiency. DFT allows for the screening of various substituents on the BTA core to optimize these electronic properties for enhanced performance.[16]
Diagram: Corrosion Inhibition Mechanism
Caption: Electron transfer at the inhibitor-metal interface.
In organic electronics, the performance of materials in devices like OFETs is governed by their HOMO and LUMO energy levels.[13] DFT is used to design D–A–D type molecules where the 2H-benzo[d]triazole core acts as the acceptor (A) and is flanked by electron-donating groups (D).
-
p-Type Semiconductors: These materials facilitate hole transport. DFT calculations help in designing molecules where the HOMO level is appropriately aligned with the work function of the source-drain electrodes (e.g., gold), typically around -5.0 eV.[1]
-
Tuning the Band Gap: By systematically changing the donor groups, chemists can use DFT to predict the resulting changes in the HOMO-LUMO gap. This allows for the tuning of the material's optical absorption and electronic properties to match the requirements of a specific application, such as a solar cell or a transistor.[13] DFT calculations have shown that increasing the planarity of the D-A-D structure and enhancing intramolecular charge transfer are critical for achieving high charge-carrier mobilities.
Conclusion and Future Outlook
Theoretical studies of 2H-benzo[d]triazole derivatives using DFT provide indispensable insights into their structure-property relationships. This computational approach allows for the detailed analysis of molecular geometries, electronic structures, and reactivity descriptors, which are fundamental to understanding and predicting their behavior in various applications. From elucidating the mechanism of corrosion inhibition at the atomic level to guiding the rational design of next-generation organic semiconductors, DFT serves as a powerful predictive engine that significantly reduces the trial-and-error cycle of experimental research.
Future studies will likely involve the use of more sophisticated computational models that include explicit solvent effects or employ multiscale modeling (QM/MM) to simulate BTA derivatives in more complex biological or material environments. The continued synergy between advanced computational chemistry and experimental validation will undoubtedly accelerate the discovery and development of novel benzotriazole-based technologies.
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-
Gattinoni, C., & Michaelides, A. (2015). Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole. Faraday Discussions, 180, 363-380. [Link]
-
El-Haddad, M. N., et al. (2021). Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %. ResearchGate. [Link]
-
Gattinoni, C., & Michaelides, A. (2015). Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole. arXiv. [Link]
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Gattinoni, C., & Michaelides, A. (2015). Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole. ResearchGate. [Link]
-
Kokalj, A. (2009). DFT study of gas-phase adsorption of benzotriazole on Cu(111), Cu(100), Cu(110), and low coordinated defects thereon. The Journal of Physical Chemistry C, 113(14), 5547-5559. [Link]
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Torres-Moya, I., et al. (2020). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. Materials, 13(18), 4087. [Link]
-
Zhang, D., et al. (2018). Understanding the adsorption of a benzotriazole derivative on Cu (111) surface: A DFT and MD investigation. ResearchGate. [Link]
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Sanz-Marco, A., et al. (2018). D–A–D 2H-benzo[d][16]triazole derivatives as p-type semiconductors in organic field-effect transistors. RSC Advances, 8(40), 22596-22603. [Link]
-
Sanz-Marco, A., et al. (2018). D–A–D 2H-benzo[d][16]triazole derivatives as p-type semiconductors in organic field-effect transistors. RSC Advances, 8(40), 22596-22603. [Link]
-
Zhang, D., et al. (2019). DFT study on the adsorption of deprotonated benzotriazole on the defective copper surfaces. ResearchGate. [Link]
-
Kokalj, A. (2015). Density Functional Theory Study of Adsorption of Benzotriazole on Cu2O Surfaces. The Journal of Physical Chemistry C, 119(24), 13638-13651. [Link]
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Anonymous. (n.d.). Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies. Scribd. [Link]
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Torres-Moya, I., et al. (2018). Synthesis of 2H-benzo[d][16]triazole derivatives 1. ResearchGate. [Link]
-
Zhang, G., et al. (2023). Asymmetric Cyano-Functionalized Benzo[16]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. Macromolecules, 56(15), 5878-5887. [Link]
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Kokalj, A. (2015). DFT Study of Adsorption of Benzotriazole on Cu2O Surfaces. ResearchGate. [Link]
-
Sharma, P., et al. (2023). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Processes, 11(7), 1953. [Link]
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Al-Masoudi, N. A., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8569. [Link]
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An In-Depth Technical Guide to the Electron-Acceptor Properties of the Benzotriazole Core
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The benzotriazole (BTz) core, a fused heterocyclic system of benzene and a 1,2,3-triazole ring, is a cornerstone building block in modern materials science and medicinal chemistry.[1][2] Its inherent electronic structure renders it a moderate, yet highly tunable, electron acceptor.[3] This guide provides a comprehensive examination of the fundamental principles governing the electron-accepting properties of the benzotriazole scaffold. We will dissect its electronic architecture, detail the definitive experimental and computational methodologies for its characterization, explore strategies for modulating its electronic character, and survey its impactful applications. The narrative is structured to provide not just procedural knowledge but a deep causal understanding, empowering researchers to rationally design and deploy benzotriazole-based molecules for advanced applications.
The Benzotriazole Core: An Electronic Overview
The Origin of Electron Deficiency
The electron-acceptor, or electrophilic, nature of the benzotriazole core arises from the synergistic fusion of an aromatic benzene ring with the electron-withdrawing 1,2,3-triazole moiety.[4][5] The three nitrogen atoms in the triazole ring exert a strong inductive effect (-I), pulling electron density from the fused benzene ring. This effect is compounded by the resonance delocalization within the heterocyclic system, which creates regions of positive potential and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This intrinsically low-lying LUMO makes the core an effective acceptor of electrons.
The system exists in two primary tautomeric forms, 1H- and 2H-benzotriazole, with the 1H-tautomer being significantly more predominant in most conditions.[6] The point of substitution on the nitrogen atoms—N1 or N2—critically influences the molecule's overall electronic structure, stability, and conjugation pathway, with studies suggesting that 2H-benzotriazoles are stabilized by ring conjugation, while 1H-tautomers are destabilized.[7][8]
Caption: Fundamental electronic drivers of the benzotriazole core's acceptor properties.
Quantifying Electron-Acceptor Strength: Methodologies
A rigorous understanding of the benzotriazole core's electron-acceptor properties necessitates both experimental measurement and computational validation. The primary techniques employed are cyclic voltammetry for electrochemical characterization and UV-Vis spectroscopy for optical properties, often supplemented by Density Functional Theory (DFT) for predictive insights.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is the quintessential technique for probing the redox behavior of a molecule and estimating its frontier molecular orbital (FMO) energy levels.
-
Causality: The reduction potential (Ered) measured via CV corresponds to the energy required to add an electron to the molecule's LUMO. A less negative (or more positive) reduction potential signifies a lower LUMO energy level and, consequently, a stronger electron-acceptor capability. This data is crucial for designing materials for organic electronics, where the energy level alignment between donor and acceptor materials dictates device efficiency.[9]
-
Preparation: Prepare a ~1 mM solution of the benzotriazole analyte in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in acetonitrile or dichloromethane).
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple in the same electrolyte solution. This is used as an internal standard for potential calibration.
-
Measurement: Purge the analyte solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) towards negative potentials to observe the reduction event, and then reversing the scan.
-
Data Analysis:
-
Determine the onset potential of the first reduction wave (Ered, onset).
-
Calculate the LUMO energy level using the empirical formula:
-
LUMO (eV) = -[Ered, onset vs Fc/Fc⁺ + EHOMO(Fc)]
-
Where EHOMO(Fc) is the absolute energy of the ferrocene HOMO, typically taken as 4.8 eV below the vacuum level.
-
-
Caption: Standard workflow for determining LUMO energy via cyclic voltammetry.
Spectroscopic and Computational Analysis
-
UV-Vis Spectroscopy: Measures the electronic absorption of the molecule. The onset of the lowest energy absorption band in the spectrum (λonset) can be used to calculate the optical bandgap (Egopt), which is the energy difference between the HOMO and LUMO.[10]
-
Density Functional Theory (DFT): Computational DFT calculations provide a theoretical model of the molecule's electronic structure, predicting the energies and spatial distributions of the HOMO and LUMO.[11] These calculations are invaluable for pre-screening derivatives and understanding the electronic effects of different functional groups, as demonstrated in studies comparing chloro- and cyano-substituted benzotriazoles.[10]
Tuning the Dial: Modulating the Electronic Properties
The true power of the benzotriazole core lies in its tunability. Strategic chemical modifications can precisely adjust its electron-acceptor strength to suit a specific application.
Substitution on the Benzene Ring
The most direct way to modulate the electronic properties is by introducing functional groups onto the fused benzene ring.
-
Electron-Withdrawing Groups (EWGs): Attaching strong EWGs, such as cyano (-CN), nitro (-NO₂), or fluoro (-F) groups, significantly enhances the electron-acceptor character.[10][12] These groups act synergistically with the triazole ring to further lower the LUMO energy level.
-
Electron-Donating Groups (EDGs): Conversely, attaching EDGs like alkyl (-CH₃) or alkoxy (-OCH₃) groups can partially counteract the electron deficiency of the core, raising the LUMO energy and weakening its acceptor properties.
Caption: Logical relationship between substitution and resulting electron-acceptor strength.
Incorporation into Donor-Acceptor (D-A) Systems
In materials science, the benzotriazole core is rarely used in isolation. It is most often copolymerized with electron-donating units (e.g., fluorene, thiophene, carbazole) to create donor-acceptor (D-A) conjugated polymers.[13] In this architecture, the benzotriazole unit serves as the acceptor moiety, and the choice of the donor unit allows for precise control over the polymer's HOMO/LUMO levels and, therefore, its optical and electronic properties for applications in organic electronics.[3]
| Derivative/System | Key Substituent(s) | LUMO Energy (eV) | Application Context | Reference |
| BTA-Cl | Chlorine | -2.28 | Polymer Solar Cells | [10] |
| BTA-CN | Cyano | -2.64 | Polymer Solar Cells | [10] |
| PClBTA Polymer | BTA-Cl + BDT-Cl | -3.01 | Polymer Solar Cells | [10] |
| PCNBTA Polymer | BTA-CN + BDT-Cl | -3.10 | Polymer Solar Cells | [10] |
| BTA7 | Malononitrile | Down-shifted | Non-fullerene Acceptors | [9] |
Table 1: Comparative data showing the effect of substituents on the LUMO energy level of benzotriazole-based materials. Data is derived from DFT calculations and electrochemical measurements.
Field Applications: The Benzotriazole Core in Action
The ability to rationally tune the electron-acceptor properties of the benzotriazole core has made it a vital component in several high-technology and pharmaceutical fields.
-
Organic Electronics (OLEDs & OSCs): This is a primary application area. In Organic Solar Cells (OSCs), benzotriazole-based polymers and small molecules act as the electron acceptor, where a low LUMO level is essential for efficient charge separation at the donor-acceptor interface.[9][14] In Organic Light-Emitting Diodes (OLEDs), benzotriazole derivatives are used in host, transport, or emissive layers, where their defined LUMO levels help control charge injection, transport, and recombination.[15][16][17]
-
Medicinal Chemistry: The electron-deficient nature of the benzotriazole ring influences its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[5] This makes it a privileged scaffold in drug design.[18] For example, the introduction of electron-withdrawing groups has been shown to enhance the antimycotic and antiproliferative activities of certain benzotriazole derivatives.[12]
-
Fluorescent Sensors: When a benzotriazole acceptor is conjugated with a strong electron donor, the resulting D-A molecule can exhibit intramolecular charge-transfer (ICT) upon photoexcitation. This ICT process often results in fluorescence that is highly sensitive to the polarity of the local environment, making these compounds excellent candidates for chemical sensors and biological probes.[19][20]
Conclusion
The benzotriazole core is far more than a simple heterocyclic scaffold; it is a sophisticated electronic component whose properties can be rationally engineered. Its inherent electron-accepting nature, originating from the inductive and resonance effects of the triazole ring, can be precisely quantified through a combination of electrochemical, spectroscopic, and computational methods. Through strategic chemical modification—primarily by substitution on the benzene ring or incorporation into larger conjugated systems—its LUMO energy can be dialed in for specific, high-value applications in organic electronics, medicinal chemistry, and beyond. A thorough understanding of these fundamental principles is paramount for any scientist seeking to harness the full potential of this remarkable molecular building block.
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The 2H-Benzo[d]triazole Core: A Privileged Scaffold for Supramolecular Chemistry
An In-Depth Technical Guide to the Supramolecular Aggregation of 2H-Benzo[d]triazole Derivatives
This guide provides a comprehensive exploration of the principles, methodologies, and applications related to the supramolecular aggregation of 2H-benzo[d]triazole (BTz) derivatives. Tailored for researchers, chemists, and professionals in materials science and drug development, this document synthesizes fundamental concepts with practical, field-proven insights into how these versatile molecules can be engineered to form functional, higher-order structures.
The 2H-benzo[d]triazole (BTz) moiety is a robust building block in the world of functional organic materials.[1] Its unique combination of electronic and structural features makes it an exceptional candidate for designing self-assembling systems.[2][3] Key characteristics include:
-
Electron-Acceptor Nature : The triazole ring is inherently electron-deficient, making BTz an effective acceptor unit. This allows for the construction of donor-acceptor (D-A) systems that exhibit intramolecular charge transfer (ICT), a critical property for optoelectronic applications.[2]
-
Structural Planarity and Shape : The fused aromatic system is largely planar, promoting intermolecular interactions like π-stacking. BTz derivatives often adopt a "T-shaped" geometry, which contrasts with the "V-shape" of other triazoles and significantly influences their packing and aggregation behavior.[2][4]
-
Chemical Tunability : The BTz core can be readily functionalized at multiple positions using standard chemical methods, such as Sonogashira coupling reactions.[2][5] This facile modulation allows for precise control over the molecule's electronic properties, solubility, and ultimately, its self-assembly pathway.[1][2]
These intrinsic properties have established BTz derivatives as multifunctional materials with demonstrated applications as optical waveguides, organic semiconductors, and organogelators for biomedical use.[2][6]
The Energetics of Aggregation: Understanding the Driving Forces
The spontaneous organization of BTz derivatives into ordered aggregates is governed by a delicate balance of non-covalent interactions. The final morphology and properties of the aggregate are dictated by the synergistic effect of these forces.
-
π-π Stacking : As planar aromatic systems, BTz derivatives have a strong tendency to stack upon one another to minimize unfavorable interactions with the surrounding solvent and maximize attractive orbital overlap. This is a primary driving force for the formation of one-dimensional columnar structures.
-
Hydrogen Bonding : The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors. When appropriate donor groups (e.g., amides) are incorporated into the molecular design, hydrogen bonds provide directionality and strength to the assembly, leading to well-defined, robust networks.[2][7][8]
-
Van der Waals Forces : These ubiquitous, non-specific interactions, particularly from alkyl chains or other peripheral substituents, play a crucial role in the close packing of molecules and the stability of the final supramolecular structure.[2]
-
Specific Dipole and Halogen Interactions : Strategic placement of substituents can introduce more nuanced interactions. For instance, trifluoromethylphenyl groups can induce self-assembly through C–F…H-C and C–F…π interactions, offering another layer of control over the aggregation process.[2]
The interplay of these interactions is critical. A system dominated by strong, directional hydrogen bonds may form different structures than one driven primarily by π-stacking.
Caption: Key non-covalent interactions driving BTz aggregation.
Rational Design: Tailoring Molecular Structure to Control Aggregation
The transition from amorphous solids to well-defined, functional aggregates is not accidental; it is a direct consequence of molecular design. The choice of substituents on the BTz core is the primary tool for directing self-assembly.
A compelling example is seen in arylethynylbenzotriazoles. Derivatives lacking methoxy substituents often yield amorphous solids, while the introduction of methoxy groups can lead to the formation of highly crystalline, needle-like aggregates several hundred micrometers in length.[2][4] This demonstrates that even subtle electronic and steric modifications can profoundly impact the supramolecular outcome.
Table 1: Influence of Substituents on Aggregate Morphology and Properties
| Substituent | Typical Interactions | Resulting Morphology | Key Application | Reference |
| Methoxy (-OCH₃) | Enhanced π-stacking, dipole-dipole | Crystalline needles | Optical Waveguides | [2][4] |
| None (Unsubstituted) | Weaker, less directional | Amorphous solids, flower-like | (Limited) | [2][4] |
| Long Alkyl Chains | Van der Waals, chain interdigitation | Fibrous networks | Organogels | [2] |
| Triphenylamine (TPA) | Strong donor-acceptor character | Planar, π-conjugated structures | Organic Semiconductors | [6] |
| Trifluoromethylphenyl | C–F…H-C, C–F…π interactions | Ordered packing | (Materials Science) | [2] |
This structure-property relationship is fundamental. By tuning the peripheral groups, a scientist can control the aggregation pathway to produce materials with desired morphologies and functions, such as the robust fibers needed for organogels or the highly ordered packing required for efficient charge transport in semiconductors.[2][6]
Characterization of Supramolecular Aggregates: A Multi-Technique Approach
No single technique can fully elucidate the structure and properties of a supramolecular assembly. A validated understanding requires the convergence of evidence from spectroscopic, microscopic, and other analytical methods.
Spectroscopic Methods
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy : These techniques are frontline tools for detecting aggregation. The formation of aggregates often leads to changes in the absorption and emission spectra (e.g., peak shifts, broadening, or changes in intensity) compared to the monomer in dilute solution.[9][10] This provides initial evidence of intermolecular electronic interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is invaluable for studying aggregation in the solution state. Variable-concentration or variable-temperature experiments can reveal changes in chemical shifts that indicate molecular association.[11] Advanced techniques like Pulse Field-Gradient Spin-Echo (PFGSE) NMR can directly measure diffusion coefficients, which decrease significantly as monomers form larger aggregates.[4][9]
Microscopic Methods
-
Scanning Electron Microscopy (SEM) : SEM is used to visualize the micromorphology of aggregates in the solid state. It provides clear images of the shape and size of structures like needles, ribbons, or fibers, directly revealing the influence of molecular substitution on the final form.[4][9]
-
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) : For higher-resolution imaging of nanoscale features, TEM and AFM are employed. They are particularly useful for characterizing the fine structure of organogel fibers or thin films.[12]
Structural and Mechanical Analysis
-
X-Ray Diffraction (XRD) : For crystalline aggregates, single-crystal or powder XRD provides definitive information on the molecular packing, bond distances, and intermolecular geometries within the solid state.
-
Rheology : This technique is essential for characterizing the mechanical properties of BTz-based organogels. It measures the gel's stiffness, stability (e.g., high sol-gel transition temperature, Tsol), and response to stress, which are critical parameters for applications in drug delivery.[2]
Caption: A self-validating workflow for BTz aggregate research.
Applications of BTz-Based Supramolecular Materials
The ability to control the aggregation of BTz derivatives translates directly into the development of advanced functional materials.
-
Organic Optoelectronics : Well-defined, crystalline aggregates of certain BTz derivatives, such as compound 1b with methoxy substituents, can function as active optical waveguides.[2] When light is directed at the center of these needle-like structures, it is confined and transmitted to the ends, demonstrating their potential for use in novel photonic devices.[2]
-
Organic Field-Effect Transistors (OFETs) : By designing BTz derivatives with a Donor-π-Acceptor-π-Donor (D-A-D) architecture, it is possible to create p-type semiconductor materials.[6] The planar structure and efficient intramolecular charge transfer in these molecules facilitate the ordered packing necessary for charge mobility in thin-film transistors.[6][13]
-
Biomedical Systems : The formation of robust fibrous networks by certain BTz derivatives leads to the creation of organogels.[2] These gels, characterized by a low critical gelation concentration (CGC) and high thermal stability, are promising vehicles for drug delivery systems or as controlled media for the crystallization of active pharmaceutical ingredients (APIs).[2]
Caption: D-A-D structure for organic semiconductor applications.
Experimental Protocols
The following protocols provide validated, step-by-step methodologies for the synthesis, aggregation, and characterization of BTz derivatives, based on established procedures.[2]
Protocol 1: Synthesis of an Arylethynyl BTz Derivative via Sonogashira Coupling
Objective : To synthesize a T-shaped BTz derivative as a precursor for self-assembly studies.
Materials :
-
Dibromo-2H-benzo[d]triazole derivative (1 equivalent)
-
Substituted phenylacetylene (2.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure :
-
Setup : Assemble a dry Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Addition : To the flask, add the dibromo-BTz derivative, Pd(PPh₃)₄, and CuI.
-
Solvent Addition : Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Substrate Addition : Add the substituted phenylacetylene to the reaction mixture.
-
Reaction : Heat the mixture to 80 °C and stir for 24 hours under argon. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.
-
Extraction : Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired arylethynyl BTz derivative.
-
Validation : Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Inducing Supramolecular Aggregation via Slow Solvent Diffusion
Objective : To form organized, crystalline aggregates from a purified BTz derivative.
Causality : This method works by slowly changing the solvent environment from one where the molecule is highly soluble (good solvent) to one where it is poorly soluble (poor solvent). This slow transition allows molecules the time to arrange into a thermodynamically stable, ordered aggregate rather than crashing out as an amorphous precipitate.
Materials :
-
Purified BTz derivative
-
A "good" solvent in which the derivative is highly soluble (e.g., Chloroform, CHCl₃).[2]
-
A "poor" solvent in which the derivative is insoluble (e.g., Methanol, Hexane).[2]
-
Small vial (e.g., 4 mL)
-
Larger beaker or jar with a lid
Procedure :
-
Preparation : Prepare a dilute, saturated solution of the BTz derivative in the good solvent (e.g., 1 mg/mL in CHCl₃) in the small vial. Ensure the solid is fully dissolved.
-
Setup : Place the small, uncapped vial containing the BTz solution inside the larger beaker.
-
Diffusion : Carefully add the poor solvent (e.g., Methanol) to the larger beaker, ensuring the level is below the top of the inner vial. Do not allow the solvents to mix directly.
-
Sealing : Seal the larger beaker tightly to create a closed system.
-
Incubation : Allow the system to stand undisturbed at room temperature for several days to a week. The poor solvent vapor will slowly diffuse into the good solvent in the inner vial.
-
Observation : As the solvent polarity slowly changes, the BTz derivative will begin to aggregate and crystallize. Monitor the vial for the formation of needles, fibers, or other structures.
-
Isolation : Once aggregation is complete, carefully remove the inner vial. The aggregates can be isolated by decanting the solvent or by carefully filtering.
References
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Torres-Moya, I., et al. (2021). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI. Available at: [Link]
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Martín, R., et al. D–A–D 2H-benzo[d][2][6]triazole derivatives as p-type semiconductors in organic field-effect transistors. PubMed Central. Available at: [Link]
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Martín, R., et al. (2016). D–A–D 2H-benzo[d][2][6]triazole derivatives as p-type semiconductors in organic field-effect transistors. RSC Publishing. Available at: [Link]
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Jütten, K.E., et al. (2021). Structural characterisation methods for supramolecular chemistry that go beyond crystallography. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Sown, C., et al. (2021). Advanced Methods for the Characterization of Supramolecular Hydrogels. PubMed Central. Available at: [Link]
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Torres-Moya, I., et al. (2021). Synthesis of 2H-benzo[d]1,2,3-triazole derivatives 1. ResearchGate. Available at: [Link]
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Torres-Moya, I., et al. (2015). Self-assembly of T-shape 2H-benzo[d][2][6]triazoles. Optical waveguide and photophysical properties. Portal Científico. Available at: [Link]
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Torres-Moya, I., et al. (2015). Scheme 1 Synthesis of 2H-benzo[d][2][6]triazole derivatives 1... ResearchGate. Available at: [Link]
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Chen, M., et al. (2022). How to Characterize Supramolecular Polymers: A User Guide. ACS Publications. Available at: [Link]
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Zhang, X., et al. (2012). Characterization of supramolecular polymers. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Torres-Moya, I., et al. (2015). Self-assembly of T-shape 2H-benzo[d][2][6]-triazoles. Optical waveguide and photophysical properties. Sílice (CSIC). Available at: [Link]
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Martín, R., et al. (2016). D–A–D 2 H -benzo[ d ][2][6]triazole derivatives as p-type semiconductors in organic field-effect transistors. ResearchGate. Available at: [Link]
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Torres-Moya, I., et al. (2015). Self-assembly of T-shape 2H-benzo[d][2][6]- triazoles. Optical waveguide and photophysical properties. ResearchGate. Available at: [Link]
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Torres-Moya, I., et al. (2015). Photophysical data for benzotriazole aggregates. ResearchGate. Available at: [Link]
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Torres-Moya, I., et al. (2021). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. ResearchGate. Available at: [Link]
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Zhang, S., et al. (2018). Supramolecular 2D monolayered nanosheets constructed by using synergy of non-covalent interactions. Chemical Communications (RSC Publishing). Available at: [Link]
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Mahesha, N., et al. (2021). Different patterns of supra-molecular aggregation in three amides containing N-(benzo[d]thia-zol-yl) substituents. PubMed. Available at: [Link]
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Zhang, Y., et al. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]
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Feroci, M., et al. (2018). Various applications of the 2H‐2‐(aryl)benzo[d]‐1,2,3‐triazole motif. ResearchGate. Available at: [Link]
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Dyrager, C., et al. (2017). Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Sanchez-Ballester, N.M., et al. (2024). A view of the two-dimensional supramolecular aggregate in compounds 1... ResearchGate. Available at: [Link]
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El-Faham, A., et al. (2019). 1,2,3-Triazoles and their Benzo Derivatives. ResearchGate. Available at: [Link]
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Sharma, K., et al. (2019). Supramolecular gels from sugar-linked triazole amphiphiles for drug entrapment and release for topical application. National Institutes of Health. Available at: [Link]
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Mahesha, N., et al. (2021). Different patterns of supramolecular aggregation in three amides containing N-(benzo[d]thiazolyl) substituents. PubMed Central. Available at: [Link]
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Wang, Z., et al. (2022). Synthesis of 2-(3,5-diarylaminophenyl)-2H-benzo[d][2][6]triazoles with aggregation induced emission properties and its applications as a blue OLED component. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Photophysical Properties of Substituted 2H-benzo[d]triazoles
This guide provides a comprehensive exploration of the photophysical properties of substituted 2H-benzo[d]triazoles (BTzs), a class of heterocyclic compounds that have garnered significant attention for their versatile applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-property relationships that govern the unique optical characteristics of these molecules.
Introduction: The Versatile 2H-benzo[d]triazole Core
The 2H-benzo[d]triazole (BTz) moiety is a robust and adaptable scaffold in the design of functional organic materials.[1][2] Its inherent electron-accepting nature, arising from the polarizable imine (C=N) unit, makes it an excellent building block for creating molecules with tailored electronic and photophysical properties.[1] The BTz core can be readily modified at the 2-position through arylation or alkylation, and the benzene ring is amenable to further substitution, allowing for precise control over the molecule's final characteristics.[1][3] This tunability has led to the development of BTz derivatives with applications ranging from organic field-effect transistors (OFETs) and optical waveguides to fluorescent probes and biomarkers.[1][4]
A key strategy in harnessing the potential of the BTz core is its incorporation into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures.[1][3] In these systems, the electron-deficient BTz unit is coupled with electron-donating groups through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is central to the unique photophysical behaviors observed in these compounds.[1] The efficiency and characteristics of this ICT are highly dependent on the nature of the donor and acceptor moieties, as well as the overall molecular geometry.[1][3]
The Electronic Landscape: Absorption and Emission Properties
The photophysical journey of a substituted 2H-benzo[d]triazole begins with the absorption of a photon, promoting the molecule to an excited electronic state. The characteristics of this absorption, along with the subsequent emission of light through fluorescence, are dictated by the molecule's electronic structure, which is in turn governed by the interplay of the BTz core and its substituents.
UV-Vis Absorption: Capturing Light
The UV-Vis absorption spectra of substituted 2H-benzo[d]triazoles typically exhibit well-defined bands corresponding to π-π* and n-π* electronic transitions. In D-A and D-A-D systems, an additional, lower-energy absorption band is often observed, which is attributed to the intramolecular charge transfer (ICT) from the donor to the acceptor moiety.[1] The position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are highly sensitive to the nature of the substituents.
The introduction of electron-donating groups (EDGs) on the donor side of the molecule generally leads to a bathochromic (red) shift in the ICT absorption band. This is because EDGs raise the energy of the highest occupied molecular orbital (HOMO), which is typically localized on the donor, thereby reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) on the acceptor (BTz) side can lower the energy of the lowest unoccupied molecular orbital (LUMO), also resulting in a red-shifted absorption.
The planarity of the molecule plays a crucial role in determining the efficiency of π-conjugation and, consequently, the absorption properties.[3] A more planar conformation allows for better overlap of p-orbitals along the conjugated backbone, leading to a more delocalized electronic system and a lower energy gap. DFT calculations have shown that the benzotriazole core and attached arylalkynyl fragments in some D-A-D structures are essentially coplanar, which is advantageous for achieving effective π-conjugation.[3]
Fluorescence Emission: The Radiative Return
Following photoexcitation, the molecule can relax to the ground state through various pathways, including the emission of a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength (λem) and quantum yield (ΦF).
A significant feature of many substituted 2H-benzo[d]triazoles, particularly those with a D-A structure, is a large Stokes shift, which is the difference between the absorption and emission maxima. This large Stokes shift is often a hallmark of significant geometric relaxation in the excited state, a characteristic of ICT processes.
The nature of the substituents profoundly influences the fluorescence properties. The introduction of stronger electron-donating groups can lead to a red-shift in the emission wavelength and, in some cases, an increase in the fluorescence quantum yield.[1] For instance, in a series of D-A-D 2H-benzo[d]triazole derivatives, chromophores with the stronger electron-donor substituent, triphenylamino, exhibited the highest two-photon absorption cross-section values.[1]
The following table summarizes the photophysical properties of a representative series of D-A-D 2H-benzo[d]triazole derivatives, illustrating the impact of varying the donor group.
| Compound | Donor Group | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (ΦF) |
| 5a | Phenyl | 350 | 420 | 0.45 |
| 5b | Naphthyl | 365 | 450 | 0.55 |
| 5e | Thienyl | 380 | 480 | 0.65 |
| 5f | Bithienyl | 400 | 510 | 0.75 |
| 5i | Carbazolyl | 390 | 490 | 0.70 |
| 5j | Pyrenyl | 410 | 530 | 0.80 |
Data adapted from a study on D-A-D 2H-benzo[d]triazole derivatives.[1]
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a thorough understanding of the photophysical properties of substituted 2H-benzo[d]triazoles.
Synthesis of Substituted 2H-benzo[d]triazoles
The synthesis of these compounds often involves standard organic chemistry reactions. A common and efficient method for creating D-A-D structures is the Sonogashira cross-coupling reaction.[1]
Experimental Protocol: Sonogashira Coupling for D-A-D 2H-benzo[d]triazole Synthesis [1]
-
Reactants: A dibrominated 2H-benzo[d]triazole derivative serves as the acceptor core. Various terminal alkynes act as the donor precursors.
-
Catalyst System: A palladium catalyst, such as Pd(PPh3)4, and a copper(I) co-catalyst, typically CuI, are used.
-
Solvent and Base: A suitable solvent like tetrahydrofuran (THF) and a base, for example, triethylamine (TEA), are employed.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon) and can be accelerated using microwave irradiation.
-
Work-up and Purification: After the reaction is complete, the product is isolated through standard work-up procedures and purified using techniques like column chromatography.
Caption: General workflow for the synthesis of D-A-D 2H-benzo[d]triazoles via Sonogashira coupling.
Photophysical Characterization
UV-Vis and Fluorescence Spectroscopy are the primary experimental techniques used to probe the electronic absorption and emission properties of these molecules.[5][6][7][8]
Experimental Protocol: Spectroscopic Measurements
-
Sample Preparation: Solutions of the 2H-benzo[d]triazole derivatives are prepared in a suitable spectroscopic grade solvent (e.g., methanol, chloroform, or toluene) at a known concentration (typically 10-5 to 10-6 M).[5]
-
UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.
-
Fluorescence Spectroscopy: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The sample is excited at or near its λmax, and the emission is scanned over a longer wavelength range. The wavelength of maximum emission (λem) is determined.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or 2-aminopyridine).[5] The integrated fluorescence intensities of the sample and the standard are compared.
Computational Modeling
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to complement experimental findings and provide deeper insights into the electronic structure and photophysical properties.[1][3][8][9][10][11][12]
Computational Workflow
-
Geometry Optimization: The ground state geometry of the molecule is optimized using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d,p)).[1]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated to understand the nature of electronic transitions and the extent of charge transfer.
-
Excited State Calculations: TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima, and the oscillator strengths.[9]
-
Potential Energy Surface Scanning: For processes like excited-state intramolecular proton transfer (ESIPT), the potential energy surfaces of the ground and excited states can be scanned along the proton transfer coordinate to determine the reaction pathway and energy barriers.[10][11]
Caption: A typical computational workflow for investigating the photophysical properties of 2H-benzo[d]triazoles.
The Influence of Substituents: A Deeper Dive
The ability to fine-tune the photophysical properties of 2H-benzo[d]triazoles lies in the judicious choice of substituents. The electronic nature and steric bulk of these groups can have a profound impact on the molecule's absorption, emission, and quantum efficiency.
Electronic Effects
As previously mentioned, the interplay between electron-donating and electron-withdrawing groups is fundamental to controlling the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths. For instance, in a series of 2-aryl-substituted 1,2,3-triazoles, it was observed that electron-withdrawing groups on the 2-aryl substituent led to a complete quenching of fluorescence, whereas electron-rich aryl groups resulted in high quantum yields.[5] This highlights the critical role of the substituent's electronic character in dictating the radiative decay pathways.
Steric Effects and Molecular Planarity
The steric hindrance introduced by bulky substituents can influence the dihedral angle between the donor and acceptor moieties.[3] This, in turn, affects the degree of π-conjugation. While a high degree of planarity is generally desirable for efficient charge transfer, in some cases, a twisted conformation can be beneficial. For example, twisted intramolecular charge transfer (TICT) states can form in some systems, leading to unique dual-emission characteristics.
Excited-State Intramolecular Proton Transfer (ESIPT)
While not as extensively studied in 2H-benzo[d]triazoles themselves, the phenomenon of excited-state intramolecular proton transfer (ESIPT) is a well-established photophysical process in related heterocyclic compounds like 2-(2'-hydroxyphenyl)benzoxazoles and -benzothiazoles.[10][11][13][14][15][16] ESIPT involves the transfer of a proton between a donor and an acceptor group within the same molecule in the excited state. This process leads to the formation of a transient tautomer with a significantly different electronic structure, resulting in a large Stokes-shifted fluorescence.
Given the structural similarities, it is plausible that appropriately substituted 2H-benzo[d]triazoles, for example, those bearing a hydroxyl group in a position ortho to the triazole nitrogen, could exhibit ESIPT. This would open up further avenues for designing novel fluorescent probes and materials with unique optical properties. The ESIPT process typically occurs on an ultrafast timescale and can be investigated using time-resolved spectroscopic techniques and computational modeling.[10][14]
Conclusion and Future Outlook
Substituted 2H-benzo[d]triazoles represent a versatile and highly tunable class of compounds with a rich and fascinating photophysical behavior. The ability to modulate their absorption and emission properties through systematic substitution makes them promising candidates for a wide array of applications, from advanced materials for optoelectronics to sophisticated probes for biological imaging. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will undoubtedly lead to the discovery of new 2H-benzo[d]triazole derivatives with even more remarkable and useful photophysical properties.
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Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. [Link]
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Self-assembly of T-shape 2H-benzo[d][1][4]- triazoles. Optical waveguide and photophysical properties. ResearchGate. [Link]
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Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol. PMC - NIH. [Link]
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Luminophores based on 2H-1,2,3-triazoles: synthesis, photophysical properties, and application prospects | Request PDF. ResearchGate. [Link]
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Absorption and emission properties of triazoles and their complexes. ResearchGate. [Link]
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Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. PMC - NIH. [Link]
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Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study. PubMed. [Link]
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The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. PMC - PubMed Central. [Link]
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Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). PMC - PubMed Central. [Link]
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Chemoinformatics Study of Benzodiazepine-1, 2, 3-triazole Derivatives Targeting Butyrylcholinesterase. PubMed. [Link]
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TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering (RSC Publishing). [Link]
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Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). ResearchGate. [Link]
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Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. MDPI. [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central. [Link]
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Methodological & Application
Application Notes and Protocols for 2-Butyl-2H-benzo[d]triazole Derivatives in Optoelectronic Devices
Introduction: The Versatility of the Benzotriazole Core in Optoelectronics
The landscape of organic electronics is continually evolving, driven by the quest for materials that are not only efficient and stable but also synthetically accessible and tunable. Within this landscape, 2H-benzo[d][1][2]triazole (BTz) derivatives have emerged as a highly promising class of materials.[2][3] The BTz moiety is an electron-deficient system, making it an excellent acceptor unit in donor-acceptor (D-A) type architectures, which are fundamental to many organic optoelectronic devices.[2][4] The true power of the BTz core lies in its facile functionalization. Strategic substitution at the 2-position of the triazole ring, often with an alkyl group like butyl for solubility, and at various positions on the fused benzene ring allows for precise tuning of the molecule's electronic and photophysical properties.[2] This tunability makes BTz derivatives adaptable for a wide range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).[1][2] This document provides a comprehensive guide to the application of 2-butyl-2H-benzo[d]triazole derivatives, detailing their synthesis, characterization, and integration into optoelectronic devices.
Molecular Design and Synthesis
The optoelectronic properties of 2-butyl-2H-benzo[d]triazole derivatives are intrinsically linked to their molecular structure. By introducing various electron-donating groups, often linked through a π-conjugated bridge, a D-A or D-A-D architecture is created. This design facilitates intramolecular charge transfer (ICT), a critical process for the function of many optoelectronic devices.[2]
Two of the most powerful and versatile methods for synthesizing these conjugated systems are the Sonogashira and Suzuki cross-coupling reactions.
Protocol 1: Synthesis of a D-A-D Type 2-Butyl-2H-benzo[d]triazole Derivative via Sonogashira Coupling
This protocol describes the synthesis of a representative Donor-Acceptor-Donor (D-A-D) molecule based on a 2-butyl-4,7-dibromo-2H-benzo[d]triazole core and a terminal alkyne donor.
Reaction Scheme:
Figure 1: General scheme for Sonogashira cross-coupling.
Materials:
-
2-Butyl-4,7-dibromo-2H-benzo[d]triazole
-
Appropriate terminal alkyne (e.g., 4-ethynyl-N,N-diphenylaniline)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-butyl-4,7-dibromo-2H-benzo[d]triazole (1.0 eq.), the terminal alkyne donor (2.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent Addition: Add anhydrous toluene and anhydrous triethylamine via syringe. The typical solvent ratio is 5:1 toluene to triethylamine.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the mixture to 80°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Benzotriazole-based Conjugated Polymer via Suzuki Coupling
This protocol outlines the synthesis of a D-A conjugated polymer using a benzotriazole-based monomer.
Reaction Scheme:
Figure 2: General scheme for Suzuki polymerization.
Materials:
-
4,7-bis(5-bromothiophen-2-yl)-2-butyl-2H-benzo[d]triazole (Monomer A)
-
2,5-bis(trimethylstannyl)thiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve Monomer A and Monomer B (1.0 eq. each) in anhydrous toluene under an inert atmosphere.
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ and P(o-tol)₃ in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the monomer mixture. Add an aqueous solution of K₂CO₃ (2M).
-
Degassing: Degas the mixture with a stream of argon for 20-30 minutes.
-
Polymerization: Heat the reaction mixture to 90°C and stir for 48-72 hours. An increase in viscosity is typically observed.
-
Work-up: Cool the reaction to room temperature and pour it into a vigorously stirred solution of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. Further purification can be achieved by Soxhlet extraction with appropriate solvents.
-
Characterization: Dry the polymer under vacuum. Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR for structural confirmation.
Photophysical and Electrochemical Characterization
Understanding the electronic energy levels and light-absorbing/emitting properties is crucial for predicting the performance of these materials in devices.
Protocol 3: UV-Visible Absorption and Fluorescence Spectroscopy
Purpose: To determine the optical bandgap and emission properties of the synthesized materials.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of the benzotriazole derivative in a suitable solvent (e.g., chloroform, toluene, or THF) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. For solid-state measurements, prepare thin films by spin-coating a solution of the material onto a quartz substrate.
-
UV-Vis Measurement:
-
Use a quartz cuvette with a 1 cm path length for solution measurements.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
The optical bandgap (E_g^opt) can be estimated from the onset of the absorption edge using the equation: E_g^opt (eV) = 1240 / λ_onset (nm).
-
-
Fluorescence Measurement:
-
Excite the sample at its absorption maximum (λ_max).
-
Record the emission spectrum.
-
The fluorescence quantum yield (Φ_F) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Protocol 4: Cyclic Voltammetry (CV)
Purpose: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Instrumentation and Materials:
-
Potentiostat with a three-electrode cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Inert electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in anhydrous acetonitrile or dichloromethane).[5]
-
Ferrocene (for internal calibration)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell. The working electrode should be polished before each measurement.
-
Solution Preparation: Dissolve the benzotriazole derivative in the electrolyte solution. Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes.[1][4]
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions. A typical scan rate is 50-100 mV/s.
-
After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ couple, which is assumed to have an absolute energy level of -4.8 eV or -5.1 eV below vacuum, depending on the convention):
-
HOMO (eV) = -[E_ox^onset - E_(Fc/Fc⁺)^onset + 4.8]
-
LUMO (eV) = -[E_red^onset - E_(Fc/Fc⁺)^onset + 4.8]
-
-
The electrochemical bandgap can be calculated as E_g^el = LUMO - HOMO.
-
Table 1: Representative Optoelectronic Properties of Benzotriazole Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Application |
| D-A-D Small Molecule | -5.0 to -5.5 | -2.5 to -3.0 | 2.0 to 2.5 | OFETs, OSCs |
| D-A Polymer | -5.2 to -5.6 | -3.0 to -3.5 | 1.7 to 2.2 | OSCs, OLEDs |
Note: These are typical value ranges and can vary significantly with molecular structure.
Device Fabrication and Testing
The true test of these materials is their performance in a functional device. The following are generalized protocols for the fabrication of OLEDs, OSCs, and OFETs.
Protocol 5: Organic Light-Emitting Diode (OLED) Fabrication
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (BTz Derivative) / TPBi / LiF / Al
Figure 3: Typical OLED device architecture.
Procedure:
-
Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate (e.g., 4000 rpm for 60s) to achieve a thickness of ~40 nm. Anneal at 150°C for 15 minutes in a nitrogen-filled glovebox.[5][6]
-
Emissive Layer (EML): Dissolve the benzotriazole derivative in a suitable solvent (e.g., chloroform or toluene). Spin-coat the solution onto the PEDOT:PSS layer (e.g., 2000 rpm for 60s) to form a film of ~50-80 nm. Anneal as required by the specific material.
-
Electron Transport Layer (ETL): In a high-vacuum thermal evaporator (<10⁻⁶ Torr), deposit a layer of 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) with a thickness of ~30-40 nm.
-
Electron Injection Layer (EIL) and Cathode: Sequentially deposit a thin layer of lithium fluoride (LiF, ~1 nm) and a thicker layer of aluminum (Al, ~100 nm) without breaking the vacuum.
-
Encapsulation and Testing: Encapsulate the device to prevent degradation from air and moisture. Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
Protocol 6: Organic Solar Cell (OSC) Fabrication
Device Architecture (Conventional): ITO / PEDOT:PSS / Active Layer (BTz Polymer:Acceptor) / LiF / Al
Procedure:
-
Substrate and HIL Preparation: Follow steps 1 and 2 from the OLED fabrication protocol.
-
Active Layer:
-
Prepare a blend solution of the benzotriazole-based donor polymer and an acceptor (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) in a solvent like chloroform or chlorobenzene. The donor:acceptor ratio (e.g., 1:1.2 w/w) and total concentration must be optimized.[5]
-
Spin-coat the active layer blend onto the PEDOT:PSS layer to a thickness of ~100-120 nm.[5]
-
Anneal the film at an optimized temperature (e.g., 90°C for 10 min) to improve morphology.[5]
-
-
Cathode Deposition: Deposit LiF (~1 nm) and Al (~100 nm) via thermal evaporation.
-
Testing: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Protocol 7: Organic Field-Effect Transistor (OFET) Fabrication
Device Architecture (Top-Contact, Bottom-Gate): Si/SiO₂ / Semiconductor (BTz Derivative) / Au (Source/Drain)
Figure 4: Typical OFET device architecture.
Procedure:
-
Substrate Preparation: Use a highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate and dielectric, respectively. Clean the substrate thoroughly.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the interface quality.[2]
-
Semiconductor Deposition: Deposit the 2-butyl-2H-benzo[d]triazole derivative onto the treated SiO₂ surface. This can be done by:
-
Solution Shearing or Spin-Coating: For soluble materials.
-
Vacuum Thermal Evaporation: For materials that can be sublimed.[2]
-
-
Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.[2]
-
Testing: Characterize the OFET by measuring its output and transfer characteristics in a probe station. Extract key parameters such as field-effect mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th). Many benzotriazole derivatives exhibit p-type semiconductor behavior, with hole mobilities often in the range of 10⁻⁴ to 10⁻⁵ cm²V⁻¹s⁻¹.[2]
Conclusion and Future Outlook
The 2-butyl-2H-benzo[d]triazole scaffold is a powerful and versatile building block for the creation of high-performance organic semiconductors. Its synthetic accessibility and the ease with which its electronic properties can be modulated make it an attractive platform for researchers in materials science and device engineering. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and implementation of these materials in a variety of optoelectronic applications. Future research will likely focus on developing new donor and acceptor moieties to further enhance performance, as well as exploring their application in emerging areas such as organic photodetectors, sensors, and thermoelectrics.
References
- Benzotriazole containing conjugated polymers for multipurpose organic electronic applications. Polymer Chemistry (RSC Publishing).
- New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI.
-
D–A–D 2H-benzo[d][1][2]triazole derivatives as p-type semiconductors in organic field-effect transistors. RSC Publishing. Available at:
- Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. NIH.
- Organic Luminescent Cocrystals Based on Benzotriazole Derivatives: Synthesis, Characterization, Crystal Structure and Fluorescence Behavior. Xi'an Jiaotong University.
-
D–A–D 2H-benzo[d][1][2]triazole derivatives as p-type semiconductors in organic field-effect transistors. PMC - PubMed Central. Available at:
-
Self-assembly of T-shape 2H-benzo[d][1][2]- triazoles. Optical waveguide and photophysical properties. ResearchGate. Available at:
-
Self-assembly of T-shape 2H-benzo[d][1][2]triazoles. Optical waveguide and photophysical properties. Portal Científico. Available at:
- Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. MDPI.
- Design,Synthesis Of Benzotriazole Derivatives As Fluorescent Molecules And Investigation On Their Photoluminescence Properties. Globe Thesis.
- Molecular Engineering of Benzotriazole-based polymer donors for high performance all-polymer solar cells. The Royal Society of Chemistry.
- First application of benzotriazole as a dye additive to dye-sensitized solar cells: electrochemical device characterization. PMC - NIH.
- Utilizing Benzotriazole and Indacenodithiophene Units to Construct Both Polymeric Donor and Small Molecular Acceptors to Realize Organic Solar Cells With High Open-Circuit Voltages Beyond 1.2 V. PMC - NIH.
- Spectroscopic Characterization of Benzotriazole: A Technical Guide. Benchchem.
- Synthesis of Blue Fluorescent Benzotriazoles Incorporating 2-(2-Hydroxyphenyl)-2H-Benzotriazole Derivatives and their Optical Properties and Photostability. Toshiyuki Uesaka - SciSpace.
-
Asymmetric Cyano-Functionalized Benzo[1][2]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. ACS Publications. Available at:
- SYNTHESIS AND OPTOELECTRONIC APPLICATIONS OF BENZOTRIAZOLE AND DIBENZOSILOLE BASED ALTERNATING COPOLYMERS. Thesis.
- investigation of optoelectronic properties of benzotriazole and thiazole bearing conjugated polymers. Thesis.
- Efficient Hole-Transporting Materials with Triazole Core for High-Efficiency Perovskite Solar Cells. Semantic Scholar.
- Efficient Hole Transporting Materials with Triazole Core for High Efficiency Perovskite Solar Cells. ResearchGate.
- Synthesis and characterization of polyelectrolytes based on benzotriazole backbone. Request PDF - ResearchGate.
- Hole-transport materials based on benzodithiophene-thiazolothiazole-containing conjugated polymers for efficient perovskite sola. ResearchGate.
- Synthesis of 2H-benzo[d]1,2,3-triazole derivatives 1. ResearchGate.
- Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications. PubMed.
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Synthesis of donor-acceptor structures with 2H-benzo[d]triazole
An Application Guide to the Synthesis and Utility of 2H-Benzo[d]triazole-Based Donor-Acceptor Systems
This guide provides researchers, chemists, and drug development professionals with a detailed overview of the synthesis, characterization, and application of donor-acceptor (D-A) chromophores and polymers based on the 2H-benzo[d]triazole scaffold. We delve into the strategic considerations behind synthetic choices and offer validated protocols for key reactions.
The 2H-Benzo[d]triazole Core: A Privileged Acceptor Unit
The 2H-benzo[d]triazole (BTz) unit is a prominent electron-deficient (acceptor) moiety used in the design of functional organic materials. Its utility stems from a combination of desirable properties:
-
Strong Electron-Accepting Nature: The presence of three nitrogen atoms in the triazole ring significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient intramolecular charge transfer (ICT) when paired with a suitable electron-rich donor.
-
Photochemical and Thermal Stability: The aromatic heterocyclic structure imparts excellent stability, a critical requirement for materials used in organic electronics where devices undergo repeated photo-excitation and thermal cycling.
-
Structural Versatility: The benzo[d]triazole core can be readily functionalized at specific positions, most commonly the 4- and 7-positions, allowing for the attachment of various donor units. This enables precise tuning of the material's optical and electronic properties, such as its absorption spectrum and energy levels. This strategic functionalization is often achieved through bromination followed by cross-coupling reactions.
These characteristics make BTz-based D-A systems highly effective in applications ranging from organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) to chemical sensors and bioimaging.
Strategic Synthesis: Palladium-Catalyzed Cross-Coupling
The construction of BTz-based D-A architectures predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile toolkit for forming the crucial carbon-carbon bonds that link the BTz acceptor core to various donor moieties. The Suzuki and Stille reactions are among the most powerful and widely used techniques for this purpose.
A generalized workflow for this synthesis is depicted below. The process begins with the synthesis of the core 2H-benzo[d]triazole unit, followed by halogenation (typically bromination) to create reactive sites for subsequent cross-coupling with a pre-selected organometallic donor species.
Caption: Generalized workflow for synthesizing D-A-D structures.
Protocol: Suzuki Cross-Coupling
The Suzuki reaction is favored for its mild reaction conditions and the use of generally stable and less toxic organoboron reagents.
Rationale for Reagent Selection:
-
Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is the active catalyst. The choice of ligand (e.g., PPh₃, SPhos) is critical; it stabilizes the Pd(0) center and modulates its reactivity to optimize the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the organoboron compound by forming an "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base.
Detailed Step-by-Step Protocol:
-
Reactant Preparation: To an oven-dried Schlenk flask, add 4,7-dibromo-2H-benzo[d]triazole (1.0 eq), the desired arylboronic acid or ester (2.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene) and the aqueous base solution (e.g., 2M K₂CO₃). The mixture should be thoroughly degassed again.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (12-48 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final D-A compound.
Protocol: Stille Cross-Coupling
The Stille reaction utilizes organostannane reagents and is often effective for coupling complex fragments, though concerns about tin toxicity necessitate careful handling and purification.
Rationale for Reagent Selection:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are highly effective. The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are typically used to ensure solubility of the reactants and facilitate the reaction.
-
Additives: In some cases, a copper(I) co-catalyst can accelerate the transmetalation step.
Detailed Step-by-Step Protocol:
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere, dissolve the 4,7-dibromo-2H-benzo[d]triazole (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in the anhydrous solvent (e.g., toluene).
-
Reagent Addition: Add the organostannane reagent (2.2 eq) via syringe. Ensure all reagents and solvents are anhydrous and oxygen-free.
-
Reaction: Heat the reaction mixture to reflux (typically 90-120 °C) and maintain for 24-72 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the mixture. To remove toxic tin byproducts, a common method is to stir the crude mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates insoluble tin fluorides that can be filtered off.
-
Purification: Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. Purify the residue by column chromatography and/or recrystallization.
Application Spotlight: Organic Photovoltaics (OPVs)
BTz-based D-A polymers have emerged as highly promising materials for the active layer in bulk heterojunction (BHJ) organic solar cells. In these devices, the polymer acts as the electron donor, and a fullerene derivative (like PC₇₁BM) or a non-fullerene molecule acts as the electron acceptor.
The design principle involves pairing the BTz acceptor unit with a suitable donor monomer to create a polymer with a low bandgap, allowing it to absorb a broad range of the solar spectrum. The energy levels (HOMO/LUMO) of the polymer must be appropriately aligned with the acceptor to ensure efficient charge separation.
Caption: Key steps in organic photovoltaic device operation.
Table 1: Performance of Representative BTz-Based Polymers in OPVs
| Polymer Name | Donor Unit | Acceptor (in device) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| PBDTT-DTBT | Benzodithiophene | PC₇₁BM | ~7.4 | 0.76 | 14.5 | 0.67 |
| PffBT4T-2OD | Thiophene-based | PC₇₁BM | >10 | 0.78 | 17.1 | 0.76 |
Data compiled from representative literature and is for illustrative purposes. PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor.
The performance of these materials is a direct consequence of the D-A design. The ICT character reduces the bandgap for broader light absorption, while the specific choice of donor and acceptor units fine-tunes the frontier molecular orbital energy levels to optimize voltage and charge transfer dynamics with the fullerene or non-fullerene acceptor.
Conclusion
The 2H-benzo[d]triazole core is a powerful building block for creating advanced donor-acceptor materials. Through robust and versatile synthetic methods like Suzuki and Stille cross-coupling, researchers can design a vast array of compounds with tailored optoelectronic properties. The protocols and principles outlined in this guide provide a solid foundation for scientists aiming to synthesize and explore these materials for applications in organic electronics, sensing, and beyond. Careful execution of these synthetic steps, coupled with a thorough understanding of the underlying reaction mechanisms, is paramount to achieving high-purity materials with reproducible, high-performance characteristics.
References
Due to the dynamic nature of web content, direct links to full-text articles may require institutional access. The provided URLs will lead to the publication's landing page.
- This section would be populated with the specific, verifiable URLs and references found during the research process, form
Application Notes and Protocols for 2-Butyl-2H-benzo[d]triazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of 2-Butyl-2H-benzo[d]triazole as a versatile ligand in coordination chemistry. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success in your research endeavors.
Introduction: The Significance of 2-Butyl-2H-benzo[d]triazole
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a wide array of applications, ranging from corrosion inhibition to medicinal chemistry.[1][2] The N-substituted benzotriazoles, in particular, offer a unique platform for the design of ligands in coordination chemistry. The introduction of an alkyl group, such as a butyl moiety, at the N2 position of the benzotriazole ring influences the ligand's electronic properties and steric profile. This modification can lead to the formation of coordination complexes with distinct structural and catalytic properties. 2-Butyl-2H-benzo[d]triazole, with its specific isomeric form, presents an intriguing case for exploring novel coordination chemistry and its potential applications in catalysis and materials science.[3]
Part 1: Synthesis of 2-Butyl-2H-benzo[d]triazole Ligand
The synthesis of N-alkylated benzotriazoles often yields a mixture of 1-alkyl and 2-alkyl isomers. The regioselectivity of the alkylation reaction is influenced by factors such as the solvent, base, and alkylating agent used. While the 1-alkyl isomer is often the major product, specific conditions can be optimized to favor the formation of the 2-alkyl isomer.
Protocol 1: Synthesis of 2-Butyl-2H-benzo[d]triazole
This protocol outlines a general method for the N-alkylation of benzotriazole, which can be adapted to favor the synthesis of the 2-butyl isomer. Separation of the isomers is typically achieved by column chromatography.
Materials:
-
Benzotriazole
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzotriazole (1.0 eq) in anhydrous DMF.
-
Addition of Base: Carefully add potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of 1-butyl-1H-benzo[d]triazole and 2-butyl-2H-benzo[d]triazole. Purify the mixture using silica gel column chromatography with a hexane/ethyl acetate gradient to separate the two isomers. The 2-butyl isomer is typically the more mobile of the two.
-
Characterization: Characterize the purified 2-Butyl-2H-benzo[d]triazole using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are used to dissolve the benzotriazole and facilitate the nucleophilic substitution reaction.
-
Base: A base is required to deprotonate the benzotriazole, forming the benzotriazolide anion, which is a more potent nucleophile. The choice of base can influence the N1/N2 selectivity.
-
Purification: Column chromatography is essential for separating the N1 and N2 isomers, which have different polarities.
Diagram 1: Synthetic Workflow for 2-Butyl-2H-benzo[d]triazole
Caption: Workflow for the synthesis of 2-Butyl-2H-benzo[d]triazole.
Part 2: Synthesis of Coordination Complexes
2-Butyl-2H-benzo[d]triazole can act as a monodentate ligand, coordinating to metal centers through one of the nitrogen atoms of the triazole ring. The coordination behavior can be influenced by the nature of the metal ion, the counter-anion, and the reaction conditions. Copper(II) complexes of triazole derivatives have shown interesting catalytic and magnetic properties.[4]
Protocol 2: Synthesis of a Copper(II) Complex with 2-Butyl-2H-benzo[d]triazole
This protocol describes a general method for the synthesis of a copper(II) complex with 2-Butyl-2H-benzo[d]triazole.
Materials:
-
2-Butyl-2H-benzo[d]triazole
-
Copper(II) chloride (CuCl₂) or Copper(II) acetate (Cu(OAc)₂)
-
Methanol or Ethanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve 2-Butyl-2H-benzo[d]triazole (2.0 eq) in methanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the copper(II) salt (1.0 eq) in methanol.
-
Complexation: Slowly add the copper(II) salt solution to the ligand solution with constant stirring at room temperature.
-
Precipitation/Crystallization: Stir the reaction mixture for 2-4 hours. A precipitate may form during this time. If no precipitate forms, slowly add diethyl ether to the solution to induce precipitation or crystallization.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Drying: Dry the complex in a desiccator under vacuum.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Table 1: Expected Spectroscopic Data for a [Cu(2-Butyl-2H-benzo[d]triazole)₂Cl₂] Complex
| Spectroscopic Technique | Expected Observations |
| FT-IR | Shift in the C=N and N-N stretching vibrations of the benzotriazole ring upon coordination to the copper(II) ion. Appearance of new bands corresponding to Cu-N and Cu-Cl vibrations. |
| UV-Vis | d-d transitions for the copper(II) center, typically observed in the visible region. |
| Elemental Analysis | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
Causality Behind Experimental Choices:
-
Stoichiometry: A 2:1 ligand-to-metal ratio is often used to form complexes of the type [ML₂X₂].
-
Solvent: Alcohols like methanol or ethanol are good solvents for both the ligand and many metal salts.
-
Precipitation: The addition of a less polar solvent like diethyl ether reduces the solubility of the complex, facilitating its isolation.
Part 3: Application in Catalysis
Copper complexes with nitrogen-containing heterocyclic ligands are known to be effective catalysts for various organic transformations, including oxidation reactions.[5] The 2-Butyl-2H-benzo[d]triazole ligand can be used to synthesize copper complexes that may exhibit catalytic activity.
Protocol 3: Catalytic Oxidation of Phenol
This protocol provides a general procedure to evaluate the catalytic activity of the synthesized copper(II)-2-Butyl-2H-benzo[d]triazole complex in the oxidation of phenol using hydrogen peroxide as an oxidant.
Materials:
-
Synthesized Copper(II)-2-Butyl-2H-benzo[d]triazole complex (catalyst)
-
Phenol
-
Hydrogen peroxide (30% solution)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 mmol) and the copper complex (0.01 mmol, 1 mol%) in acetonitrile (10 mL).
-
Initiation of Reaction: Add hydrogen peroxide (2.0 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 50 °C) for a set period (e.g., 24 hours).
-
Monitoring and Analysis: Take aliquots from the reaction mixture at different time intervals and analyze them by GC or HPLC to determine the conversion of phenol and the selectivity for oxidation products (e.g., hydroquinone, catechol, and benzoquinone).
-
Control Experiment: Perform a blank reaction without the catalyst to confirm that the complex is responsible for the catalytic activity.
Diagram 2: Catalytic Cycle for Phenol Oxidation
Caption: A plausible catalytic cycle for the copper-catalyzed oxidation of phenol.
Conclusion
2-Butyl-2H-benzo[d]triazole serves as a valuable ligand in coordination chemistry, enabling the synthesis of novel metal complexes with potential applications in catalysis. The protocols provided in these application notes offer a solid foundation for researchers to explore the synthesis of this ligand, its coordination complexes, and their catalytic activities. The detailed explanations and diagrams are intended to facilitate a deeper understanding of the underlying chemical principles and to guide successful experimentation.
References
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. [Link]
-
An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. (2021). RSC Publishing. [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). ResearchGate. [Link]
-
Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. (2022). MDPI. [Link]
-
An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. (2021). RSC Publishing. [Link]
-
Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. (2024). Oriental Journal of Chemistry. [Link]
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- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzotriazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Strategic Alkynylation of Dibromobenzotriazoles via Sonogashira Coupling
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This application note provides a comprehensive guide and a detailed protocol for the selective Sonogashira coupling of dibromobenzotriazole derivatives. Benzotriazole scaffolds are of significant interest in medicinal chemistry, and their functionalization is crucial for the development of novel therapeutic agents.[2][3] This document offers field-proven insights into the reaction mechanism, parameter optimization, troubleshooting, and a step-by-step protocol to facilitate the synthesis of mono-alkynylated benzotriazoles, which serve as versatile intermediates for further molecular diversification.
Introduction: The Strategic Value of C-C Bond Formation
The construction of complex molecular architectures is fundamental to drug discovery. Among the array of synthetic tools, the palladium-catalyzed Sonogashira reaction stands out for its efficiency and reliability in creating arylalkyne structures under mild conditions.[4][5] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1] The resulting alkynyl-substituted aromatics are not only prevalent in biologically active molecules and natural products but also serve as pivotal building blocks for more intricate syntheses.[6][7]
Benzotriazole derivatives are recognized as "privileged substructures" in medicinal chemistry, appearing in a wide range of pharmaceuticals. The ability to precisely functionalize the benzotriazole core is therefore a critical step in generating libraries of potential drug candidates. This guide focuses on the dibromo-substituted variants, presenting a protocol designed for selective mono-alkynylation, a key transformation that unlocks access to dissymmetrically functionalized products.
Reaction Principle and Catalytic Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[8][9] The synergy between these two metals allows the reaction to proceed under remarkably mild conditions.[1]
-
The Palladium Cycle: The active Pd(0) species initiates the cycle by undergoing oxidative addition with the aryl bromide, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting complex then undergoes reductive elimination, which forms the final C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which can be promoted by oxygen or an excess of the copper co-catalyst.[10] To mitigate this, copper-free Sonogashira protocols have been developed, although they often require specific ligands or harsher conditions.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | Semantic Scholar [semanticscholar.org]
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- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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Experimental setup for measuring optical waveguide behavior of benzotriazole aggregates
Application Note & Protocol
Topic: Experimental Setup for Measuring Optical Waveguide Behavior of Benzotriazole Aggregates
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Benzotriazole Aggregates as Organic Optical Waveguides
Benzotriazole and its derivatives are a class of heterocyclic compounds extensively studied for their diverse applications, including their role as corrosion inhibitors and in medicinal chemistry.[1][2] A fascinating and emergent property of certain benzotriazole derivatives is their ability to self-assemble into highly organized, micro- or nanometer-sized crystalline structures.[3] These ordered aggregates, often taking the form of needles or ribbons, can exhibit remarkable optical properties, functioning as active optical waveguides.[3] This behavior is attributed to the unique molecular packing and intermolecular interactions, such as π-π stacking and hydrogen bonding, which create a higher refractive index within the aggregate compared to the surrounding medium, enabling the confinement and propagation of light.[3]
The ability to guide light at the microscale opens up potential applications in photonics, optoelectronics, and sensing. For instance, these organic waveguides could be integrated into lab-on-a-chip systems for localized spectroscopic analysis or used as components in photonic integrated circuits. This application note provides a detailed experimental framework for researchers to prepare, characterize, and quantify the optical waveguide properties of self-assembled benzotriazole aggregates. The protocols herein are designed to be robust and self-validating, explaining the rationale behind each step to ensure scientific integrity.
Part 1: Preparation and Morphological Characterization of Benzotriazole Aggregates
The foundation of measuring waveguide behavior lies in the successful and reproducible formation of high-quality crystalline aggregates. The morphology of these aggregates is a critical factor governing their light-guiding efficiency.
Protocol 1.1: Self-Assembly of Benzotriazole Aggregates
The formation of structured aggregates is typically achieved through a slow solvent diffusion technique. This method allows for the gradual decrease in solubility of the benzotriazole derivative, promoting controlled crystallization rather than amorphous precipitation.
Materials:
-
Benzotriazole derivative of interest
-
"Good" solvent (e.g., tetrahydrofuran (THF), chloroform)
-
"Poor" solvent (e.g., hexane, methanol, ethanol)
-
Small glass vial (e.g., 1-2 mL)
-
Larger glass vessel with a sealable lid (e.g., 20 mL scintillation vial)
Procedure:
-
Prepare a dilute solution of the benzotriazole derivative (e.g., 1 mg/mL) in a "good" solvent.
-
Gently place the small vial containing the benzotriazole solution inside the larger vessel.
-
Carefully add the "poor" solvent to the larger vessel, ensuring the level is below the opening of the inner vial.
-
Seal the larger vessel and leave it undisturbed for several days.
-
Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the benzotriazole derivative and inducing the formation of crystalline aggregates.
-
Once aggregates are formed, they can be carefully transferred to a substrate (e.g., a glass slide or silicon wafer) for analysis.
Protocol 1.2: Morphological Characterization using Scanning Electron Microscopy (SEM)
SEM is indispensable for visualizing the morphology of the self-assembled structures. It provides high-resolution images of the aggregate's shape, size, and surface quality, which are crucial for identifying suitable candidates for waveguide measurements.
Instrumentation:
-
Field-Emission Scanning Electron Microscope (FE-SEM)
Procedure:
-
Sample Mounting: Carefully place the substrate with the benzotriazole aggregates onto an SEM stub using conductive carbon tape. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is typically applied via sputtering to prevent charging effects during imaging.
-
Imaging:
-
Insert the sample into the SEM chamber and evacuate to high vacuum.
-
Apply an appropriate acceleration voltage (e.g., 5 keV) to obtain good surface detail without damaging the organic structures.[4]
-
Use the InLens detector for high-resolution surface imaging.[4]
-
Acquire images at various magnifications to assess the overall morphology and identify individual aggregates with smooth surfaces and well-defined facets, which are ideal for waveguiding.
-
Part 2: Experimental Setup for Optical Waveguide Characterization
The core of this application note is the detailed experimental setup for launching light into a single benzotriazole aggregate and measuring its propagation characteristics. The primary technique employed is fluorescence microscopy.
Core Concept: The Principle of Measurement
The waveguiding behavior is assessed by locally exciting the benzotriazole aggregate with a focused laser beam and observing the light emitted from the distal end of the aggregate. The benzotriazole molecules themselves are often fluorescent, which simplifies the process as the guided light can be easily visualized. If the aggregate effectively guides the excitation light, a bright emission spot will be observed at the end facet, spatially separated from the excitation point.
Diagram of the Experimental Workflow
Caption: Workflow for measuring optical waveguide properties.
Protocol 2.1: Fluorescence Microscopy Setup and Light Coupling
This protocol details the construction and operation of a fluorescence microscope system tailored for waveguide characterization.
Instrumentation and Components:
-
Inverted Microscope: Provides a stable platform and easy access for sample manipulation.
-
Laser Source: A laser with a wavelength that can excite the fluorescence of the benzotriazole derivative (e.g., a 365 nm or 405 nm diode laser).
-
Objective Lenses:
-
A high numerical aperture (NA) objective (e.g., 50x or 100x) for focusing the excitation laser onto one end of the aggregate.
-
A long working distance objective for collecting the emitted light.
-
-
Filters:
-
Neutral Density Filters: To control the intensity of the excitation laser and avoid photobleaching.
-
Long-Pass Filter: To block the scattered excitation laser light and only allow the longer-wavelength fluorescence to pass to the detector.
-
-
Detector: A sensitive CCD camera or a photomultiplier tube (PMT) for imaging and intensity measurements.
-
Motorized Stage: For precise positioning of the sample.
Procedure:
-
Sample Placement: Place the slide with the benzotriazole aggregates on the microscope stage.
-
Locate a Suitable Aggregate: Using bright-field illumination, identify a single, well-formed aggregate that is isolated from others.
-
Light Coupling:
-
Switch to the fluorescence imaging mode.
-
Use the high-NA objective to focus the laser beam into a tight spot on one of the end facets of the selected aggregate. This step is critical for efficient light coupling.
-
Adjust the focus and position of the laser spot to maximize the light emission observed from the other end of the aggregate.
-
-
Image Acquisition:
-
Capture a fluorescence image of the aggregate. A successful waveguide will show a bright spot of light at the excitation point and another bright spot at the distal end, with the body of the aggregate potentially showing some scattered light along its length.
-
Diagram of the Optical Setup
Caption: Key components of the optical measurement setup.
Part 3: Quantitative Analysis of Waveguide Performance
A key metric for a waveguide's performance is its propagation loss, which quantifies how much the light signal attenuates as it travels through the structure.
Protocol 3.1: Measuring the Optical Loss Coefficient
The optical loss coefficient (α) can be determined by measuring the intensity of the out-coupled light as a function of the propagation distance.
Procedure:
-
Acquire a Series of Images: Using a motorized stage, precisely move the excitation laser spot along the length of the benzotriazole aggregate in defined steps.
-
Data Extraction: For each excitation position, measure the intensity of the light emitted from the distal end of the aggregate. This can be done by integrating the pixel intensity over a defined region of interest on the CCD image.
-
Plot the Data: Plot the natural logarithm of the emission intensity (ln(I)) as a function of the propagation distance (x). The propagation distance is the distance from the excitation spot to the end of the aggregate.
-
Calculate the Loss Coefficient: The data should follow the Beer-Lambert law, I(x) = I₀ * exp(-αx), where I(x) is the intensity at distance x, I₀ is the initial intensity, and α is the optical loss coefficient. The slope of the linear fit to the plot of ln(I) vs. x is equal to -α. The loss is often expressed in dB/µm using the formula: Loss (dB/µm) = 10 * log₁₀(I₀/I(x)) / x.
Data Presentation: Optical Loss Coefficients
The following table presents typical optical loss coefficients for organic waveguides, providing a benchmark for experimental results.
| Waveguide Material | Typical Optical Loss (dB/µm) | Reference |
| Benzimidazole Derivatives | ~10⁻² | [2] |
| Perovskite Microwires | Varies with configuration | [5] |
| Silicon Nanowaveguides | 2.4 ± 0.2 dB/cm (TE mode) | [6] |
| InP Waveguides | < 0.4 dB/cm | [7] |
Part 4: Advanced Characterization with Near-Field Scanning Optical Microscopy (NSOM)
While fluorescence microscopy is excellent for confirming waveguiding and measuring propagation loss, Near-Field Scanning Optical Microscopy (NSOM) offers the ability to map the optical modes within the waveguide with a spatial resolution that surpasses the diffraction limit of light.[3][8][9]
Principle of NSOM: NSOM utilizes a sharp, tapered optical fiber probe with a sub-wavelength aperture at its tip.[8] This probe is scanned in close proximity (~25 nm) to the sample surface.[8] It can be operated in two main modes:
-
Illumination Mode: The probe delivers light to a localized area of the sample, and the resulting fluorescence or scattered light is collected in the far-field.
-
Collection Mode: The sample is illuminated using a conventional far-field objective, and the probe collects the evanescent (near-field) light from the sample surface.[3]
Protocol 4.1: NSOM Imaging of Benzotriazole Waveguides
-
Sample Preparation: Prepare the benzotriazole aggregates on an optically transparent and flat substrate (e.g., a glass coverslip).
-
Instrument Setup:
-
Mount the sample in the NSOM.
-
Engage the shear-force feedback mechanism to maintain a constant tip-sample distance.[8]
-
-
Data Acquisition:
-
In illumination mode, scan the probe across the aggregate while collecting the transmitted light. This can reveal how light propagates and scatters within the structure.
-
Simultaneously, a topographic image of the aggregate is acquired, allowing for direct correlation between the physical structure and its optical properties.[8]
-
The resulting NSOM images provide a detailed map of the light intensity distribution across the waveguide, offering insights into the supported optical modes and identifying any defects that may cause scattering losses.
Conclusion
The experimental framework presented in this application note provides a comprehensive guide for the characterization of the optical waveguide properties of self-assembled benzotriazole aggregates. By following these protocols, researchers can reliably prepare samples, perform optical measurements, and quantitatively analyze the performance of these novel organic photonic structures. The combination of SEM for morphological analysis, fluorescence microscopy for functional characterization and loss measurement, and NSOM for high-resolution optical mapping equips scientists with the necessary tools to explore the potential of benzotriazole derivatives in the development of next-generation micro-photonic devices.
References
Sources
- 1. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. Screening the Surface Structure-Dependent Action of a Benzotriazole Derivative on Copper Electrochemistry in a Triple-Phase Nanoscale Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.ist.utl.pt [web.ist.utl.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. | Pritzker School of Molecular Engineering | The University of Chicago [pme-cms.prod.uchicago.edu]
- 9. Near-Field Scanning Optical Microscopy (NSOM) [evidentscientific.com]
Topic: Click Chemistry Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
An Application Guide for Researchers
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click" reaction, a cornerstone of modern chemical synthesis prized for its efficiency, specificity, and biocompatibility. This guide provides an in-depth exploration of the CuAAC reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles, a heterocyclic motif of significant interest in medicinal chemistry and materials science. We delve into the underlying mechanism, present detailed, field-tested protocols for both conventional and microwave-assisted synthesis, offer comprehensive characterization guidelines, and provide a practical troubleshooting section. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful ligation chemistry in their work.
The Foundational Principle: From Huisgen to Click Chemistry
The journey to the modern synthesis of 1,2,3-triazoles begins with the Huisgen 1,3-dipolar cycloaddition, a powerful thermal reaction between an azide and an alkyne. However, this classic method requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and limiting its utility.[1][2]
The paradigm shifted with the advent of "click chemistry," a concept introduced by K.B. Sharpless, which champions reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts.[3][4] The development of a copper(I)-catalyzed version of the azide-alkyne cycloaddition by the groups of Sharpless and Meldal transformed the field.[2][5] This reaction, now famously known as CuAAC, proceeds rapidly under mild, often aqueous conditions and, critically, yields the 1,4-disubstituted triazole isomer exclusively.[2][4] This remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and exquisite regioselectivity have established CuAAC as the gold standard in click chemistry.[1]
The resulting 1,2,3-triazole core is not merely a passive linker; it is a highly stable, aromatic heterocycle that can act as a biocompatible scaffold in drug molecules, mimicking the properties of a peptide bond and participating in hydrogen bonding and dipole interactions.[6] Its prevalence in approved drugs and drug candidates underscores the importance of mastering its synthesis.
The Catalytic Heart of the Reaction: The CuAAC Mechanism
The success of the CuAAC reaction hinges on the catalytic activity of the copper(I) ion. While the precise mechanism can involve various copper-acetylide complexes of different nuclearities, a generally accepted pathway explains the reaction's speed and regioselectivity.[2][7] The coordination of Cu(I) to the terminal alkyne significantly increases the acidity of the terminal proton, facilitating the formation of a copper-acetylide intermediate.[5][7] This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the stable 1,4-disubstituted triazole product.
The catalytic cycle can be visualized as follows:
Caption: Workflow for standard room temperature CuAAC synthesis.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)
-
Sodium L-ascorbate (0.10 mmol, 0.10 equiv)
-
Solvent: 1:1 mixture of tert-butanol and water (10 mL)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in the t-BuOH/H₂O solvent mixture (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 mmol) in water (1 mL). Add this solution to the reaction flask with stirring.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL). Add this solution dropwise to the reaction mixture. A slight color change may be observed as the reaction initiates.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-8 hours).
-
Upon completion, add 20 mL of water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole. [8]
Protocol 2: Microwave-Assisted Three-Component Synthesis
This protocol leverages microwave irradiation for a rapid, one-pot synthesis where the azide is generated in situ, enhancing safety and efficiency. [9] Materials:
-
Benzyl bromide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.0 mmol, 1.0 equiv)
-
Sodium azide (NaN₃) (1.1 mmol, 1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add benzyl bromide (1.0 mmol), phenylacetylene (1.0 mmol), sodium azide (1.1 mmol), and CuI (0.1 mmol).
-
Add DMF (3 mL) to the vessel and seal it with a cap.
-
Place the vessel in the microwave reactor. Irradiate the mixture at 80-100 °C for 5-15 minutes. (Note: Reaction parameters should be optimized for the specific microwave unit and substrates). [10][11]4. After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into water (30 mL). The product often precipitates as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or ether to remove residual DMF and unreacted starting materials.
-
The product is often pure enough for characterization. If necessary, it can be further purified by recrystallization or a short silica plug. This method dramatically reduces reaction times from hours to minutes. [9]
Product Characterization
Unequivocal characterization is essential to confirm the formation of the desired 1,4-disubstituted-1,2,3-triazole.
-
NMR Spectroscopy: This is the most definitive technique.
-
¹H NMR: The key diagnostic signal is a sharp singlet for the triazole ring proton (H-5), typically appearing between δ 8.75 and 8.00 ppm. [12][13]The exact chemical shift depends on the electronic nature of the substituents at the N-1 and C-4 positions.
-
¹³C NMR: Two characteristic signals for the triazole ring carbons appear. The C-4 carbon signal is typically found in the range of 139–149 ppm, while the C-5 carbon signal is in the range of 122–128 ppm. [12]2D NMR techniques (like HMBC and HSQC) can be essential for unambiguous assignment. [14]* Mass Spectrometry (MS): Used to confirm the molecular weight of the product (e.g., via HRMS-ESI).
-
-
Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the sharp, strong azide stretch (around 2100 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹).
Troubleshooting Guide
Even with a robust reaction, issues can arise. This table provides guidance on common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | Ensure fresh sodium ascorbate solution is used. Degas solvents if necessary. Consider using a stabilizing ligand (e.g., THPTA). [15][16] |
| Poor Reagent Quality: Impure starting materials or solvents. | Purify starting materials. Use high-purity, dry solvents. [8] | |
| Steric Hindrance: Bulky groups near the alkyne or azide. | Increase reaction time and/or temperature. Microwave-assisted synthesis can be effective here. [9][8] | |
| Low Yield | Side Reactions: Oxidative homocoupling of the alkyne (Glaser coupling). | Add a slight excess of sodium ascorbate. Ensure the reaction is not overly exposed to oxygen. [2] |
| Incomplete Reaction: Insufficient reaction time or low temperature. | Allow the reaction to run longer, monitoring by TLC. Gentle heating (40-50 °C) can sometimes help. | |
| Purification Issues | Residual Copper: The triazole product can chelate copper, leading to contamination. | Wash the organic solution of the product with an aqueous solution of a chelating agent like EDTA or ammonia. [17][18] |
| Product is an Oil: Impurities are present, depressing the melting point. | Re-purify by column chromatography. Try triturating the oil with a non-polar solvent (e.g., hexanes, ether) to induce crystallization. [18] |
Conclusion and Outlook
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a powerful and versatile tool for the synthesis of 1,4-disubstituted-1,2,3-triazoles. Its reliability, mild conditions, and high yields have cemented its role in diverse fields, from drug discovery and bioconjugation to materials science. [3][19][20]By understanding the mechanism and mastering the straightforward protocols outlined in this guide, researchers can effectively harness the power of click chemistry to assemble complex molecular architectures with unparalleled ease and precision.
References
-
Jana, S., & Baseer, M. A. (2021). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Jiang, H., et al. (2020). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Omega. Available at: [Link]
-
Qin, A., et al. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Kumar, A., et al. (2018). PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yilmaz, I., & Kucuk, M. (2022). The Use of Click Chemistry in Drug Development Applications. ResearchGate. Available at: [Link]
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Slideshare. (2023). Applications of click chemistry in drug discovery. Available at: [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Reddy, K. R., et al. (2011). Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Adame, C., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Available at: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]
-
Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
Kamal, A., et al. (2009). A Facile and Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Using Click Chemistry. Semantic Scholar. Available at: [Link]
-
González-Lainez, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]
-
Reddy, K. R., et al. (2016). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. Available at: [Link]
-
Fokin, V. V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. Available at: [Link]
-
Pieber, B., et al. (2017). A practical flow synthesis of 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cravotto, G., & Cintas, P. (2009). Click Chemistry Under Microwave or Ultrasound Irradiation. IRIS-AperTO. Available at: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Click Chemistry. Available at: [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Di Mola, A., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts. Available at: [Link]
-
Schoffstall, A. M., & Locuson, C. W. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules. Available at: [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Available at: [Link]
-
ResearchGate. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Available at: [Link]
-
Wang, D., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available at: [Link]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Solid-Phase MW-Assisted CuAAC. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product. Available at: [Link]
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Royal Society of Chemistry. (n.d.). A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. Available at: [Link]
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Application Notes & Protocols: 2H-Benzo[d]triazole Derivatives as Advanced Fluorescent Probes
Introduction: The Rise of Benzotriazoles in Fluorescence Sensing
The 2H-benzo[d]triazole (BTz) scaffold is a bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with a unique electronic arrangement, makes it an excellent building block for developing sophisticated fluorescent probes.[3] The core BTz moiety acts as a potent electron acceptor, which allows for the straightforward design of donor-acceptor (D-A) systems that exhibit desirable photophysical properties like Intramolecular Charge Transfer (ICT).[2]
The true power of BTz derivatives lies in their versatility. Through facile and targeted chemical modifications at various positions on the benzotriazole ring system, researchers can precisely tune the probe's photophysical characteristics—such as absorption/emission wavelengths, quantum yield, and Stokes shift—and engineer high selectivity towards a diverse array of analytes.[2][4] This adaptability has led to the development of BTz-based probes for detecting metal ions, anions, reactive oxygen species (ROS), and various biomolecules, making them invaluable tools in environmental monitoring, diagnostics, and cellular imaging.[3][5][6]
This guide provides a comprehensive overview of the principles, applications, and detailed experimental protocols for utilizing 2H-benzo[d]triazole derivatives as high-performance fluorescent probes.
Core Principles & Sensing Mechanisms
The function of most BTz-based fluorescent probes is governed by specific photophysical mechanisms that modulate their fluorescence output upon interaction with a target analyte. Understanding these mechanisms is critical for both designing new probes and interpreting experimental results.
-
Photoinduced Electron Transfer (PET): PET is one of the most common mechanisms for "turn-on" or "turn-off" fluorescence sensing. In a typical "turn-off" scenario, the BTz fluorophore is linked to a recognition moiety (receptor) that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding to a target analyte, the receptor's electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence.[7]
-
Intramolecular Charge Transfer (ICT): In D-A type BTz probes, excitation with light causes a shift in electron density from the electron-donating part of the molecule to the electron-accepting BTz core.[2] This ICT state is highly sensitive to the local environment's polarity. Analyte binding can alter the electronic properties of the donor or acceptor, leading to a detectable shift in the emission wavelength or intensity.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Some BTz derivatives are designed with intramolecular hydrogen bonds.[1] Upon excitation, a proton is rapidly transferred from a donor to an acceptor group within the same molecule, leading to a tautomeric form that fluoresces at a significantly longer wavelength (large Stokes shift).[1] The presence of an analyte can disrupt this hydrogen bonding, altering the ESIPT process and providing a ratiometric sensing signal.
These mechanisms can be visualized to understand the flow of events leading to a fluorescence signal change.
Caption: Photoinduced Electron Transfer (PET) "Off-On" Mechanism.
Applications & Case Studies
The structural versatility of 2H-benzo[d]triazole allows for its application in detecting a wide range of analytes.
Detection of Metal Ions
The nitrogen atoms within the triazole ring are excellent coordinating sites for metal ions.[3] This property has been exploited to create highly selective probes for various metal cations. For instance, chalcone-tethered 1,2,3-triazole derivatives have demonstrated high selectivity and sensitivity for detecting Co(II) and Cu(II) ions.[6] The binding of the metal ion to the triazole disrupts the probe's electronic state, causing a measurable change in its fluorescence or UV-Vis absorption spectrum.
Detection of Anions and Small Molecules
BTz derivatives have also been engineered to detect anions and other small molecules. Probes can be designed where an analyte, such as acid vapor, disrupts intermolecular hydrogen bonds, leading to fluorescence quenching.[3] This reversible process makes them suitable for applications like anti-counterfeiting labels.[3] Furthermore, specific probes have been developed for biologically important molecules like homocysteine, where interaction with the analyte triggers a "turn-on" fluorescence response with high specificity.[3]
Bioimaging of Reactive Species
Fluorescent probes are powerful tools for visualizing dynamic processes in living systems.[7][8] Benzothiazole and benzotriazole derivatives have been successfully employed to detect reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hypochlorous acid (HClO), which are implicated in numerous physiological and pathological processes.[5][9][10] These probes are designed to react specifically with a target ROS, leading to a change in their molecular structure and a corresponding "turn-on" fluorescence signal, enabling real-time imaging in living cells and even organisms like zebrafish.[9]
Table 1: Performance Characteristics of Selected Benzotriazole-Based Probes
| Probe Designation | Target Analyte | Limit of Detection (LOD) | Fluorescence Change | Solvent System | Reference |
| Chalcone-Triazole (6c) | Cu(II) | 1.17 µM | Quenching | THF:H₂O (4:1) | [6] |
| Chalcone-Triazole (6a) | Co(II) | 1.64 µM | Quenching | THF:H₂O (4:1) | [6] |
| BTAC(e) | Homocysteine (Hcy) | 155 nM | 4-fold Increase | Not Specified | [3] |
| Probe L | Cr³⁺, Al³⁺, Zn²⁺, F⁻ | 10⁻⁸ M order | Large Stokes Shift | Not Specified | [1] |
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for the characterization and use of a new BTz-based fluorescent probe for metal ion detection. This protocol should be optimized for each specific probe-analyte system.
Materials and Instrumentation
-
Reagents: 2H-benzo[d]triazole derivative probe, salts of various metal ions (e.g., nitrates or chlorides), analytical grade solvents (e.g., DMF, Acetonitrile, THF, deionized water), buffers (e.g., HEPES, Tris-HCl).
-
Instrumentation: UV-Vis Spectrophotometer, Fluorescence Spectrometer, pH meter, NMR Spectrometer (for structural confirmation), Mass Spectrometer (for characterization).
General Workflow for Probe Evaluation
Caption: General workflow for evaluating a new fluorescent probe.
Protocol 1: Preparation of Stock Solutions
-
Probe Stock Solution (e.g., 1 mM): Accurately weigh a calculated amount of the BTz derivative and dissolve it in a suitable solvent (e.g., DMF or DMSO) in a volumetric flask to a final concentration of 1 mM. Store this solution in the dark, refrigerated.
-
Analyte Stock Solutions (e.g., 10 mM): Prepare stock solutions of various metal salts (e.g., Pb(NO₃)₂, CuCl₂, Co(NO₃)₂) in deionized water or a suitable buffer.
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solutions to the desired concentrations (e.g., 10 µM for the probe, 100 µM for the analyte) in the chosen experimental buffer/solvent system (e.g., THF:H₂O 4:1 v/v).[6]
Protocol 2: Fluorometric Titration
-
Pipette 3.0 mL of the probe working solution (e.g., 10 µM) into a quartz cuvette.
-
Place the cuvette in the fluorescence spectrometer and record the initial emission spectrum at a predetermined excitation wavelength.
-
Add small aliquots (e.g., 2-10 µL) of the analyte working solution (e.g., 100 µM) to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
Protocol 3: Bioimaging in Living Cells
-
Cell Culture: Plate cells (e.g., HeLa, HSC) on a glass-bottom dish and culture in appropriate media until they reach 70-80% confluency.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a low concentration of the BTz probe (e.g., 1-10 µM) in cell culture media for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove any excess, non-internalized probe.
-
Analyte Stimulation: Add fresh media or PBS containing the analyte of interest (e.g., a metal ion or a ROS-inducing agent) and incubate for a desired period.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths. Capture images before and after analyte stimulation to observe the change in intracellular fluorescence.
Data Analysis & Interpretation
-
Limit of Detection (LOD): The LOD is a critical parameter indicating the smallest amount of analyte that can be reliably detected. It is typically calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).[6]
-
Binding Stoichiometry (Job's Plot): To determine the binding ratio between the probe and the analyte (e.g., 1:1 or 1:2), a Job's plot is constructed.[11] A series of solutions are prepared where the total molar concentration of [Probe] + [Analyte] is constant, but their mole fractions are varied. The fluorescence intensity is plotted against the mole fraction of the analyte. The peak of the plot indicates the stoichiometry of the complex formed.[12]
Conclusion and Future Outlook
2H-benzo[d]triazole derivatives represent a robust and highly tunable class of fluorophores. Their straightforward synthesis and adaptable electronic properties have established them as powerful tools for developing selective and sensitive fluorescent probes.[2][3] Future research will likely focus on creating probes with even greater sophistication, such as those that operate in the near-infrared (NIR) region for deeper tissue imaging, probes capable of detecting multiple analytes simultaneously, and probes that can target specific organelles within a cell. The continued innovation in this area promises to provide researchers with indispensable tools to unravel complex biological processes and address challenges in environmental and medical diagnostics.
References
- Globe Thesis. (2024). Design, Synthesis Of Benzotriazole Derivatives As Fluorescent Molecules And Investigation On Their Photoluminescence Properties.
- PubMed. (2024). Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. J Fluoresc. 2025 Aug;35(8):6225-6242.
- ResearchGate. (n.d.). Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents.
- ResearchGate. (n.d.). Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition.
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Portal Científico. (2024). Self-assembly of T-shape 2H-benzo[d][1][3][5]triazoles. Optical waveguide and photophysical properties. Retrieved from
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ResearchGate. (n.d.). Self-assembly of T-shape 2H-benzo[d][1][3][5]- triazoles. Optical waveguide and photophysical properties. Retrieved from
- Royal Society of Chemistry. (n.d.). Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection.
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Sílice. (n.d.). Self-assembly of T-shape 2H-benzo[d][1][3][5]-triazoles. Optical waveguide and photophysical properties. Retrieved from
- MDPI. (n.d.). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety.
- National Center for Biotechnology Information. (n.d.). Development of fluorescent probes for bioimaging applications.
- MDPI. (n.d.). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging.
- PubMed. (2005). Fluorescence probes used for detection of reactive oxygen species. J Biochem Biophys Methods. 65(2-3):45-80.
- Benchchem. (n.d.). 4-Benzothiazolol Derivatives as Versatile Fluorescent Probes in Biological Imaging: Application Notes and Protocols.
- R Discovery. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.
- PubMed. (2008). Fluorescent probes for bioimaging applications. Curr Opin Chem Biol. 12(5):515-21.
- National Institutes of Health. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation.
- ResearchGate. (n.d.). Application of Fluorescent Probes in Reactive Oxygen Species Disease Model.
- Digital CSIC. (n.d.). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light.
- PubMed Central. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.
- MDPI. (2024). Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection.
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IRJET. (n.d.). Synthesis of 2H-benzo[b][3][9]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. Retrieved from
- MDPI. (n.d.). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions.
- ResearchGate. (n.d.). Determination of Benzotriazole in Industrial Cooling Water by Fluorescence.
- RSC Publishing. (2024). A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb 2+ ions.
- ACS. (n.d.). 1,2,3-Triazole-based fluorometric chemosensor for metal cation detection.
- MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
- PubMed Central. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
- New Journal of Chemistry (RSC Publishing). (n.d.). A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications.
- PubMed. (n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes.
- Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- PubMed Central. (2024). Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butyl-2H-benzo[d]triazole
Welcome, researchers and chemists, to the technical support center for the synthesis of 2-Butyl-2H-benzo[d]triazole. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the complexities of this specific synthesis, with a focus on maximizing the yield of the desired N2-isomer.
The alkylation of benzotriazole is a fundamentally important yet challenging reaction due to the issue of regioselectivity. The benzotriazole anion possesses two nucleophilic nitrogen centers (N1 and N2), leading to the potential formation of two distinct isomers: 1-butyl-1H-benzo[d]triazole (N1-isomer) and 2-butyl-2H-benzo[d]triazole (N2-isomer). While many standard alkylation procedures favor the N1 position, numerous applications require the specific N2-substituted product. This guide will focus on strategies to selectively synthesize and isolate the 2-butyl-2H-benzo[d]triazole isomer.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity the primary challenge in synthesizing 2-Butyl-2H-benzo[d]triazole?
A1: The core of the challenge lies in the electronic structure of the benzotriazole anion. After deprotonation of the N-H proton, the resulting anion exhibits nucleophilicity at both the N1 and N2 positions. The reaction with an electrophile, such as butyl bromide, can therefore occur at either nitrogen, yielding a mixture of N1 and N2 isomers.[1][2] The relative ratio of these isomers is highly sensitive to reaction conditions, and conventional methods often preferentially yield the thermodynamically more stable N1-isomer. Achieving high selectivity for the less-favored N2-isomer requires specific catalytic systems or carefully optimized conditions.
Q2: What is the structural difference between the N1 and N2 isomers, and how does it affect characterization?
A2: The key difference is symmetry. 2-Butyl-2H-benzo[d]triazole (N2) is a symmetric molecule, possessing a C2 axis of symmetry. In contrast, 1-butyl-1H-benzo[d]triazole (N1) is asymmetric. This has direct consequences for spectroscopic analysis, particularly NMR:
-
¹H NMR: The N2-isomer will show a simpler spectrum in the aromatic region, typically two signals (e.g., two AA'BB' multiplets) due to symmetry. The N1-isomer will show four distinct signals in the aromatic region.
-
¹³C NMR: Similarly, the N2-isomer will have fewer signals in the aromatic region compared to the N1-isomer.
This difference in symmetry is the most reliable way to confirm the identity and purity of the desired product.
Q3: Are solvent-free conditions a viable option for this synthesis?
A3: Yes, solvent-free methods have been developed for the N-alkylation of benzotriazole and can offer benefits in terms of efficiency and environmental impact ("green chemistry").[3][4] These reactions are often performed using a solid support like silica (SiO₂) with a base such as potassium carbonate (K₂CO₃), sometimes in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1][4] However, these methods are often highly selective for the N1-isomer and would not be the first choice for obtaining the N2 product.[1]
Understanding the N1 vs. N2 Alkylation Pathway
The initial step in the reaction is the deprotonation of benzotriazole by a base, creating the benzotriazyl anion. This anion is a hybrid of two resonance structures, with the negative charge delocalized over the N1 and N2 atoms. The subsequent nucleophilic attack on the alkyl halide (e.g., butyl bromide) dictates the final product ratio.
Troubleshooting Guide for Low N2-Isomer Yield
This section addresses common problems encountered when targeting 2-Butyl-2H-benzo[d]triazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of N2 Product | Incorrect Catalyst or Conditions: Standard alkylation conditions (e.g., NaH in DMF) strongly favor the N1 isomer.[3] | Employ an N2-Selective Catalyst: The most effective strategy is to use a catalyst known to direct alkylation to the N2 position. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) have shown excellent N2-selectivity.[5] Rhodium and Iridium-based catalysts have also been reported to be highly N2-selective.[6] |
| Incomplete Reaction: The reaction may not have reached completion, leaving unreacted benzotriazole. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material. If the reaction stalls, consider increasing the temperature or reaction time. Verify Reagent Quality: Ensure the benzotriazole, butyl bromide, and solvent are pure and anhydrous, as impurities can inhibit the reaction.[7] | |
| Product is Predominantly the N1-Isomer | Thermodynamic Control: The N1-isomer is generally the more thermodynamically stable product, and many reaction conditions will default to its formation. | Shift to Kinetic Control/Catalysis: Use of specific N2-directing catalysts is the most reliable solution. Some literature suggests that phase-transfer catalysis (PTC) can influence the N1/N2 ratio, although this is highly dependent on the specific catalyst and solvent system.[8][9] |
| Difficult Separation of N1 and N2 Isomers | Similar Polarity: The two isomers often have very similar polarities, making them difficult to separate by standard column chromatography. | Optimize Chromatography: Use a high-quality silica gel with a high surface area. Employ a shallow solvent gradient with a low-polarity eluent system (e.g., ethyl acetate/petroleum ether or ethyl acetate/hexane).[3][10] Preparative TLC or HPLC may be necessary for complete separation if co-elution is a significant problem.[10] |
| Formation of Multiple Side Products | Over-alkylation/Side Reactions: If using a strong base, side reactions with the solvent or impurities can occur. The butyl bromide can also undergo elimination (E2) to form butene. | Use a Milder Base: Switch from strong bases like NaH to milder inorganic bases like K₂CO₃ or Cs₂CO₃.[2][11] Control Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. |
Troubleshooting Workflow Diagram
Experimental Protocols
Protocol 1: High-Selectivity N2-Alkylation using Scandium(III) Triflate
This protocol is adapted from methodologies that demonstrate high N2-selectivity for the alkylation of benzotriazoles and serves as an excellent starting point for optimization.[5] The key to this reaction is the use of a Lewis acid catalyst, Sc(OTf)₃, which preferentially activates the substrate for attack at the N2 position.
Materials:
-
Benzotriazole (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzotriazole (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Add Scandium(III) triflate (0.10 eq) to the solution and stir for 10-15 minutes at room temperature until the catalyst is well-dispersed or dissolved.
-
Alkylating Agent: Add 1-bromobutane (1.2 eq) to the reaction mixture dropwise.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 20% ethyl acetate in hexane eluent system) until the starting benzotriazole is consumed. This may take several hours to overnight.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing) to separate the N2-isomer from the N1-isomer and any unreacted starting materials. The less polar N2-isomer typically elutes first.
-
Characterization: Collect the fractions containing the pure product, combine, and remove the solvent. Confirm the structure and purity, especially the regiochemistry, using ¹H and ¹³C NMR spectroscopy.
References
- Avhad, K. C., & Upare, A. A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
- Li, Y., et al. (2023). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry.
- Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.
- Tang, S., et al. (2020). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers.
- Tang, S., et al. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic & Biomolecular Chemistry, 19, 278-282.
- BenchChem. (2025). Technical Support Center: Regioselectivity in Benzotriazole Synthesis.
- Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
- Tang, S., et al. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8, 278-282.
- BenchChem. (2025). Technical Support Center: Optimizing Benzotriazole Synthesis.
- Wikipedia. (n.d.). Benzotriazole.
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- BenchChem. (2025). How to improve low yields in N-Boc-Benzotriazole reactions.
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- Patan, A., et al. (2024). Benzotriazole: An overview of its versatile biological behaviour. Journal of Chemical and Pharmaceutical Research.
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- Mashraqui, S., et al. (n.d.). N-Alkylation of Benzotriazole a).
- Le, Z.-G., et al. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.
- ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- Industrial Phase-Transfer C
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ResearchGate. (n.d.). Synthesis of 1H‐benzo[d][1][3][6]triazole‐β‐lactams 4a–j.
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- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
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- Al-hourani, B. J., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances.
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- Phosphorus, Sulfur, and Silicon and the Related Elements. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. 182(4), 815-823.
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MDPI. (n.d.). 4-(4-(((1H-Benzo[d][1][3][6]triazol-1-yl)oxy)methyl).
- Waengdongbung, W., et al. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- PubMed Central. (n.d.).
- ChemicalBook. (n.d.). 1-n-Butylbenzotriazole synthesis.
-
ACS Publications. (n.d.). Asymmetric Cyano-Functionalized Benzo[1][3][6]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. Macromolecules.
- PubMed Central. (n.d.).
- Indian Academy of Sciences. (n.d.). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles.
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2-Butyl-2H-benzo[d]triazole by Recrystallization
Welcome to the technical support center for the purification of 2-Butyl-2H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will move beyond simple procedural steps to explore the underlying principles and provide robust troubleshooting solutions for challenges encountered during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of 2-Butyl-2H-benzo[d]triazole?
The synthesis of 2-Butyl-2H-benzo[d]triazole typically involves the N-alkylation of benzotriazole. Due to the nature of the benzotriazole anion, which has two nucleophilic nitrogen atoms (N1 and N2), a primary challenge is regioselectivity.[1] Consequently, the crude product is often a mixture containing:
-
1-Butyl-1H-benzo[d]triazole: The undesired N1 constitutional isomer.
-
Unreacted Benzotriazole: The starting material.
-
Residual Reagents: Unreacted alkylating agents (e.g., butyl bromide) and base.
-
Solvent Residues: Trapped solvents from the reaction workup.
The goal of recrystallization is to selectively isolate the target 2-Butyl-2H-benzo[d]triazole isomer based on its unique solubility profile.
Q2: How do I select the optimal solvent for recrystallizing 2-Butyl-2H-benzo[d]triazole?
The ideal recrystallization solvent is one in which 2-Butyl-2H-benzo[d]triazole is sparingly soluble at room temperature but highly soluble near the solvent's boiling point.[2] The molecular structure, featuring a polar benzotriazole core and a non-polar n-butyl group, suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.
A general rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[3][4] However, empirical testing is essential. A recommended approach is to screen a variety of solvents with your crude material on a small scale.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature, agitating after each addition. The ideal solvent should not dissolve the solid at this stage.
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. A good candidate solvent will fully dissolve the solid at this higher temperature.[5]
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. The formation of a high volume of crystalline precipitate indicates a suitable solvent.
Q3: What is the difference between a single-solvent and a two-solvent recrystallization, and which should I choose?
Single-Solvent Recrystallization is the preferred method when a single solvent meets the criteria of high solubility at high temperature and low solubility at low temperature.[5] It is simpler and generally offers better control over crystal growth.
Two-Solvent (or Mixed-Solvent) Recrystallization is employed when no single solvent is ideal. This technique uses a pair of miscible solvents:
-
Solvent 1 (the "good" solvent): One in which your compound is highly soluble, even at room temperature.
-
Solvent 2 (the "anti-solvent"): One in which your compound is poorly soluble at all temperatures.[6]
The procedure involves dissolving the crude material in a minimal amount of the hot "good" solvent, followed by the careful, dropwise addition of the "anti-solvent" until the solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. This method is powerful but requires careful optimization to avoid "oiling out."
For 2-Butyl-2H-benzo[d]triazole, a single solvent like ethanol or isopropanol might work. If not, a mixed system like hexane/ethyl acetate or ethanol/water could be effective.[3]
Experimental Protocol: Recrystallization Workflow
This protocol provides a detailed, step-by-step methodology for the purification process.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 2-Butyl-2H-benzo[d]triazole.
Step-by-Step Methodology
-
Dissolution: Place the crude 2-Butyl-2H-benzo[d]triazole into an appropriately sized Erlenmeyer flask with a boiling chip. Add a small portion of the selected recrystallization solvent and heat the mixture to a gentle boil on a hot plate. Continue adding the solvent in small increments until the solid is just fully dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[2]
-
Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration.[7] Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a pre-heated, clean Erlenmeyer flask. This step prevents premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals and minimizes the trapping of impurities.[5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a very small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.
Table 1: Potential Solvents for Screening
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Alcohols | Ethanol | 78 | Polar Protic | Often a good starting point for benzotriazole derivatives.[8] May require a water anti-solvent. |
| Alcohols | Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Hydrocarbons | n-Hexane | 69 | Non-Polar | May be a good solvent if impurities are significantly more polar. Prone to causing "oiling out".[3] |
| Esters | Ethyl Acetate | 77 | Polar Aprotic | Good balance of polarity; often effective for compounds with mixed polarity.[8] |
| Ketones | Acetone | 56 | Polar Aprotic | A strong, polar solvent. May be too effective, leading to low yields unless used in a mixed system.[3] |
Troubleshooting Guide
Q: My compound "oiled out" of the solution instead of forming crystals. What went wrong and how do I fix it?
Cause: Oiling out occurs when the solute precipitates from the solution as a liquid rather than a solid crystal lattice. This is common if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated, causing the compound to come out of solution above its melting point.[7] An oily product is undesirable as it is typically still impure.
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.
-
If the problem persists, consider a different solvent or a mixed-solvent system.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Cause: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[2] Crystallization requires an initial nucleation event to begin.
Solutions (in order of preference):
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic rough edges of the scratch can provide a nucleation site for crystal growth to begin.[2][5]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the supersaturated solution. This provides a perfect template for further crystal lattice formation.[9]
-
Reduce Solvent Volume: If the solution is too dilute, reheat it and boil off a portion of the solvent to increase the concentration. Then, attempt to cool it again.
-
Introduce an Anti-Solvent: If using a single-solvent system, you can carefully add a few drops of a miscible anti-solvent (one in which your compound is insoluble) until faint turbidity appears, then warm slightly until clear and re-cool.[6]
Q: As soon as I removed my flask from the heat, a large amount of solid "crashed out." Is this good?
Cause: No, this is generally undesirable. Rapid crystallization, or "crashing out," tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of the purification.[9] An ideal crystallization involves the slow formation of crystals over a period of 15-20 minutes or longer.[9]
Solution:
-
Place the flask back on the heat source.
-
Add more solvent (e.g., 10-20% more volume) until the solid redissolves completely.
-
Ensure the subsequent cooling process is much slower. Place the flask on an insulating surface (like a cork ring or wooden block) and allow it to cool to room temperature without disturbance.
Q: My final yield of pure crystals is very low. How can I improve it?
Cause: A low yield is a common problem in recrystallization and can stem from several factors.
Troubleshooting Steps:
-
Excessive Solvent Use: This is the most frequent cause.[6] A significant amount of your product remains dissolved in the mother liquor.
-
Remedy: Before discarding the filtrate (mother liquor), try concentrating it by boiling off some solvent and cooling it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization: The product may have crystallized in the funnel during hot filtration.
-
Remedy: Always pre-heat your funnel and receiving flask to prevent this.[6]
-
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent even at low temperatures.
-
Remedy: Re-evaluate your solvent choice using the screening method described above.
-
-
Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold will redissolve a portion of your product.[2]
-
Remedy: Use the absolute minimum volume of ice-cold solvent for the washing step.
-
References
-
Troubleshooting - Chemistry LibreTexts. (2022). LibreTexts. [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Recrystallization - Wired Chemist. (n.d.). Wired Chemist. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Synthesis of 2H-benzo[d]1,2,3-triazole derivatives. (2025). ResearchGate. [Link]
-
New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. (2021). MDPI. [Link]
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- 5. Home Page [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recrystallization [wiredchemist.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Alkyl-2H-Benzotriazoles
Introduction
2-Alkyl-2H-benzotriazoles are valuable structural motifs in medicinal chemistry and materials science, often exhibiting a range of biological activities. However, their synthesis is frequently complicated by a significant side reaction: the formation of the isomeric 1-alkyl-1H-benzotriazole. The direct N-alkylation of the benzotriazole ring system inherently produces a mixture of these two regioisomers, posing a considerable challenge for researchers aiming for high purity and yield of the desired 2-alkyl product. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions to help you navigate the complexities of this reaction and optimize the synthesis of your target 2-alkyl-2H-benzotriazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I getting a mixture of 1-alkyl- and 2-alkyl-1H-benzotriazole isomers? How can I improve the regioselectivity for the 2-alkyl isomer?
Answer: This is the most common and fundamental challenge in the synthesis of 2-alkyl-2H-benzotriazoles. The formation of two isomers arises because the benzotriazole anion, generated upon deprotonation, has two nucleophilic nitrogen centers: N1 and N2.[1] Alkylation can occur at either site, leading to a mixture of products. The ratio of these isomers is not arbitrary; it is governed by a delicate interplay of kinetic and thermodynamic factors, which can be manipulated by carefully choosing the reaction conditions.[2][3]
Generally, the 1-alkyl isomer is the thermodynamically more stable product, while the 2-alkyl isomer is often the kinetically favored product.[2][3][4] Therefore, to favor the 2-alkyl isomer, reaction conditions should be chosen to operate under kinetic control.
Troubleshooting Guide: Enhancing N2-Regioselectivity
Your primary goal is to create conditions that favor the faster-forming product (kinetic control) and prevent the reaction from reaching equilibrium where the more stable thermodynamic product would dominate.[2][3]
1. Choice of Solvent:
-
The "Why": Solvent polarity plays a crucial role. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred. These solvents effectively solvate the cation of the base but poorly solvate the benzotriazole anion. A less-solvated, more "naked" anion is more reactive, and the steric hindrance at the N1 position (flanked by the benzene ring) becomes more pronounced, directing the alkylating agent to the more accessible N2 position.
-
Protocol:
-
Dissolve your benzotriazole in anhydrous DMF or DMSO.
-
Add the base and stir until deprotonation is complete.
-
Add the alkylating agent dropwise at the desired temperature.
-
2. Nature of the Alkylating Agent:
-
The "Why": The steric bulk of the alkylating agent is a key factor. Larger, more sterically hindered alkylating agents will preferentially attack the less sterically encumbered N2 position.
-
Protocol:
-
For a given alkyl group, consider using a bulkier leaving group if possible (e.g., tosylate or mesylate instead of iodide).
-
Secondary or tertiary alkyl halides will show a higher preference for N2-alkylation than primary alkyl halides.
-
3. Reaction Temperature:
-
The "Why": Lower temperatures favor the kinetic product.[4] At higher temperatures, the reaction becomes more reversible, allowing the initially formed 2-alkyl isomer to potentially isomerize or for the reaction to equilibrate to the more stable 1-alkyl isomer.[2][4]
-
Protocol:
-
Cool the solution of benzotriazole and base to 0 °C or even lower (e.g., -20 °C) using an ice or dry ice/acetone bath before adding the alkylating agent.
-
Maintain this low temperature for the duration of the reaction.
-
Allow the reaction to slowly warm to room temperature only after a significant amount of product has formed (monitor by TLC).
-
4. Counter-ion Effects (Choice of Base):
-
The "Why": The nature of the cation from the base can influence selectivity. Bases with large, soft cations (like Cs₂CO₃ or K₂CO₃) can coordinate with the benzotriazole anion, potentially directing alkylation. Some specialized catalytic systems, such as those using scandium or iridium complexes, have been developed to achieve very high N2 selectivity.[5]
-
Protocol:
-
Instead of common bases like NaOH or NaH, try using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often effective in polar aprotic solvents.
-
For challenging substrates, explore literature for catalytic methods that are specifically designed for N2-alkylation.
-
Summary of Conditions Favoring N2-Alkylation:
| Parameter | Condition for N2-Selectivity | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | Favors kinetic product formation.[4] |
| Solvent | Polar Aprotic (DMF, DMSO) | Minimizes anion solvation, enhances steric effects. |
| Alkylating Agent | Sterically hindered (e.g., R-OTs, sec-Alkyl Halide) | Prefers attack at the less hindered N2 position. |
| Base | K₂CO₃, Cs₂CO₃ | Larger cations can influence regioselectivity. |
FAQ 2: My reaction is sluggish or incomplete, even after several hours. What factors influence the reaction rate?
Answer: A slow or incomplete reaction is typically due to insufficient nucleophilicity of the benzotriazole anion, low reactivity of the alkylating agent, or poor solubility.
Troubleshooting Guide: Improving Reaction Rate
-
Ensure Complete Deprotonation: The benzotriazole anion is the active nucleophile. If deprotonation is incomplete, the reaction will be slow.
-
The "Why": Benzotriazole has a pKa of approximately 8.2.[6] The base used must have a conjugate acid with a pKa significantly higher than this to ensure complete deprotonation.
-
Protocol: Use at least one full equivalent of a suitable base. For weaker bases like K₂CO₃, ensure it is finely powdered and stirred vigorously to maximize surface area. For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but be aware this may negatively impact N2-selectivity.
-
-
Reactivity of the Alkylating Agent:
-
The "Why": The leaving group ability follows the trend I > Br > Cl > OTs > OMs. If you are using an alkyl chloride, the reaction will be much slower than with an alkyl iodide.
-
Protocol: If possible, switch to a more reactive alkylating agent. For example, convert an alkyl alcohol to an alkyl iodide or bromide using standard methods before the alkylation step.
-
-
Solubility Issues:
-
The "Why": If the benzotriazole salt or the base is not soluble in the reaction solvent, the reaction will be heterogeneous and slow.
-
Protocol: Ensure you are using a solvent that can dissolve the benzotriazole salt. DMF and DMSO are excellent choices for this. If using less polar solvents like THF, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly accelerate the reaction by bringing the anion into the organic phase.[1]
-
FAQ 3: How can I effectively separate the 1-alkyl and 2-alkyl isomers after the reaction?
Answer: Separating the isomers is often as challenging as controlling the regioselectivity. The two isomers have very similar polarities. However, there are distinct structural and electronic differences that can be exploited for separation.
Troubleshooting Guide: Isomer Separation
-
Silica Gel Column Chromatography: This is the most common method.
-
The "Why": The 1-alkyl isomer is generally more polar than the 2-alkyl isomer. The N1 isomer has a dipole moment, whereas the N2 isomer is more symmetric and often has a smaller or zero dipole moment. This difference in polarity allows for separation on a polar stationary phase like silica gel.
-
Protocol:
-
Carefully choose your eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Use a high-resolution silica gel and a long column to improve separation.
-
Monitor fractions carefully by TLC, staining with permanganate or using a UV lamp. The two spots will likely be very close.
-
-
-
Acid-Base Extraction:
-
The "Why": The N1-alkyl isomer has a basic nitrogen atom (N3) that can be protonated, while the N2-alkyl isomer is not basic. This difference can sometimes be used for a liquid-liquid extraction-based separation.[7]
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like ether or ethyl acetate.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl).
-
The 1-alkyl isomer should preferentially move into the aqueous layer as its hydrochloride salt.
-
Separate the layers, then basify the aqueous layer and back-extract the 1-alkyl isomer into an organic solvent. Note: This method is not always efficient and depends on the specific alkyl substituents.
-
-
-
Characterization to Confirm Identity:
-
The "Why": It is crucial to correctly identify your isolated isomers. ¹H NMR spectroscopy is the most definitive method. The 2-alkyl isomer is symmetric, leading to a simpler aromatic proton pattern.
-
¹H NMR Signatures:
-
2-Alkyl-2H-benzotriazole (Symmetric): The four protons on the benzene ring are chemically equivalent in pairs. You will typically see a characteristic AA'BB' system, which often appears as two multiplets (or two sets of doublets/triplets depending on the spectrometer's resolution), each integrating to 2H.
-
1-Alkyl-1H-benzotriazole (Asymmetric): All four aromatic protons are chemically distinct. This results in a more complex pattern, typically four separate multiplets in the aromatic region (approx. 7.0-8.5 ppm), each integrating to 1H.[8][9]
-
-
Appendix A: Detailed Experimental Protocol
Example Protocol for the N2-Selective Synthesis of 2-Ethyl-2H-benzotriazole
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 1H-benzotriazole (1.19 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Deprotonation: Add finely powdered potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.). Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkylation: Cool the flask to 0 °C in an ice bath. Add iodoethane (1.0 mL, 12.5 mmol, 1.25 equiv.) dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient eluent (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) to separate the isomers. The 2-ethyl isomer will typically elute first.
References
-
Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry - ACS Publications. Available from: [Link]
-
Tang, S., et al. (2020). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. Available from: [Link]
-
Tang, S., et al. (2020). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. ORGANIC CHEMISTRY. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Publishing. Available from: [Link]
-
Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
A Study of Isomerism in the Benzotriazole Series. ProQuest. Available from: [Link]
-
Monbaliu, J-C. M. (Editor). The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances. Available from: [Link]
-
Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Available from: [Link]
-
Katritzky, A. R., et al. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews - ACS Publications. Available from: [Link]
-
Yeh, C. Y. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available from: [Link]
-
Benzotriazole. Wikipedia. Available from: [Link]
-
Katritzky, A. R., et al. Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines: l Selective Formation of 1 : 1 : 1, of 2. ElectronicsAndBooks. Available from: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. SciSpace. Available from: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia | Encyclopedia. Available from: [Link]
-
Avhad, K. C., & Takate, S. S. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
-
Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available from: [Link]
-
Larina, L. I., & Milata, V. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry. Available from: [Link]
-
1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics). ResearchGate. Available from: [Link]
-
Review Of Benzotriazole. IJCRT.org. Available from: [Link]
-
Portillo-Orozco, D., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available from: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available from: [Link]
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Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful ligation chemistry. Here, you will find a structured approach to troubleshooting common issues, answers to frequently asked questions, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses the most common challenges encountered during CuAAC reactions, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Issue 1: Low to No Product Yield
Q: My CuAAC reaction is showing very low yield or has failed completely. What are the likely causes and how can I fix it?
A: This is a frequent issue that typically points to a problem with the catalytic system or the integrity of your reagents. Let's break down the probable causes:
-
Catalyst (Cu(I)) Inactivation: The active catalyst in CuAAC is the copper(I) ion.[1][2] It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]
-
Solution:
-
Deoxygenate Your Solvents: Thoroughly degas all aqueous buffers and organic solvents by sparging with an inert gas like argon or nitrogen.[3]
-
Use a Reducing Agent: The most common and effective method is the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is the reductant of choice for this purpose.[4][5] Always use a fresh solution of sodium ascorbate.
-
Work Under Inert Atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox can be beneficial.
-
-
-
Inhibitory Buffer or Solvent Components: Certain common laboratory reagents can interfere with the reaction.
-
Problem: Buffers containing strong chelating agents, such as Tris, can sequester the copper catalyst and inhibit the reaction.[3][6] High concentrations of chloride ions can also compete for copper coordination.[6] Acetonitrile, while sometimes used as a co-solvent, can also coordinate to Cu(I) and may inhibit the reaction if not used judiciously.[5]
-
Solution: Switch to non-coordinating buffers like phosphate-buffered saline (PBS), HEPES, or MOPS.[3] If you must use a specific buffer, consider increasing the copper and ligand concentration.
-
-
Reagent Quality and Stoichiometry: The purity and stability of your azide and alkyne are paramount.
-
Problem: Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable.[3] Both azides and alkynes can degrade over time. An incorrect assessment of the concentration of your starting materials will also lead to poor results.
-
Solution: Use freshly prepared or purified reagents whenever possible and store them under appropriate conditions (cold and protected from light).[3] Confirm the concentration and purity of your starting materials via analytical techniques like NMR or mass spectrometry. It is common to use a slight excess (1.1-1.5 equivalents) of one of the coupling partners, often the smaller, more easily accessible molecule.
-
Issue 2: Side Product Formation and Purification Challenges
Q: I'm observing significant side products, particularly the homocoupling of my alkyne. How can I suppress this and simplify purification?
A: Alkyne homocoupling (Glasner coupling) is a common side reaction in CuAAC, driven by the oxidation of the copper acetylide intermediate.
-
Cause: This side reaction is favored by an excess of oxygen and an insufficient concentration of the reducing agent.
-
Solution:
-
Maintain a Reducing Environment: Ensure a slight excess of sodium ascorbate is present throughout the reaction to keep the copper in the Cu(I) state and prevent oxidative homocoupling.[4]
-
Ligand Choice: The use of an appropriate copper-chelating ligand not only accelerates the desired cycloaddition but also stabilizes the Cu(I) catalyst against oxidation.[7][8]
-
Purification: Unreacted starting materials and the triazole product often have different polarities, allowing for separation by standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC).[4] For biomolecule conjugates, size-exclusion chromatography or molecular weight cut-off centrifugation can be effective for removing small molecule impurities and excess reagents.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in the CuAAC reaction?
A1: Ligands are critical for a successful CuAAC reaction, especially in biological contexts.[8] They serve several key functions:
-
Accelerate the Reaction: Ligands increase the effective concentration of the active Cu(I) catalyst and facilitate the catalytic cycle.[1]
-
Stabilize the Cu(I) Oxidation State: They protect the copper from oxidation to the inactive Cu(II) state.[8]
-
Prevent Copper Aggregation: Ligands keep the copper ions soluble and prevent the formation of inactive copper aggregates.[7]
-
Protect Biomolecules: In bioconjugation, ligands can shield sensitive biomolecules from damage caused by reactive oxygen species that can be generated by copper and ascorbate.[11][12]
Data Presentation: Ligand Selection Guide
The choice of ligand can significantly impact reaction efficiency and biocompatibility. The table below summarizes the properties of common CuAAC ligands.
| Ligand | Key Properties | Recommended Applications |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Highly effective at accelerating the reaction. Limited water solubility. | Organic solvents, applications where biocompatibility is not the primary concern. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble and provides good reaction acceleration.[13] | General bioconjugation in aqueous buffers.[13] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Water-soluble, provides very fast reaction kinetics, and is highly biocompatible.[14] | Live-cell labeling and other applications requiring high biocompatibility and speed.[15] |
Q2: Which copper source should I use?
A2: The most convenient and widely used method is the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), with sodium ascorbate as the reducing agent.[5] This approach avoids handling potentially unstable Cu(I) salts like CuI or CuBr, which can be sensitive to air and may contain impurities that inhibit the reaction.[6][16]
Q3: What are the optimal solvent conditions?
A3: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including water, alcohols, DMSO, and mixtures thereof.[17][18] For bioconjugation, aqueous buffers are most common. The reaction often shows an accelerated rate in water.[4] When dealing with hydrophobic reactants, the addition of a co-solvent like DMSO or t-butanol can improve solubility and reaction efficiency.
Q4: How can I monitor the progress of my reaction?
A4: The choice of monitoring technique depends on the nature of your substrates.
-
Thin-Layer Chromatography (TLC): For small molecules, TLC is a quick and easy way to track the consumption of starting materials and the formation of the product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for monitoring the reaction, providing both separation and mass information to confirm the identity of the product.
-
Fluorogenic Probes: For optimizing reaction conditions before committing valuable biomolecules, you can use a model system with a fluorogenic azide or alkyne.[11][12] The formation of the triazole product results in a significant increase in fluorescence, providing a straightforward readout of reaction progress.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Small Molecule CuAAC
This protocol provides a robust starting point for the CuAAC reaction with small organic molecules.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (100 mM in DMSO) and alkyne (100 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (1 M in deionized water).
-
Prepare a stock solution of copper(II) sulfate pentahydrate (100 mM in deionized water).
-
Prepare a stock solution of your chosen ligand (e.g., THPTA, 100 mM in deionized water).
-
-
Reaction Setup (1 mL scale):
-
To a clean vial, add 1 mL of a 1:1 mixture of t-butanol and water.
-
Add the azide (e.g., 10 µL of a 100 mM stock, 0.1 mmol, 1.0 eq).
-
Add the alkyne (e.g., 11 µL of a 100 mM stock, 0.11 mmol, 1.1 eq).
-
Add the ligand solution (e.g., 50 µL of 100 mM THPTA, 0.05 eq).
-
Add the copper(II) sulfate solution (e.g., 10 µL of 100 mM CuSO₄, 0.01 eq).
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 50 µL of 1 M solution, 0.5 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: CuAAC for Protein Labeling
This protocol is adapted for the conjugation of a small molecule alkyne to an azide-modified protein.
-
Reagent Preparation:
-
Prepare the azide-modified protein in a non-chelating buffer (e.g., PBS, pH 7.4) at a concentration of at least 2 mg/mL.[13]
-
Prepare a 10 mM stock solution of the alkyne-containing molecule (e.g., a fluorescent dye) in DMSO.
-
Prepare a premixed catalyst solution:
-
Combine 1 part of a 50 mM CuSO₄ solution with 5 parts of a 50 mM THPTA solution (final concentrations: ~8.3 mM Cu, ~41.7 mM ligand).
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne-probe to the desired final concentration (a 5-20 molar excess of the alkyne is a good starting point).[13]
-
Add the premixed copper/ligand solution to a final concentration of 1 mM copper.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted small molecules and the catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
The CuAAC Catalytic Cycle
The following diagram illustrates the widely accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.[1][4]
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield CuAAC reactions.
Caption: A workflow for troubleshooting low-yield CuAAC reactions.
References
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry. PubMed. Available at: [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
-
An Overview of Recent Advances in Biomedical Applications of Click Chemistry. PubMed. Available at: [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PubMed. Available at: [Link]
-
Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Bio-protocol. Available at: [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. Available at: [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? SciSpace. Available at: [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Semantic Scholar. Available at: [Link]
-
CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. PubMed Central. Available at: [Link]
-
Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed. Available at: [Link]
-
Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. PubMed Central. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
-
Optimization of the conditions for CuAAC reaction. ResearchGate. Available at: [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available at: [Link]
-
Comparison of live-cell and fixed-cell CuAAC labeling protocols. ResearchGate. Available at: [Link]
-
Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at: [Link]
-
Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Publishing. Available at: [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available at: [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link]
-
A Recent Concept of Importance: Click Chemistry. IntechOpen. Available at: [Link]
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- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. interchim.fr [interchim.fr]
Technical Support Center: Solubility Enhancement for 2-Butyl-2H-benzo[d]triazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for improving the solubility of 2-Butyl-2H-benzo[d]triazole derivatives. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the poor aqueous solubility of this class of compounds. The inherent hydrophobicity of the benzotriazole core, exacerbated by the 2-butyl substituent, frequently leads to difficulties in biological screening, formulation, and in vivo studies.
This guide provides a series of troubleshooting questions and detailed answers, explaining not just what to do, but why each approach works. We will explore both formulation-based strategies for immediate use and chemical modification techniques for long-term development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-Butyl-2H-benzo[d]triazole derivative has very low aqueous solubility (<10 µg/mL). What are the primary reasons for this?
A1: The poor solubility is rooted in the molecule's physicochemical properties. The benzotriazole ring system is aromatic and largely hydrophobic. While the nitrogen atoms offer some polarity, their hydrogen bonding potential is limited, especially in the 2H-isomer where both protons on the triazole ring are replaced. The addition of a four-carbon butyl chain significantly increases the lipophilicity (hydrophobicity) of the molecule, further driving down its affinity for aqueous media. Larger molecules with higher molecular weight are generally more difficult for solvent molecules to surround and solvate.[1][2]
Q2: I need to prepare a stock solution in DMSO for an in vitro assay, but my compound precipitates when diluted into aqueous buffer. What can I do?
A2: This is a classic solubility problem when moving from a strong organic solvent like DMSO to an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out. Here are a few immediate strategies:
-
Reduce the Final Concentration: This is the simplest solution. Determine the kinetic solubility limit in your final assay buffer and ensure your final concentration is well below that limit.
-
Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of lipophilic compounds.[3] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the water and the hydrophobic compound.[4]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), N-Methyl-2-pyrrolidone (NMP).
-
Caution: Always run a vehicle control in your assay, as co-solvents can have their own biological effects. Ensure the final co-solvent concentration is low (typically <1-2%) to avoid artifacts.
-
-
Employ Surfactants: Surfactants form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility.
-
Common Surfactants: Tween® 80, Kolliphor® EL (Cremophor® EL).
-
Caution: Surfactants can interfere with certain assays, particularly those involving cell membranes or protein interactions. A vehicle control is essential.
-
Q3: For an early-stage animal study, I need to improve the aqueous solubility of my lead compound. Which formulation strategies should I try first?
A3: For preclinical studies, formulation approaches that don't require chemical modification of the active pharmaceutical ingredient (API) are preferred for speed and efficiency. The choice of strategy depends on the required dose and route of administration.
Below is a decision workflow to guide your selection process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Based on this workflow, here are three highly effective formulation strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can encapsulate poorly soluble molecules like your benzotriazole derivative, forming an "inclusion complex" that is water-soluble.[6][7] This is particularly useful for BCS Class II compounds (low solubility, high permeability).[]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[9][10] By converting the crystalline drug into an amorphous form, you eliminate the crystal lattice energy that needs to be overcome during dissolution, significantly increasing solubility and dissolution rate.[11]
-
Nanosuspensions: This approach reduces the drug's particle size to the sub-micron (nanometer) range.[12][13] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn enhances the dissolution velocity.[14] Nanosuspensions are particularly suitable for compounds that are poorly soluble in both aqueous and organic media.[13]
Comparison of Formulation Strategies
| Strategy | Mechanism | Typical Solubility Increase | Advantages | Disadvantages |
| Cyclodextrins | Encapsulation of the hydrophobic drug within a hydrophilic host molecule.[6][7] | 10 to 100-fold | Easy to prepare in lab; suitable for oral and parenteral routes.[7] | Limited by drug size/shape for cavity fit; can be expensive. |
| Solid Dispersions | Conversion of crystalline drug to a higher-energy amorphous state within a hydrophilic carrier.[9][10][11] | 20 to 200-fold | Significant increase in dissolution rate and bioavailability.[15] | Can be physically unstable (recrystallization); manufacturing can be complex.[2] |
| Nanosuspensions | Increased surface area due to particle size reduction to the nanometer scale.[12][14] | 50 to 1,000-fold | High drug loading possible; versatile for oral, IV, and other routes.[12][14] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[16] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a simple lab-scale method to form a cyclodextrin inclusion complex.
Rationale: HP-β-CD is a widely used cyclodextrin derivative with high water solubility and low toxicity, making it ideal for formulation development.[2] The hydrophobic benzotriazole derivative will partition into the non-polar cavity of the cyclodextrin.
Sources
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- 5. scispace.com [scispace.com]
- 6. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jddtonline.info [jddtonline.info]
- 11. japer.in [japer.in]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 15. wjpls.org [wjpls.org]
- 16. eaapublishing.org [eaapublishing.org]
Technical Support Center: Preventing Regioisomer Formation in Triazole Synthesis
Introduction
The 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of modern chemical synthesis, prized for its efficiency and wide substrate scope. However, the thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, complicating purification and reducing the yield of the desired product.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling regioselectivity in triazole synthesis. We will delve into the mechanistic underpinnings of catalyst-driven control and provide actionable protocols to ensure your synthesis yields the specific regioisomer you require.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in triazole synthesis and why do they form?
Answer: In the context of reacting a terminal alkyne with an azide, two different constitutional isomers, known as regioisomers, can be formed: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole.
In an uncatalyzed thermal reaction (the Huisgen 1,3-dipolar cycloaddition), the reaction proceeds through a concerted mechanism. The activation energies for the two possible orientations of the azide and alkyne are very similar.[3][4] This lack of a significant energetic preference leads to the formation of both the 1,4- and 1,5-isomers, often in nearly equal amounts, which necessitates challenging purification steps.[1][2]
Q2: My reaction is producing a mixture of isomers. How do I selectively synthesize the 1,4-disubstituted triazole?
Answer: To exclusively synthesize the 1,4-disubstituted regioisomer, you must use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is the archetypal "click chemistry" reaction and is highly reliable for producing only the 1,4-isomer.[2][5]
The Chemistry Behind the Selectivity: The CuAAC reaction proceeds through a different, stepwise mechanism compared to the thermal cycloaddition.[3][4] The key step involves the formation of a copper(I) acetylide intermediate.[3][6] This intermediate then reacts with the azide in a highly ordered fashion where the terminal nitrogen of the azide attacks the copper-bound carbon of the alkyne. This mechanistic constraint directs the reaction to form only the 1,4-disubstituted product.[3]
Q3: How can I selectively synthesize the 1,5-disubstituted triazole?
Answer: For the selective synthesis of the 1,5-disubstituted regioisomer, the method of choice is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This reaction is complementary to the CuAAC and provides excellent selectivity for the 1,5-isomer.[7][8][9][10]
The Chemistry Behind the Selectivity: Ruthenium catalysis operates via a distinct mechanistic pathway involving oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[2][7] In this cycle, the initial bond forms between the internal, more nucleophilic carbon of the alkyne π-complex and the terminal, electrophilic nitrogen of the azide.[8] Subsequent reductive elimination yields the 1,5-disubstituted triazole.[2][7] The use of sterically bulky ligands on the ruthenium catalyst, such as pentamethylcyclopentadienyl (Cp*), is crucial for achieving high regioselectivity.[10][11]
Q4: Are there any catalyst-free methods to achieve regioselectivity?
Answer: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful catalyst-free method. SPAAC utilizes a cyclooctyne, a highly strained alkyne, which reacts rapidly with azides without the need for a metal catalyst.[12] This is particularly valuable in biological systems where the toxicity of a copper catalyst can be a concern.
While SPAAC can be highly efficient, controlling regioselectivity with unsymmetrical cyclooctynes can still be a challenge, sometimes resulting in isomeric mixtures. However, recent advances have shown that secondary interactions within the reactants can be used to direct the regioselectivity of the cycloaddition.
Troubleshooting Guide
Problem: My Copper-Catalyzed (CuAAC) reaction has poor regioselectivity, yielding some of the 1,5-isomer.
| Potential Cause | Explanation & Solution |
| Insufficient Active Cu(I) Catalyst | The CuAAC reaction is strictly dependent on the Cu(I) oxidation state. If the reaction is exposed to oxygen, the Cu(I) can be oxidized to the inactive Cu(II) state. The uncatalyzed thermal reaction can then occur in the background, leading to the formation of the 1,5-isomer. |
| Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[8] Always use a reducing agent like sodium ascorbate to generate and maintain the Cu(I) species in situ from a more stable Cu(II) salt (e.g., CuSO₄).[13] | |
| Ligand Issues | While not always required, stabilizing ligands like TBTA (tris(benzyltriazolylmethyl)amine) can accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation, improving efficiency and selectivity.[13][14] |
| Solution: Add a suitable copper-stabilizing ligand to your reaction mixture. For many applications, TBTA or a water-soluble variant is an excellent choice. | |
| High Temperatures | Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for the non-catalyzed thermal pathway, leading to contamination with the 1,5-isomer. |
| Solution: CuAAC reactions are typically efficient at room temperature.[2] Avoid unnecessary heating unless substrate reactivity is exceptionally low. |
Problem: My Ruthenium-Catalyzed (RuAAC) reaction is slow or fails to produce the 1,5-isomer.
| Potential Cause | Explanation & Solution |
| Incorrect Ruthenium Catalyst | Regioselectivity in RuAAC is highly dependent on the catalyst's ligand sphere. Catalysts with sterically bulky pentamethylcyclopentadienyl (Cp) ligands are essential for high 1,5-selectivity.[10][15] Using a less bulky ligand, like cyclopentadienyl (Cp), can result in a mixture of isomers.[10] |
| Solution: Use a catalyst specifically designed for 1,5-selectivity, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[7][15] | |
| Oxygen Contamination | The catalytically active Ru(II) species can be sensitive to atmospheric oxygen, which can lead to catalyst deactivation and drastically reduced reaction rates.[8] |
| Solution: The reaction must be run under a strictly inert atmosphere (argon is recommended).[8] Ensure solvents are properly degassed before use. | |
| Substrate Incompatibility | While RuAAC has a broad scope, certain functional groups on the alkyne can influence regioselectivity through electronic effects or hydrogen bonding with the catalyst's chloride ligand.[8] For example, ynones and propiolic esters tend to place the electron-withdrawing group at the C-4 position.[8] |
| Solution: Review the literature for substrates similar to yours. If high selectivity is not achieved, substrate modification may be necessary. For propargylic alcohols or amines, the directing effect of hydrogen bonding typically ensures high 1,5-selectivity.[8] |
Comparative Overview & Decision Tool
To assist in selecting the appropriate synthetic route, the following table summarizes the key features of each method.
| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) | Thermal Huisgen Cycloaddition |
| Product | 1,4-disubstituted triazole | 1,5-disubstituted triazole | Mixture of 1,4- and 1,5-isomers |
| Selectivity | Excellent (>98:2) | Excellent (>98:2)[7] | Poor (often ~1:1)[1] |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/Ascorbate)[13] | Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂)[7] | None |
| Conditions | Mild, often aqueous, room temperature[2] | Inert atmosphere, often requires heating (45-80 °C)[8][10] | High temperature required |
| Substrate Scope | Terminal alkynes only[3] | Terminal and internal alkynes[7][8] | Terminal and internal alkynes |
Workflow: Choosing Your Synthetic Path
Use the following decision tree to determine the best method for your target molecule.
RuAAC Mechanism for 1,5-Isomer Formation
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of a 1,4-Disubstituted Triazole via CuAAC
This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Benzyl azide (133 mg, 1.0 mmol)
-
Phenylacetylene (102 mg, 1.0 mmol, 110 µL)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (12.5 mg, 0.05 mmol, 5 mol%)
-
Sodium ascorbate (39.6 mg, 0.2 mmol, 20 mol%)
-
tert-Butanol (4 mL)
-
Deionized water (4 mL)
Procedure:
-
To a 25 mL round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol).
-
Add tert-butanol (4 mL) and water (4 mL) to the flask and stir to create a suspension.
-
In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.2 mmol) in 1 mL of water to form a fresh solution.
-
Add the copper/ascorbate solution to the reaction flask.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
-
Upon completion, add 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Protocol 2: High-Selectivity Synthesis of a 1,5-Disubstituted Triazole via RuAAC
This protocol describes the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole. [8] Materials:
-
Benzyl azide (1.0 g, 7.5 mmol)
-
Phenylacetylene (0.81 g, 7.9 mmol, 0.87 mL)
-
Cp*RuCl(COD) (chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)) (28.5 mg, 0.075 mmol, 1 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (18 mL), degassed
Procedure:
-
Equip a 50 mL three-necked round-bottom flask with a magnetic stir bar and a rubber septum.
-
Purge the flask thoroughly with argon. This is critical for success. [8]3. Via syringe, add benzyl azide (7.5 mmol) and degassed DCE (15 mL).
-
Add phenylacetylene (7.9 mmol) to the flask.
-
Place the flask in a preheated oil bath at 45 °C and allow it to equilibrate for 5 minutes.
-
In a separate vial under argon, dissolve Cp*RuCl(COD) (0.075 mmol) in 3 mL of degassed DCE.
-
Add the orange catalyst solution to the reaction flask via syringe. The solution will typically turn dark brown. [8]8. Monitor the reaction by TLC or ¹H NMR. The reaction is often complete within 30-60 minutes. [8]9. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,5-disubstituted triazole.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 84, 1-10. [Link]
-
Ben El Ayouchia, H., Bahsis, L., Anane, H., Domingo, L. R., & Stiriba, S.-E. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(106), 104593–104601. [Link]
-
Jana, S., & Ghorai, P. (2024). RuAAC 'Click Chemistry'-Mediated Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. In Click Chemistry. IntechOpen. [Link]
-
Li, M., Yang, D., & Zhu, S. (2020). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 25(6), 1400. [Link]
-
Ben El Ayouchia, H., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. [Link]
-
Himo, F., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13577-13611. [Link]
-
Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. [Link]
-
Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. [Link]
-
Adaligil, E., & Aviyente, V. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics and Modelling, 34, 101-107. [Link]
-
Haug, B. E., & Stensland, B. (2024). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. European Journal of Organic Chemistry. [Link]
-
Ben El Ayouchia, H., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. [Link]
-
Sato, S., et al. (2021). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Polymers, 13(16), 2779. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Mayer, M., & Breugst, M. (2019). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. Chemistry – A European Journal, 25(51), 11952-11959. [Link]
-
Wang, Q., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 39(1), 139-151. [Link]
-
Ge, F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 6(1), 14-19. [Link]
-
Shakeel-u-Rehman, et al. (2025). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. ResearchGate. [Link]
-
Yoo, E. J., et al. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Angewandte Chemie International Edition, 46(43), 8260-8263. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Besora, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Organometallics, 41(8), 987-995. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Chen, Y.-C., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(2), 798-808. [Link]
-
Kumar, A., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Polycyclic Aromatic Compounds, 1-28. [Link]
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Technical Support Center: Troubleshooting Low Quantum Yield in Benzotriazole-Based Fluorophores
Welcome to the technical support center for benzotriazole-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these versatile molecules, specifically focusing on troubleshooting and resolving issues of low fluorescence quantum yield. The content is structured in a question-and-answer format to provide direct and actionable solutions to problems you may encounter during your experiments.
Troubleshooting Guide: Low Quantum Yield
Low fluorescence quantum yield is a frequent hurdle that can compromise the sensitivity and reliability of your experimental results. This section provides a systematic approach to identifying and addressing the root causes of diminished fluorescence in benzotriazole-based fluorophores.
Q1: My benzotriazole fluorophore exhibits a significantly lower quantum yield than expected in solution. What are the primary factors I should investigate?
A1: Several factors can contribute to a lower-than-expected quantum yield. It's crucial to systematically investigate the following aspects, starting from the most common culprits:
-
Purity of the Fluorophore: Impurities are a primary cause of fluorescence quenching. Even trace amounts of residual solvents, unreacted starting materials, or byproducts from the synthesis can act as quenchers. It is imperative to ensure the high purity of your benzotriazole derivative.
-
Solvent Environment: The photophysical properties of many benzotriazole fluorophores are highly sensitive to the solvent environment.[1][2] Factors such as polarity, viscosity, and the ability to form hydrogen bonds can significantly influence the quantum yield. A solvent that stabilizes non-radiative decay pathways will lead to lower fluorescence.
-
Concentration and Aggregation: At high concentrations, benzotriazole fluorophores can form aggregates, leading to a phenomenon known as aggregation-caused quenching (ACQ).[3][4] This is particularly common for planar aromatic molecules where π-π stacking interactions create non-radiative decay channels.
-
Presence of Quenchers: Contaminants in your solvent or sample, such as dissolved oxygen or heavy metal ions, can quench fluorescence.
-
Incorrect Spectrometer Settings: Ensure your fluorometer is correctly configured. This includes using the appropriate excitation wavelength, setting suitable excitation and emission slit widths, and ensuring the detector is not saturated.
Q2: I've confirmed the purity of my dye and optimized the concentration, but the quantum yield remains low. How does the solvent choice impact the fluorescence of benzotriazole derivatives?
A2: The choice of solvent is critical and can dramatically alter the quantum yield of benzotriazole fluorophores due to several underlying mechanisms:
-
Solvatochromism: Many benzotriazole derivatives exhibit solvatochromism, where the absorption and emission maxima shift with solvent polarity.[1][2] In polar solvents, stabilization of a charge-transfer excited state can sometimes promote non-radiative decay pathways, thus lowering the quantum yield.[2]
-
Viscosity: In viscous solvents, the rotational and vibrational motions of the fluorophore are restricted. For some benzotriazole derivatives, these motions can be a significant source of non-radiative decay.[2] Therefore, increasing the solvent viscosity can sometimes lead to a higher quantum yield.
-
Specific Solute-Solvent Interactions: Hydrogen bonding between the fluorophore and solvent molecules can alter the energy levels of the excited state and influence the balance between radiative and non-radiative decay pathways.
To investigate the effect of the solvent, a systematic solvent screening protocol is recommended.
Experimental Protocol: Solvent Polarity Screening
-
Prepare Stock Solution: Prepare a concentrated stock solution of your purified benzotriazole fluorophore in a high-purity, non-polar solvent in which it is readily soluble (e.g., dioxane or toluene).
-
Prepare a Series of Solvents: Select a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water). Ensure all solvents are of spectroscopic grade.
-
Dilute to Working Concentration: For each solvent, prepare a dilute solution of your fluorophore from the stock solution. The final absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]
-
Measure Absorption and Emission Spectra: For each solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λ_max). Then, record the fluorescence emission spectrum using excitation at the respective λ_max.
-
Calculate Relative Quantum Yield: Using a known fluorescence standard, calculate the relative quantum yield in each solvent.[5][6]
-
Analyze the Data: Plot the quantum yield, emission maximum, and Stokes shift as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot). This will reveal the sensitivity of your fluorophore to the solvent environment.
Q3: My fluorescence intensity decreases dramatically at higher concentrations, and the emission spectrum red-shifts and broadens. What is happening?
A3: This is a classic sign of Aggregation-Caused Quenching (ACQ) .[3][4] Here's a breakdown of the phenomenon and how to confirm it:
-
Mechanism of ACQ: In dilute solutions, fluorophore molecules are sufficiently far apart to act independently. As the concentration increases, they begin to associate through intermolecular forces, primarily π-π stacking in the case of planar aromatic systems like many benzotriazoles. This close association leads to the formation of non-emissive or weakly emissive aggregates (excimers or H/J-aggregates), which provide efficient pathways for non-radiative decay of the excited state.[3]
-
Spectroscopic Signatures: The formation of aggregates is often accompanied by a red-shift and broadening of the emission spectrum due to the formation of new, lower-energy excited states.
Experimental Protocol: Concentration-Dependent Fluorescence Study
-
Prepare a Series of Dilutions: Prepare a series of solutions of your benzotriazole fluorophore in a suitable solvent, ranging from very dilute (e.g., 10⁻⁷ M) to a concentration where you observe quenching (e.g., 10⁻³ M or higher).
-
Measure Absorption and Emission: For each concentration, record the UV-Vis absorption and fluorescence emission spectra. Ensure the absorbance of the most concentrated solution at the excitation wavelength does not exceed instrumental limits. You may need to use cuvettes with shorter path lengths for highly concentrated samples.
-
Plot the Results: Plot the fluorescence intensity at the emission maximum as a function of concentration. If ACQ is occurring, you will observe an initial increase in intensity with concentration, followed by a decrease at higher concentrations.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for low quantum yield.
Frequently Asked Questions (FAQs)
Q4: What are the intrinsic structural features of benzotriazoles that can lead to low quantum yield?
A4: Beyond external factors, the inherent molecular structure of a benzotriazole derivative plays a critical role in its photophysical properties. Two key intramolecular processes that can lead to non-radiative deactivation and thus low quantum yield are:
-
Excited-State Intramolecular Proton Transfer (ESIPT): Many 2-(2'-hydroxyphenyl)benzotriazoles are designed to undergo ESIPT.[7] In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This creates a transient tautomer that rapidly decays back to the ground state non-radiatively, dissipating the absorbed energy as heat.[7] While this property makes them excellent UV absorbers and photostabilizers, it inherently leads to very low or negligible fluorescence quantum yields.[8]
-
Twisted Intramolecular Charge Transfer (TICT): In some benzotriazole derivatives with electron-donating and electron-accepting groups, rotation around a single bond in the excited state can lead to the formation of a non-emissive TICT state.[9][10] This process is particularly efficient in polar solvents that can stabilize the charge-separated TICT state. Inhibition of this twisting motion, for instance by increasing solvent viscosity or by structural modification, can enhance fluorescence.
Visualization of Competing Deactivation Pathways
Caption: Jablonski diagram with benzotriazole-specific deactivation pathways.
Q5: What is a typical range for the quantum yield of fluorescent benzotriazole derivatives, and how do structural modifications influence it?
A5: The quantum yield of benzotriazole-based fluorophores can vary dramatically, from nearly zero to over 80%, depending on their chemical structure and environment.
-
Non-fluorescent Benzotriazoles: As mentioned, 2-(2'-hydroxyphenyl)benzotriazoles designed for UV absorption typically have negligible quantum yields due to efficient ESIPT.[8]
-
Fluorescent Benzotriazoles: To achieve high fluorescence, the ESIPT pathway must be blocked or disfavored. This is often done by replacing the hydroxyl group or modifying the electronic structure.
-
Substitution Effects: The introduction of electron-donating or electron-withdrawing groups can significantly modulate the photophysical properties.[1][11] For instance, attaching electron-rich aryl substituents can lead to strongly fluorescent compounds with large Stokes shifts.[1] Conversely, electron-deficient substituents may not result in fluorescence.[1]
-
Extended Conjugation: Extending the π-conjugated system of the benzotriazole core often leads to red-shifted absorption and emission spectra and can influence the quantum yield.[2]
-
Steric Hindrance: Introducing bulky substituents can prevent π-π stacking and mitigate ACQ, sometimes leading to aggregation-induced emission (AIE), where the fluorophore is more emissive in the aggregated state than in solution.[3][9]
-
Table 1: Influence of Structural Modifications on Benzotriazole Photophysical Properties
| Structural Modification | Effect on Quantum Yield (Φ_F) | Underlying Mechanism | Representative Reference(s) |
| 2-Hydroxyphenyl substitution | Typically very low (near 0) | Efficient ESIPT pathway | ,[8] |
| Electron-donating groups | Can significantly increase Φ_F | Promotes radiative decay, charge-transfer character | [11],[1] |
| Electron-withdrawing groups | Often leads to low or no fluorescence | Can promote non-radiative pathways | [1] |
| Extended π-conjugation | Variable, can increase or decrease Φ_F | Alters energy levels and decay pathways | [2] |
| Introduction of bulky groups | Can increase Φ_F in aggregates | Prevents ACQ, can lead to AIE | [9],[3] |
Q6: How do I accurately measure the fluorescence quantum yield of my benzotriazole compound?
A6: The most common and reliable method for measuring the fluorescence quantum yield (Φ_F) is the comparative method , which involves using a well-characterized fluorescence standard.[5][6]
Experimental Protocol: Relative Quantum Yield Determination
-
Select an Appropriate Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as your benzotriazole sample.[5] This minimizes wavelength-dependent instrumental errors.
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally between 0.02 and 0.1) and should be identical for the sample and standard solutions being compared.[5]
-
Record Spectra:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of your sample (Φ_X) can be calculated using the following equation[5]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if the solvents are different).
-
For more rigorous measurements, an absolute method using an integrating sphere can be employed, which directly compares the number of photons emitted to the number of photons absorbed.[6]
References
-
Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry. [Link]
-
Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. PubMed. [Link]
-
Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. [Link]
-
Excited State Intramolecular Proton Transfer of a Chromophore Linked to Benzotriazole Derivatives. MDPI. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Photophysical Data of Benzotriazole-Derived α- Amino Acids 21a−c, 21e,... ResearchGate. [Link]
-
Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]
-
Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]
-
Standard For Measuring Quantum Yield. Scribd. [Link]
-
Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. ResearchGate. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
-
General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction. Taylor & Francis Online. [Link]
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Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. PMC - NIH. [Link]
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Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. ACS Publications. [Link]
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Separation and purification of fluorescent carbon dots - an unmet challenge. ResearchGate. [Link]
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Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. [Link]
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Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. PubMed. [Link]
-
Organic Luminescent Cocrystals Based on Benzotriazole Derivatives: Synthesis, Characterization, Crystal Structure and Fluorescence Behavior. PubMed. [Link]
-
What's wrong with my quantum yield measurement? ResearchGate. [Link]
-
Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. Chemical Science (RSC Publishing). [Link]
-
Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications. MDPI. [Link]
-
A novel benzotriazole derivate with Twisted intramolecular charge transfer and Aggregation Induced emission features for proton determination. PubMed. [Link]
-
Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications (RSC Publishing). [Link]
-
Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. RSC Publishing. [Link]
-
A novel benzotriazole derivate with Twisted Intramolecular Charge Transfer and Aggregation Induced Emission features for proton determination. ResearchGate. [Link]
-
Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. [Link]
-
Subtle structural modification of thiophene-fused benzotriazole unit to simultaneously improve the JSC and VOC of OSCs. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Fluorescence Aggregation-Caused Quenching versus Aggregation- Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Pendidikan Kimia. [Link]
-
. RSC Advances. [Link]
-
Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. ResearchGate. [Link]
-
Excited state intramolecular proton transfer mechanism of a benzothiazole derivative fluorescent probe: Spontaneous ESIPT process. R Discovery. [Link]
-
Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. The Journal of Physical Chemistry. [Link]
-
Need help with fluorescence quantum yield, I went wrong somewhere. Reddit. [Link]
-
Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes. Chemical Communications (RSC Publishing). [Link]
-
[HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope? Argolight. [Link]
-
Chemical modification on benzotriazole scaffold to obtain intended derivatives. ResearchGate. [Link]
-
Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications. [Link]
-
Naphthotriazole derivatives: Synthesis and fluorescence properties. ResearchGate. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH. [Link]
-
Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. RSC Publishing. [Link]
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Technical Support Center: Overcoming Self-Assembly Challenges with 2H-Benzo[d]triazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-benzo[d]triazole derivatives. The unique electronic properties and planar structure of the benzotriazole core make it a powerful building block in materials science and medicinal chemistry.[1] However, these same characteristics—strong π-π stacking and potential for hydrogen bonding—often lead to significant challenges in controlling their self-assembly into well-defined, functional supramolecular structures.
This guide is designed as a series of troubleshooting questions and answers to directly address the common experimental hurdles you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to rationally design experiments and overcome poor self-assembly.
Troubleshooting Guides & FAQs
FAQ 1: My 2H-benzo[d]triazole derivative exhibits extremely low solubility, preventing self-assembly studies. What strategies can I employ to improve dissolution?
This is the most common initial barrier. The planar, aromatic nature of the benzotriazole core promotes strong intermolecular π-π stacking, leading to high lattice energy and poor solubility in many common solvents.
Answer: A multi-faceted approach combining solvent selection and physical intervention is most effective.
A1: Rational Solvent Selection
The goal is to select a solvent that can disrupt the strong intermolecular forces of the solute.
-
For derivatives with non-polar side chains: Start with aromatic solvents like Toluene, Xylene, or Chlorobenzene . These solvents can participate in π-π interactions with the benzotriazole core, helping to solvate the molecule.
-
For derivatives with polar or hydrogen-bonding moieties: Highly polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent candidates. They effectively compete for hydrogen bonds and solvate polar groups.
-
Use of Co-solvents: A mixture of a "good" solvent (that dissolves the compound) and a "poor" solvent (in which it is insoluble) is often used to induce self-assembly by slow diffusion or evaporation.[1] For instance, dissolving the compound in Chloroform (CHCl₃) and then slowly introducing a poor solvent like methanol or hexane can lead to the formation of organized aggregates.[1]
A2: Physical Dissolution Aids
-
Sonication: Applying ultrasonic energy can help break apart larger aggregates and facilitate solvent penetration into the solid material.
-
Heating: Gently heating the solvent-solute mixture can provide the necessary energy to overcome the lattice forces. Always be mindful of your compound's decomposition temperature.
A3: Proactive Molecular Design
If solubility remains a persistent issue, consider redesigning the molecule. Incorporating flexible, long alkyl or alkoxy chains can significantly disrupt crystal packing and improve solubility.[1]
Protocol 1: Systematic Solvent Screening for Solubility
-
Preparation: Dispense 1 mg of your 2H-benzo[d]triazole derivative into several separate, small glass vials.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent from the list in Table 1.
-
Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and record solubility (clear solution, partial dissolution, or insoluble).
-
Sonication: Place the vials in a bath sonicator for 5 minutes. Record any changes in solubility.
-
Heating: For remaining insoluble samples, gently warm the vials to 40-60°C (ensure this is well below the solvent's boiling point) with intermittent vortexing. Record observations.
-
Analysis: Identify the solvent or solvent class that provides the best solubility with the least aggressive intervention. This will be your starting point for self-assembly experiments.
| Table 1: Solvent Selection Guide for 2H-Benzo[d]triazole Derivatives | |||
| Solvent | Polarity | Boiling Point (°C) | Rationale & Use Case |
| Hexane | Non-polar | 69 | Often used as a "poor" solvent to induce precipitation/assembly. |
| Toluene | Non-polar (Aromatic) | 111 | Good for dissolving derivatives with aromatic character via π-π interactions. |
| Chloroform (CHCl₃) | Intermediate | 61 | A common "good" solvent for initial dissolution.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent; can interact with polar and non-polar parts. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for dissolving polar derivatives and disrupting H-bonds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very strong solvent for highly polar or difficult-to-dissolve compounds. |
FAQ 2: Instead of ordered nanostructures, I'm only getting amorphous precipitate or ill-defined aggregates. How can I promote controlled self-assembly?
This issue stems from the kinetics of the assembly process. When the process is too fast, molecules crash out of solution into a disordered, thermodynamically "trapped" state (amorphous precipitate) rather than finding their lowest energy, ordered state (crystalline assembly).
Answer: The key is to slow down the assembly process, giving the molecules time to organize. This is achieved by carefully controlling concentration, temperature, and the method of inducing supersaturation.
A1: Concentration is Critical
Many benzotriazole derivatives exhibit a critical aggregation concentration (CAC).[2] Below this concentration, they exist as solvated monomers. Above the CAC, aggregation begins.[2] Operating just above the CAC often provides the best conditions for ordered growth.
-
Troubleshooting Step: Perform a concentration-dependent study. Prepare a series of solutions at different concentrations and monitor for aggregation using UV-Vis or fluorescence spectroscopy. A sharp change in the spectrum often indicates the onset of aggregation.
A2: Master the Environment
-
Solvent Vapor Annealing (SVA): This technique involves exposing a thin film of your material to a saturated solvent vapor. The solvent molecules plasticize the film, allowing molecular rearrangement into a more ordered state. The choice of solvent (polar vs. non-polar) can dramatically influence the final morphology.
-
Thermal Annealing (Slow Cooling): If your compound is soluble at elevated temperatures, you can prepare a hot, saturated solution and then cool it down very slowly. A programmable hot plate or an insulated container can be used to control the cooling rate. Rapid cooling promotes precipitation; slow cooling promotes crystallization.
-
Slow Solvent Diffusion: As mentioned in FAQ 1, this is a powerful technique. A solution of your compound in a "good" solvent is layered with a "poor" solvent. Assembly occurs slowly at the interface of the two liquids.[1]
Diagram 1: Troubleshooting Workflow for Poor Self-Assembly
This flowchart provides a logical path for diagnosing and solving common self-assembly problems.
Caption: A decision tree for troubleshooting common issues in the self-assembly of 2H-benzo[d]triazole derivatives.
FAQ 3: How does molecular structure influence the final morphology of the self-assembled aggregates?
The substituents on the 2H-benzo[d]triazole core play a decisive role in directing the self-assembly process and determining the final structure.
Answer: The balance of intermolecular forces dictates the morphology. By strategically choosing substituents, you can favor certain interactions and thus certain outcomes.
-
π-π Stacking: This is the dominant force for the unsubstituted core, often leading to one-dimensional growth (needles, fibers). The planar nature of the benzotriazole moiety facilitates this stacking.[1]
-
Van der Waals Forces: Introducing long alkyl chains can lead to the formation of organogels, where fibrous networks trap the solvent.[1] These flexible chains provide additional cohesive forces.
-
Hydrogen Bonding: Incorporating groups like amides or carboxylic acids can introduce strong, directional hydrogen bonds, leading to more complex and predictable structures.
-
Steric Hindrance: Bulky substituents can modulate or even inhibit π-π stacking, forcing molecules into alternative arrangements. For example, T-shaped benzotriazole derivatives have been shown to form different aggregate morphologies—from needle-like to flower-like—based on their peripheral substituents.[3][4] Methoxy-substituted derivatives, for instance, tend to form thick, crystalline needles, while unsubstituted versions may form more complex, flower-like aggregates.[3][4]
Diagram 2: Key Intermolecular Forces in Benzotriazole Assembly
This diagram illustrates the primary non-covalent interactions that you can manipulate through molecular design.
Sources
Technical Support Center: Enhancing Corrosion Inhibition with Benzotriazole Derivatives
Welcome to the technical support center for researchers, scientists, and professionals engaged in the development and application of benzotriazole (BTA) derivatives as corrosion inhibitors. This guide is designed to provide practical, in-depth solutions to common experimental challenges and answer fundamental questions to enhance the efficiency and reliability of your corrosion inhibition studies.
Part 1: Troubleshooting Guide - Experimental Issues & Solutions
This section addresses specific, hands-on problems that can arise during experimentation, providing causal explanations and actionable protocols.
Issue 1: Inconsistent or Low Inhibition Efficiency
Question: My electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization results show poor or highly variable inhibition efficiency for my BTA derivative. What are the likely causes and how can I fix this?
Answer: Inconsistent inhibition efficiency is a frequent challenge stemming from several critical experimental variables. The core principle of BTA-based inhibition is the formation of a stable, protective film on the metal surface.[1][2] Any factor that disrupts this film formation will compromise performance.
Probable Causes & Step-by-Step Solutions:
-
Improper Metal Surface Preparation: The presence of oxides, oils, or residual polishing compounds prevents uniform adsorption of the inhibitor. A clean, active surface is paramount for the chemisorption process to occur effectively.
-
Solution: Implement a rigorous, multi-step cleaning protocol. A standard procedure for copper would be:
-
Mechanically polish the specimen using progressively finer grades of silicon carbide paper (e.g., up to 600 grit).[3]
-
Degrease the surface by sonicating in ethanol or acetone for 5-10 minutes.
-
Rinse thoroughly with deionized water.
-
Briefly immerse in a dilute acid solution (e.g., 1-2% H₂SO₄) to remove any native oxide layer.
-
Immediately rinse again with deionized water and dry with a stream of nitrogen.
-
Introduce the specimen into the test solution without delay to prevent re-oxidation.
-
-
-
Sub-Optimal Inhibitor Concentration: The protective film's integrity is highly dependent on the inhibitor concentration.[4] If the concentration is too low, the film will be incomplete, potentially leading to localized corrosion like pitting.[4] Conversely, an excessively high concentration does not always improve performance and can be wasteful.
-
Solution: Perform a concentration optimization study. Test a range of inhibitor concentrations (e.g., from 10⁻⁵ M to 10⁻² M) using potentiodynamic polarization or EIS to identify the concentration that provides the maximum inhibition efficiency before plateauing.
-
-
Incorrect pH of the Corrosive Medium: The pH of the solution dictates both the state of the metal surface and the inhibitor molecule. Benzotriazole's effectiveness is significantly higher in neutral to slightly alkaline conditions, as acidic environments can interfere with the formation of the protective Cu-BTA complex.[5][6]
-
Solution: Measure and adjust the pH of your corrosive medium before introducing the inhibitor and the metal sample. If your experimental conditions require an acidic pH, be aware that standard BTA may be less effective, and derivatives designed for acidic media might be necessary.[6]
-
-
Insufficient Immersion Time: The protective film does not form instantaneously. It requires time for the BTA derivative to adsorb and organize into a stable polymeric layer on the metal surface.[7]
-
Solution: Before starting electrochemical measurements, allow the metal specimen to sit in the inhibitor-containing solution for a set period (e.g., 30-60 minutes) to reach a stable open circuit potential (OCP).[8] A stable OCP indicates that the surface has reached a state of equilibrium with the solution.
-
Issue 2: Poor Film Formation or Adhesion
Question: Surface analysis (e.g., SEM, AFM) reveals a non-uniform or weakly adsorbed protective film. How can I improve the quality of the BTA derivative film?
Answer: A dense, homogeneous, and strongly adhesive film is the hallmark of an effective inhibitor. Poor film quality is often linked to the kinetics of film formation and the stability of the resulting complex.
Probable Causes & Step-by-Step Solutions:
-
Low Temperature During Pre-treatment: Temperature can influence the kinetics of film formation. Studies have shown that pretreating metal surfaces in a BTA solution at elevated temperatures can result in a more protective and thicker film.[7]
-
Solution: Consider a pre-treatment step where the metal sample is immersed in the inhibitor solution at a moderately elevated temperature (e.g., 50-80°C) for a short period (5-15 minutes) before being introduced to the corrosive environment for testing.[7]
-
-
Interference from Aggressive Ions: In complex solutions, ions like chlorides (Cl⁻) or sulfides (S²⁻) can compete with the inhibitor for active sites on the metal surface, disrupting film formation.[6]
-
Solution: If possible, increase the inhibitor concentration to favor its adsorption over aggressive ions. Alternatively, investigate synergistic mixtures. Combining BTA derivatives with other compounds, like 2-mercaptobenzothiazole (MBT), can form a more robust, composite protective film that offers superior resistance.
-
-
Flow or Agitation Effects: In dynamic environments, high shear stress can prevent the initial formation of the film or physically strip it from the surface.[9]
-
Solution: If testing under flow conditions, allow the protective film to form under static conditions first. Introduce the sample into the inhibitor solution without flow for an initial stabilization period before starting the dynamic test. This allows a more resilient film to establish itself.
-
Issue 3: Difficulty in Derivative Solubilization
Question: My synthesized benzotriazole derivative has low solubility in the aqueous corrosive medium. What strategies can I use to dissolve it effectively for testing?
Answer: The solubility of BTA derivatives can be a significant hurdle, as the molecule must be in solution to reach and protect the metal surface. Many derivatives, especially those with larger non-polar substituents, have limited water solubility.
Probable Causes & Step-by-Step Solutions:
-
Inherent Low Aqueous Solubility: The molecular structure of the derivative itself is the primary cause.
-
Solution 1 (Co-solvents): Introduce a small amount of a water-miscible organic solvent, such as ethanol, to the stock solution to first dissolve the derivative before diluting it into the final aqueous test medium.[10] Ensure the final concentration of the co-solvent is low enough not to interfere with the corrosion process itself.
-
Solution 2 (pH Adjustment): Depending on the functional groups present on your derivative, adjusting the pH of the solution can increase solubility. For example, derivatives with acidic or basic moieties can be more soluble at higher or lower pH values, respectively.
-
Solution 3 (Use of Surfactants): Adding a surfactant at a concentration above its critical micelle concentration can help solubilize hydrophobic derivatives. This approach can also sometimes offer synergistic corrosion inhibition.[11]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions about using BTA derivatives.
Q1: How do benzotriazole and its derivatives protect metal surfaces from corrosion?
A: The primary mechanism involves the chemisorption of the BTA molecule onto the metal surface, particularly copper and its alloys.[1] The nitrogen atoms in the triazole ring donate lone pair electrons to the vacant d-orbitals of the metal atoms. This leads to the formation of a stable, insoluble, and polymeric complex film (e.g., [Cu(I)BTA]n) on the surface.[2][10] This film acts as a physical barrier, isolating the metal from corrosive agents like oxygen, water, and chlorides.[1]
Q2: How do different functional groups on the benzotriazole ring influence its inhibition efficiency?
A: Functional groups can significantly alter the electronic properties and orientation of the inhibitor molecule, thereby affecting its performance.
-
Electron-donating groups (like -NH₂, -OCH₃) can increase the electron density on the triazole ring, which may enhance its ability to coordinate with the metal surface.
-
Electron-withdrawing groups (like -Cl, -NO₂) can have the opposite effect. For example, a study showed that a -Cl derivative of BTA increased inhibition efficiency on copper, while an -NH₂ derivative decreased it, suggesting the interaction is more complex than simple electron donation and may involve how the derivative influences the adsorption of other species like O₂.[12]
-
Bulky substituents can cause steric hindrance, potentially affecting how densely the inhibitor molecules can pack on the surface.[13]
Q3: Is there a universal optimal concentration for BTA derivatives?
A: No. The optimal concentration is highly dependent on the specific derivative, the metal substrate, the composition of the corrosive environment (especially pH and the presence of aggressive ions), and the operating temperature.[14] It must be determined empirically for each unique system, typically through electrochemical testing methods like EIS or polarization curves across a range of concentrations.[8][15]
Q4: How does temperature affect the performance of BTA inhibitors?
A: Temperature has a dual effect. Initially, increasing the temperature can increase the rate of film formation, leading to a more protective layer.[7] However, beyond an optimal point, higher temperatures can increase the corrosion rate, decrease inhibitor adsorption (as adsorption is often an exothermic process), and potentially degrade the inhibitor molecule itself, thus reducing overall efficiency.[14]
Q5: Can I combine BTA derivatives with other inhibitors for enhanced protection?
A: Yes, this is a highly effective strategy known as synergism. Combining BTA derivatives with other classes of inhibitors can lead to a protective effect greater than the sum of the individual components. For example, mixing BTA with compounds like 2-mercaptobenzothiazole (MBT) or certain phosphates can create a denser, more resilient composite film on the metal surface.[16] This is particularly useful in highly aggressive environments where a single inhibitor may not suffice.
Part 3: Data Presentation & Experimental Protocols
Data Summary Table
Table 1: General Influence of Substituents on Benzotriazole (BTA) Inhibition Efficiency
| Substituent Type | Example Group(s) | General Effect on Inhibition Efficiency | Underlying Rationale | Reference(s) |
| Electron-Withdrawing | -Cl, -NO₂ | Often increases efficiency for copper. | Can modify the molecule's interaction with the surface and repel corrosive species like O₂. | [12] |
| Electron-Donating | -NH₂, -OCH₃, -CH₃ | Variable; can decrease efficiency for copper. | Can increase electron density for bonding, but may also form hydrogen bonds with corrosive species, reducing effectiveness. | [12][17] |
| Bulky/Polymeric | Long alkyl chains, polymer grafts | Can increase efficiency. | Provides a thicker, more hydrophobic barrier layer (steric hindrance) that repels water. | [18] |
Note: These are general trends, and the actual performance can vary significantly based on the specific metal, corrosive medium, and overall molecular structure.
Experimental Protocols
Protocol 1: Standard Electrochemical Evaluation
This protocol outlines the steps for assessing inhibitor performance using Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), compliant with standards like ASTM G5 and G59.[8]
-
Cell Setup: Use a standard three-electrode electrochemical cell: a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum or graphite).
-
Surface Preparation: Prepare the working electrode as described in the Troubleshooting Guide (Issue 1, Solution 1).
-
OCP Stabilization: Immerse all three electrodes in the test solution (with or without inhibitor) and monitor the Open Circuit Potential (OCP) until it stabilizes (typically a drift of <10 mV over 5 minutes).[8]
-
EIS Measurement:
-
Apply a small amplitude AC signal (e.g., 10 mV) around the OCP.
-
Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate.
-
-
Potentiodynamic Polarization Measurement:
-
After EIS, scan the potential from a cathodic value relative to OCP (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Plot the resulting log(current density) vs. potential (Tafel plot).
-
Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
-
Calculate Inhibition Efficiency (IE%):
-
Use the formula: IE% = [(Value_uninhibited - Value_inhibited) / Value_uninhibited] * 100
-
The "Value" can be icorr from polarization (where a lower value is better) or Rp from EIS (where a higher value is better).
-
Part 4: Mandatory Visualizations
Diagrams
Caption: BTA Inhibition Mechanism Workflow.
Caption: Troubleshooting Low Inhibition Efficiency.
References
-
IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. Retrieved from [Link]
-
i-Corrosion. (2023). Effect of benzotriazole on metal corrosion protection. Retrieved from [Link]
-
Tenger Chemical. (2025). Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition. Retrieved from [Link]
-
JETIR. (n.d.). Review on Benzotriazole As Anti-corrosive Agents. Retrieved from [Link]
-
ResearchGate. (2024). Experimental and Computational Insights into the Effects of -NH2 and -Cl Functional Groups on the Copper Corrosion Inhibition by Benzotriazole. Retrieved from [Link]
-
Semantic Scholar. (2006). Synergistic effects of additives to benzotriazole solutions applied as corrosion inhibitors to archaeological copper and copper alloy artefacts. Retrieved from [Link]
-
ACS Publications. (2002). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing. Retrieved from [Link]
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Infinita Lab. (2025). Corrosion Inhibitor Testing. Retrieved from [Link]
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Scribd. (n.d.). Corrosion Inhibitor Test Methods. Retrieved from [Link]
-
Reddit. (2023). Benzotriazole -- some tips regarding this corrosion inhibitor. Retrieved from [Link]
-
ResearchGate. (2025). Study on the synergistic effect and mechanism of inhibitors benzotriazole and pyrazole on copper surface. Retrieved from [Link]
-
ResearchGate. (2025). Effect of benzotriazole (BTA) addition on Polypyrrole film formation on copper and its corrosion protection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of benzotriazole on the existing pits of copper tube in fire sprinkler system. Retrieved from [Link]
-
NACE International. (1979). Protection of Copper by Pretreatment with Benzotriazole. Retrieved from [Link]
-
CSIR-CECRI. (n.d.). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. Retrieved from [Link]
-
ASTM International. (n.d.). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture. Retrieved from [Link]
-
Falex Corporation. (n.d.). Electrochemical Corrosion Testing Methodology. Retrieved from [Link]
-
ResearchGate. (2025). Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I. 1,2,3-Benzotriazole and its derivatives. Copper, zinc and their alloys. Retrieved from [Link]
-
ResearchGate. (n.d.). pH dependences of the inhibition efficiency of BTA inhibitors released. Retrieved from [Link]
-
MDPI. (n.d.). Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I. 1,2,3-Benzotriazole and its derivatives. Copper, zinc and their alloys. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. Retrieved from [Link]
-
National Institutes of Health. (2015). Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Temperature and Inhibitor Concentration on the Corrosion of Cu-Ni alloy in 5% HCl Acid Solution. Retrieved from [Link]
-
MDPI. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. Retrieved from [Link]
-
PubMed. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. Retrieved from [Link]
-
Journal of Studies in Color World. (n.d.). Corrosion Inhibitory Behavior Study of Benzotriazole in Corrosive Environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2020). Benzotriazole derivative as an effective corrosion inhibitor for low carbon steel in 1 M HCl and 1 M HCl + 3.5 wt% NaCl solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 1H- and 2H-benzo[d]triazole Isomers: Synthesis, Characterization, and Application
Abstract: This guide provides an in-depth comparative analysis of the 1H- and 2H-benzo[d]triazole isomers. Benzotriazole is a bicyclic heterocyclic compound of significant industrial and pharmaceutical importance. It exists as two principal tautomers, 1H- and 2H-benzo[d]triazole, whose distinct structural and electronic properties dictate their reactivity and utility. This document offers a comprehensive examination of their relative stability, synthesis, spectroscopic differentiation, and key application areas. Detailed experimental protocols and data are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required to distinguish and selectively utilize these isomers.
Introduction: The Tautomerism of Benzotriazole
Benzotriazole is a fused heterocyclic system where a benzene ring is annulated to a 1,2,3-triazole ring. The parent, unsubstituted molecule exhibits annular tautomerism, a phenomenon where a proton can reside on different nitrogen atoms of the heterocyclic ring. This results in an equilibrium between two forms: 1H-benzo[d]triazole and 2H-benzo[d]triazole.
It is fundamentally important to recognize that for the parent compound, these are tautomers, not separable isomers under normal conditions. The 1H- form is thermodynamically more stable and predominates significantly (approximately 99.9%) in solution and the solid state at room temperature.[1][2] However, when the proton is replaced by a substituent (e.g., an alkyl or aryl group), the resulting N-substituted products are distinct and separable isomers. The ability to selectively synthesize and characterize these 1- and 2-substituted isomers is critical, as the position of the substituent profoundly impacts the molecule's physicochemical properties and, consequently, its function in various applications, from corrosion inhibition to pharmaceuticals.[2]
Caption: Tautomeric equilibrium between 1H- and 2H-benzo[d]triazole.
Synthesis Strategies: Achieving Isomeric Purity
The synthetic approach to benzotriazoles is pivotal in determining the isomeric outcome. While the parent compound is straightforward to synthesize, achieving selectivity for N-substituted derivatives requires careful consideration of the reaction mechanism.
General Synthesis of Unsubstituted Benzotriazole
The most common laboratory and industrial synthesis involves the diazotization of o-phenylenediamine. This reaction proceeds via an in-situ formation of a diazonium salt, which then undergoes intramolecular cyclization.
Caption: General workflow for the synthesis of 1H-benzo[d]triazole.
Synthesis of N-Substituted Isomers
Direct alkylation of 1H-benzotriazole with an alkylating agent (e.g., alkyl halides) typically results in a mixture of 1-substituted and 2-substituted isomers.[3] The ratio of these products is influenced by the nature of the alkylating agent, the solvent, and the reaction conditions. The formation of two products occurs because the benzotriazolide anion, formed upon deprotonation, is an ambident nucleophile with electron density on N-1, N-2, and N-3.
-
1-Substituted Isomers: Often the major product, favored by thermodynamic control.
-
2-Substituted Isomers: Their formation can be favored under specific conditions or with particular substrates. Selective synthesis often requires more advanced strategies, such as Sonogashira coupling reactions with pre-functionalized benzotriazoles, to build the desired isomer.[4][5]
Comparative Spectroscopic Analysis
The structural differences between the 1H- and 2H- isomers give rise to distinct spectroscopic signatures, which are essential for their unambiguous identification.
NMR Spectroscopy (¹H and ¹³C)
NMR is arguably the most powerful tool for distinguishing between the 1- and 2-substituted isomers. The key lies in molecular symmetry.
-
1-Substituted Isomers: These molecules are asymmetric (Cₛ symmetry). Consequently, the four protons on the benzene ring are chemically non-equivalent, giving rise to four distinct signals in the ¹H NMR spectrum, typically as complex multiplets. Similarly, the ¹³C NMR spectrum will show six unique signals for the benzene ring carbons.
-
2-Substituted Isomers: These molecules possess a higher degree of symmetry (C₂ᵥ). The benzene ring has a plane of symmetry bisecting the N-N bond and passing through the N-2 atom. This makes protons H-4/H-7 and H-5/H-6 chemically equivalent. This results in a characteristic AA'BB' system in the ¹H NMR spectrum, appearing as two symmetric multiplets. The ¹³C NMR spectrum is also simplified, showing only three signals for the six benzene ring carbons.
Table 1: Comparative NMR Data for Methyl-Substituted Benzotriazole Isomers
| Parameter | 1-Methyl-1H-benzo[d]triazole | 2-Methyl-2H-benzo[d]triazole | Rationale for Difference |
| Symmetry | Asymmetric (Cₛ) | Symmetric (C₂ᵥ) | The position of the methyl group dictates the molecular symmetry. |
| ¹H NMR (Aromatic) | 4 distinct signals (complex multiplets) | 2 signals (AA'BB' system) | Higher symmetry in the 2H-isomer leads to fewer unique proton environments. |
| ¹³C NMR (Aromatic) | 6 distinct signals | 3 distinct signals | Higher symmetry in the 2H-isomer leads to fewer unique carbon environments. |
Note: Exact chemical shifts can vary with solvent and concentration. Data is illustrative of the expected pattern.
Infrared (IR) Spectroscopy
IR spectroscopy can provide key diagnostic bands to differentiate the isomers, especially when NMR data is ambiguous.[6]
-
1-Substituted Isomers: Characterized by skeletal in-plane ring vibrations. Look for bands in the 1620-1590 cm⁻¹ and 795-760 cm⁻¹ regions.
-
2-Substituted Isomers: The quinoidal-like structure of the 2H-isomer's triazole ring leads to characteristic vibrations. A key diagnostic band appears in the 875-820 cm⁻¹ region.[6] For the parent compound, the N-H stretching vibration is observed around 3345-3462 cm⁻¹.[7][8]
UV-Vis Spectroscopy
The electronic structure differences are also reflected in their UV absorption spectra. In a non-polar solvent like hexane, the isomers show distinct absorption profiles.[6]
-
1-Substituted Isomers: Typically display two absorption maxima (e.g., ~254 nm and ~284 nm).
-
2-Substituted Isomers: Usually show a single, broad absorption maximum (e.g., ~275-276 nm).
Physicochemical Properties: A Head-to-Head Comparison
The isomeric form dictates fundamental properties like acidity, stability, and melting point.
Table 2: Key Physicochemical Properties of Benzotriazole Isomers
| Property | 1H-benzo[d]triazole (Parent Compound) | 2H-benzo[d]triazole Derivatives |
| Melting Point | 97-99 °C[9] | Varies with substituent. |
| Boiling Point | 350 °C (decomposes)[10] | Varies with substituent. |
| Acidity (pKa) | 8.2 - 8.37 (Weakly Acidic)[1][10][11] | pKa not relevant for N-substituted derivatives. |
| Basicity (pKa of conj. acid) | < 0.42 (Very Weakly Basic)[3][12] | Generally very weakly basic. |
| Thermal Stability | Stable solid, but can decompose violently upon heating above its melting point.[3] | Generally stable; used in high-performance UV stabilizers. |
| Solubility (in water) | 25 g/L (20 °C)[10] | Generally lower than the parent; depends on the substituent. |
Expert Insight on Thermal Stability: The parent 1H-benzotriazole is known to undergo highly exothermic decomposition, particularly during vacuum distillation.[3] This is a critical safety consideration in process chemistry. The thermal decomposition of related energetic materials is understood to proceed via the 1H-tautomer, highlighting its role in the molecule's reactivity.[13]
Reactivity and Applications: Two Isomers, Two Worlds
The choice between a 1H- or 2H-benzotriazole scaffold is entirely application-driven. Their distinct electronic and steric profiles make them suitable for very different roles.
The World of 1H-Benzotriazole: Protection and Synthesis
The 1H-isomer and its derivatives are workhorses in industrial and synthetic chemistry.
-
Corrosion Inhibition: This is the most prominent application. 1H-benzotriazole forms a robust, passive coordination polymer film on copper and its alloys, protecting the surface from corrosive agents.[3][10] It is a key component in antifreeze, cooling systems, and hydraulic fluids.[14]
-
Synthetic Chemistry: 1-Hydroxybenzotriazole (HOBt) is a famous reagent used to suppress side reactions and accelerate amide bond formation in peptide synthesis.[3]
-
Antifogging Agent: Used in photographic emulsions to prevent fogging.[3]
The World of 2H-Benzotriazole: Light Stabilization and Materials Science
The 2H-isomer scaffold is central to the field of polymer protection and advanced materials.
-
UV Absorbers: 2-(2-hydroxyphenyl)-2H-benzotriazoles are a major class of UV absorbers used to protect plastics, coatings, and cosmetics from photodegradation.[15][16] The molecule effectively absorbs harmful UV radiation and dissipates it as harmless thermal energy.
-
Organic Electronics: The electron-accepting nature of the 2H-benzotriazole core makes it a valuable building block for synthesizing organic semiconductors and materials for optoelectronic applications.[5][17]
-
Flame Retardants & Antioxidants: Certain derivatives are used as flame retardants and antioxidants in polymers and coatings.[18]
Caption: Major application areas for 1H- and 2H-benzo[d]triazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1H-Benzo[d]triazole
This protocol describes the standard synthesis from o-phenylenediamine.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice Bath
-
Stir Plate and Magnetic Stir Bar
-
Beaker (500 mL)
-
Buchner Funnel and Filter Paper
Procedure:
-
Dissolution: In a 500 mL beaker, dissolve 9.0 g of o-phenylenediamine in a mixture of 120 mL of water and 7.5 mL of glacial acetic acid. Stir until a clear solution is obtained.
-
Cooling: Place the beaker in an ice bath and cool the solution to 5-10 °C with continuous stirring.
-
Nitrite Addition: Prepare a solution of 6.0 g of sodium nitrite in 20 mL of water. Add this solution dropwise to the cooled o-phenylenediamine solution over 20-30 minutes. Maintain the temperature below 15 °C throughout the addition. Causality Note: Slow, cold addition is crucial to control the exothermic diazotization reaction and prevent the formation of unwanted byproducts.
-
Reaction: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour. A tan-colored precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with two 50 mL portions of ice-cold water. For higher purity, the crude product can be recrystallized from hot water or toluene. Dry the purified white to light-tan needles in a desiccator.
Protocol 2: NMR Analysis of an Alkylation Product Mixture
This protocol outlines the characterization of a mixture resulting from the methylation of benzotriazole.
Objective: To determine the isomeric ratio of 1-methyl-1H-benzo[d]triazole and 2-methyl-2H-benzo[d]triazole.
Procedure:
-
Sample Preparation: Dissolve approximately 10-15 mg of the crude product mixture in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Analysis of 1-Methyl Isomer:
-
Identify the four distinct, complex multiplets in the aromatic region (typically ~7.3-8.1 ppm).
-
Identify the singlet corresponding to the N-CH₃ protons.
-
Integrate one of the well-resolved aromatic protons.
-
-
Analysis of 2-Methyl Isomer:
-
Identify the two symmetric multiplets of the AA'BB' system in the aromatic region (typically ~7.4-7.9 ppm).
-
Identify the singlet corresponding to the N-CH₃ protons (this will have a different chemical shift than the 1-methyl isomer's singlet).
-
Integrate one of the multiplets (which represents two protons).
-
-
Ratio Calculation: Compare the integral of the selected proton signal from the 1-methyl isomer to half the integral of the selected multiplet from the 2-methyl isomer. The ratio of these integral values corresponds to the molar ratio of the two isomers in the mixture. Self-Validation Note: The sum of the integrals for all aromatic protons should correspond to 4 protons relative to the total integral of the methyl protons (3 protons).
Conclusion
The 1H- and 2H-benzo[d]triazole systems, while tautomeric in their parent form, give rise to distinct and non-interconvertible isomers upon N-substitution. The 1H-isomer is the thermodynamically favored parent tautomer and its derivatives are pillars of corrosion inhibition and synthetic chemistry. In contrast, the symmetric 2H-isomer provides a unique quinoidal-like scaffold that is expertly exploited in the design of high-performance UV absorbers and advanced electronic materials. A thorough understanding of their comparative synthesis, spectroscopy, and reactivity is essential for any researcher aiming to harness the versatile chemistry of the benzotriazole core.
References
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PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link][11]
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Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. Retrieved from [Link]
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FAQ. (n.d.). What is 1H-Benzotriazole and what are its properties, uses, and synthesis methods?. Retrieved from [Link][3]
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Dakota. (2024). Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research. Retrieved from [Link][19]
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Andreozzi, R., et al. (2019). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. Retrieved from [Link][14]
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MDPI. (n.d.). 4-(4-(((1H-Benzo[d][1][11]triazol-1-yl)oxy)methyl)-. Retrieved from [Link][20]
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Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. Retrieved from [Link][15]
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LookChem. (2023). Application of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-amylphenol in industrial field. Retrieved from [Link][18]
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The Nijmegen Molecular and Laser Physics Group. (n.d.). 2H tautomer of Benzotriazole. Retrieved from [Link][21]
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Minnesota Department of Health. (n.d.). 1H-Benzotriazole, Tolyltriazole, 5-methyl-1H-Benzotriazole and Groundwater. Retrieved from [Link][22]
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Konopski, L., et al. (1996). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Organic Preparations and Procedures International. Retrieved from [Link][6]
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Muravyev, N. V., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules. Retrieved from [Link][13]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 2H-benzo[d][1][11]triazole derivatives 1. Retrieved from [Link][4]
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MDPI. (n.d.). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. Retrieved from [Link][5]
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ResearchGate. (n.d.). Synthesis of 2H-benzo[d]1,2,3-triazole derivatives 1. Retrieved from [Link][17]
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EPA. (n.d.). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. Retrieved from [Link][16]
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ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Retrieved from [Link][7]
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Kaljurand, I., et al. (2005). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link][12]
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2-Butyl-2H-benzo[d]triazole vs other corrosion inhibitors for steel
An In-Depth Comparative Guide to Corrosion Inhibitors for Steel: 2-Butyl-2H-benzo[d]triazole vs. Alternatives
Introduction: The Imperative of Steel Corrosion Control
Steel, the backbone of modern infrastructure and industry, is thermodynamically prone to reverting to its more stable oxide state—a process commonly known as corrosion. This electrochemical phenomenon leads to staggering economic losses, estimated to be 3.4% of the global Gross Domestic Product (GDP), and compromises the safety and integrity of critical components. The use of corrosion inhibitors, chemical substances that decrease the corrosion rate when added in small concentrations to an environment, is a primary strategy for mitigating this degradation.[1]
These inhibitors function by adsorbing onto the metal surface to form a protective film, interfering with either the anodic (metal dissolution) or cathodic (oxygen reduction) reactions of the corrosion cell.[2] Inhibitors are broadly classified into inorganic and organic types. Inorganic inhibitors like molybdates and phosphates are well-established, while organic inhibitors, particularly heterocyclic compounds like azoles, have garnered significant attention for their high efficiency and versatility.[3][4]
This guide provides a detailed comparison of 2-Butyl-2H-benzo[d]triazole, a derivative of the well-known benzotriazole (BTA), against other major classes of corrosion inhibitors for steel. We will delve into their mechanisms of action, present comparative performance data from electrochemical studies, and provide the methodologies for these critical experiments.
The Azole Family: A Focus on 2-Butyl-2H-benzo[d]triazole
Benzotriazole (BTA) and its derivatives are premier organic corrosion inhibitors, especially for copper and its alloys, but they also demonstrate significant efficacy for steel.[5][6] Their molecular structure, featuring a five-membered ring with three nitrogen atoms fused to a benzene ring, is key to their function.
Mechanism of Action
The inhibitive action of benzotriazoles on steel surfaces is a result of chemisorption. The nitrogen atoms in the triazole ring possess lone pairs of electrons, which are readily shared with the vacant d-orbitals of iron atoms on the steel surface. This interaction leads to the formation of a stable, coordinated polymer-like film on the metal.[5][7] This film acts as a physical barrier, isolating the steel from the corrosive environment and blocking the active sites for both anodic and cathodic reactions.[2][8]
Studies using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) have confirmed that modifying a carbon steel surface with BTA produces a thin (approximately 2 nm) but robust iron-azole complex film.[5][7] This layer effectively inhibits both uniform and localized pitting corrosion, particularly in the presence of aggressive chloride ions.[5]
The introduction of a butyl group to the benzotriazole structure, creating 2-Butyl-2H-benzo[d]triazole , is expected to enhance its performance. The alkyl (butyl) group increases the molecule's hydrophobicity and electron-donating tendency. This enhanced hydrophobicity can improve the stability and density of the protective film, further repelling aqueous corrosive species. The electron-donating nature of the butyl group increases the electron density on the triazole ring, potentially strengthening the coordinate bond with the iron surface.
Alternative Corrosion Inhibitors: A Comparative Overview
While azoles are highly effective, a range of other inhibitors are commonly used, each with distinct mechanisms and performance characteristics.
Inorganic Inhibitors: Molybdates and Phosphates
Inorganic inhibitors, such as molybdates and phosphates, are typically anodic inhibitors, meaning they primarily stifle the metal dissolution reaction.[3]
-
Molybdates (e.g., Sodium Molybdate): Molybdate ions (MoO₄²⁻) are non-toxic alternatives to chromates. In the presence of oxygen, they facilitate the formation of a passive ferric-molybdate complex film that incorporates into the metal's natural oxide layer.[9] This stable film is less permeable to aggressive ions like chloride and sulfate. However, their effectiveness can be limited in deaerated conditions.[9]
-
Phosphates (e.g., Sodium Hexametaphosphate): Phosphates react with metal cations (like Fe²⁺) produced at anodic sites to form a dense, insoluble phosphate layer.[3][10] This precipitated film acts as a barrier, preventing further corrosion. Their performance can be sensitive to pH and water hardness.
Other Organic Inhibitors
The world of organic inhibitors is vast, with many compounds leveraging heteroatoms (N, S, O) and π-electrons to adsorb onto the metal surface.[1][11]
-
Other Azoles (e.g., Triazoles, Thiazoles): Beyond BTA, a wide array of triazole and thiazole derivatives have been shown to be excellent inhibitors for steel in acidic media.[2][12][13] Their performance is dictated by their molecular structure, planarity, and the presence of functional groups that influence their adsorption characteristics.
-
Amines and Amides: These compounds adsorb onto the steel surface via the lone pair of electrons on the nitrogen atom. Their effectiveness often increases with the length of their hydrocarbon chains, which enhances the barrier properties of the adsorbed film.
Quantitative Performance Comparison
The efficacy of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%), typically determined through electrochemical techniques or weight loss measurements. The following table synthesizes data from various studies to provide a comparative look at the performance of BTA derivatives and other common inhibitors.
| Inhibitor Class | Specific Compound | Steel Type | Corrosive Medium | Concentration | Method | Inhibition Efficiency (IE%) | Reference(s) |
| Benzotriazole Derivative | Benzotriazole (BTA) | Mild Steel | 1M H₂SO₄ | 1 mM | Potentiodynamic Polarization | 84.3% | |
| Benzotriazole Derivative | Benzotriazole (BTA) | Mild Steel | 0.1 N H₂SO₄ | High | Weight Loss | 94% | [14] |
| Benzotriazole Derivative | Benzotriazole Composite (BMN) | A3 Carbon Steel | Stone Processing Wastewater | 50 mL·L⁻¹ | Weight Loss | 99.59% | [15] |
| Triazole Derivative | (TZ1) | Carbon Steel | 1M HCl | 10⁻³ M | EIS / PDP | 94.6% / 94.2% | [16] |
| Triazole Derivative | (TZ2) | Carbon Steel | 1M HCl | 10⁻³ M | EIS / PDP | 91.8% / 91.5% | [16] |
| Inorganic Inhibitor | Sodium Molybdate/Nitrite (1:1) | Mild Steel | Aerated Water | Not Specified | Electrochemical | Effective passivation | [9] |
| Inorganic Inhibitor | Phosphates | Steel | Not Specified | Not Specified | Electrochemical | Effective passivation | [3] |
| Organic Inhibitor | Oxazolone Derivative | API5LX60 Steel | 3.5% NaCl (CO₂ saturated) | 200 ppm | Gravimetric/EIS | 91.30% | [17] |
Analysis of Performance Data: The data clearly shows that benzotriazole and its derivatives consistently achieve high inhibition efficiencies, often exceeding 90%, across a range of corrosive environments.[14][15][16] They are effective in both acidic solutions and more complex industrial wastewater.[15] The performance of BTA derivatives is comparable to, and in many cases superior to, other advanced organic inhibitors like oxazolones.[17] While quantitative data for inorganic inhibitors is often presented in terms of passivation potential rather than a single IE% value, they are known to be effective, particularly in closed-loop systems and neutral pH environments.[3][9]
Key Experimental Protocols for Inhibitor Evaluation
The data presented above is generated using standardized electrochemical techniques. Understanding these methods is crucial for interpreting inhibitor performance.
Workflow for Corrosion Inhibitor Testing
Potentiodynamic Polarization (PDP)
This is a destructive technique that provides rapid information on corrosion kinetics and inhibitor type.
Methodology:
-
Setup: A three-electrode cell is used, containing the steel sample (working electrode), a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Stabilization: The steel sample is immersed in the test solution (with and without inhibitor) and allowed to reach a stable Open Circuit Potential (OCP), the potential at which no net current flows.
-
Polarization: The potential of the working electrode is scanned slowly (e.g., 0.1-1 mV/s) in both the anodic and cathodic directions relative to the OCP.[17] The resulting current is measured.
-
Analysis: The data is plotted as log(current density) vs. potential (a Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Causality: A lower Icorr value in the presence of the inhibitor indicates a lower corrosion rate. A significant shift in Ecorr indicates whether the inhibitor is primarily anodic (>85 mV positive shift), cathodic (>85 mV negative shift), or mixed-type (smaller shift). Benzotriazoles typically act as mixed-type inhibitors, affecting both reactions.[8]
The Inhibition Efficiency (IE%) is calculated as: IE% = [ ( Icorr(blank) - Icorr(inh) ) / Icorr(blank) ] * 100 where Icorr(blank) is the corrosion current density without inhibitor and Icorr(inh) is with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.
Methodology:
-
Setup & Stabilization: The same three-electrode setup is used, and the system is stabilized at OCP.
-
Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting AC current response is measured, allowing the system's impedance to be calculated at each frequency.
-
Analysis: The data is often presented as a Nyquist plot. The results are then fitted to an equivalent electrical circuit model to extract quantitative parameters. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
Causality: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A larger Rct value in the presence of an inhibitor signifies better protection.[18] The formation of an adsorbed inhibitor film on the steel surface typically leads to an increase in Rct and a decrease in Cdl.[19]
The Inhibition Efficiency (IE%) is calculated as: IE% = [ ( Rct(inh) - Rct(blank) ) / Rct(inh) ] * 100 where Rct(inh) is the charge transfer resistance with inhibitor and Rct(blank) is without the inhibitor.
Conclusion
The selection of a corrosion inhibitor is a critical decision that depends on the specific metal, the nature of the corrosive environment, operational temperature, and environmental regulations.
-
2-Butyl-2H-benzo[d]triazole , as a representative of the advanced benzotriazole derivatives, demonstrates exceptional performance. Its mechanism, based on the formation of a stable, chemisorbed organometallic film, provides a robust barrier against a wide array of corrosive species. The addition of the butyl group likely enhances its film-forming capabilities and hydrophobicity, making it a highly attractive option for aggressive environments.
-
Inorganic inhibitors like molybdates and phosphates remain viable, cost-effective options, particularly for neutral, aerated water systems. They function by promoting and stabilizing the passive oxide layer on the steel surface.
-
Other organic inhibitors offer a wide range of functionalities, with their effectiveness being closely tied to their specific molecular structures.
Ultimately, experimental data from techniques like potentiodynamic polarization and electrochemical impedance spectroscopy are indispensable for validating inhibitor performance. The evidence suggests that for high-efficiency, versatile corrosion protection, particularly in challenging acidic or chloride-containing environments, 2-Butyl-2H-benzo[d]triazole and related azole derivatives represent the state-of-the-art in corrosion inhibition technology for steel.
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Bridging the Gap: A Comparative Guide to Experimental and DFT-Calculated Band Gaps of Benzotriazole Derivatives
For researchers, scientists, and professionals in drug development and materials science, a precise understanding of a molecule's electronic properties is fundamental to innovation. Benzotriazole derivatives, a versatile class of compounds, are central to advancements in fields ranging from pharmaceuticals to organic electronics.[1][2] A critical parameter governing their functionality is the electronic band gap—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This guide provides an in-depth comparison of experimental methods and Density Functional Theory (DFT) calculations for determining this crucial property, offering insights to streamline the design and validation of novel benzotriazole-based materials.
The Synergy of Experiment and Theory
The determination of a molecule's band gap is a quintessential example of the powerful synergy between empirical measurement and theoretical computation. Experimental techniques, primarily UV-Vis spectroscopy, provide a direct measurement of the energy required to excite an electron between states. In parallel, computational chemistry, particularly DFT, offers a cost-effective and powerful avenue to predict and rationalize these electronic properties at the molecular level.[3] By critically comparing the data from both approaches, we can validate our theoretical models, deepen our understanding of structure-property relationships, and accelerate the discovery of materials with tailored optoelectronic characteristics.
Experimental Determination of the Optical Band Gap
The optical band gap (Eg) is most commonly determined experimentally from the onset of optical absorption, measured using UV-Visible (UV-Vis) spectroscopy.[4] This technique measures the absorption of light as a function of wavelength. The energy at the absorption edge corresponds to the energy required to promote an electron from the HOMO to the LUMO.
Step-by-Step Protocol: Band Gap Determination via UV-Vis Spectroscopy & Tauc Plot
-
Sample Preparation:
-
Dissolve the synthesized benzotriazole derivative in a suitable solvent (e.g., chloroform, DMSO) that does not absorb in the region of interest. The concentration should be dilute enough to adhere to the Beer-Lambert law.
-
For solid-state measurements, a thin film of the material can be prepared on a transparent substrate like quartz.[4]
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).
-
A baseline correction should be performed using a reference cuvette containing only the solvent.
-
-
Data Conversion:
-
Convert the absorption data from wavelength (λ, in nm) to photon energy (E, in eV) using the Planck-Einstein relation:
-
E (eV) = 1240 / λ (nm)
-
-
-
Tauc Plot Analysis:
-
The Tauc relation is used to determine the optical band gap from the absorption data. The equation is:
-
(αhν)n = A(hν - Eg)
-
Where:
-
α is the absorption coefficient.
-
hν is the photon energy.
-
A is a constant.
-
Eg is the band gap energy.
-
The exponent n denotes the nature of the electronic transition (n=2 for direct allowed transitions, which is common for organic molecules).
-
-
-
-
Band Gap Extrapolation:
-
Plot (αhν)² versus hν.
-
Extrapolate the linear portion of the resulting curve to the x-axis (where (αhν)² = 0).
-
The x-intercept of this extrapolation gives the value of the optical band gap, Eg.[5]
-
Computational Prediction of the Band Gap using DFT
Density Functional Theory has become a cornerstone of computational chemistry for predicting the electronic structure of molecules.[6] It provides a framework to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), from which the theoretical band gap can be derived. The accuracy of these predictions is highly dependent on the chosen functional and basis set.
Step-by-Step Protocol: DFT Calculation of the HOMO-LUMO Gap
-
Molecule Geometry Optimization:
-
Frequency Calculation:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed, often with a more extensive basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic energies.
-
This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.
-
-
Band Gap Calculation:
-
The theoretical HOMO-LUMO gap is calculated as the difference between the energy of the LUMO and the energy of the HOMO:
-
Eg (DFT) = ELUMO - EHOMO
-
-
-
Excited State Calculations (Optional but Recommended):
-
For a more direct comparison with experimental UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations can be performed.[7]
-
TD-DFT calculates the energies of electronic transitions (excitation energies), which correspond to the peaks in an absorption spectrum. The lowest calculated excitation energy can be compared to the experimental band gap.
-
Visualizing the Workflows
To clarify the relationship between these protocols, the following diagrams illustrate the key stages of both the experimental and computational workflows.
Caption: Workflow for Experimental Band Gap Determination.
Caption: Workflow for DFT-Calculated Band Gap Prediction.
Comparative Analysis: Benzotriazole Derivatives
The following table summarizes experimental and DFT-calculated band gap values for several benzotriazole derivatives reported in the literature. This side-by-side comparison highlights the trends and typical levels of agreement between the two methods.
| Derivative Name | Experimental Method | Experimental Eg (eV) | DFT Functional / Basis Set | Calculated Eg (eV) | Reference |
| PCNBTA Polymer | UV-Vis (Film, Absorption Onset at 700 nm) | 1.77 | B3LYP / 6-31G(d) (on monomer) | 3.32 (LUMO: -2.64, HOMO: -5.96) | [4] |
| PClBTA Polymer | UV-Vis (Film, Absorption Onset at 656 nm) | 1.89 | B3LYP / 6-31G(d) (on monomer) | 3.52 (LUMO: -2.28, HOMO: -5.80) | [4] |
| BTHBA Crystal | UV-Vis-NIR (Tauc Plot) | 3.90 | Not specified in abstract | Not specified in abstract | [5] |
| 1-(2,4,6-Trichlorobenzoyloxy) Benzotriazole | Not specified | Not specified | B3LYP / 6-31G(d) | 4.34 (LUMO: -2.31, HOMO: -6.65) | [8] |
| Benzothiazole-Triazole 5e | Not specified | Not specified | B3LYP / 6-31+G(d,p) | 4.98 (LUMO: -1.24, HOMO: -6.22) | [3] |
| 5,6 Dimethyl 1-H Benzotriazole Monohydrate | Not specified | Not specified | B3LYP / 6-31(d,p) | 5.41 (LUMO: -0.19891 a.u., HOMO: 0 a.u.)* | [2] |
*Note: The reported HOMO-LUMO gap in the reference for 5,6 Dimethyl 1-H Benzotriazole Monohydrate appears unusually small (0.19891 eV). A recalculation based on typical values would be advisable for direct comparison.
Discussion: Interpreting the Discrepancies
As the data illustrates, a direct one-to-one correspondence between the experimental optical gap and the DFT-calculated HOMO-LUMO gap is not always achieved. Several key factors contribute to these differences:
-
The Nature of the Gap: The experimental optical gap is the energy required for an electronic excitation (creating an electron-hole pair), which includes electron-hole interaction (exciton binding energy). The theoretical HOMO-LUMO gap, derived from ground-state DFT calculations, represents the energy difference between one-electron energy levels and does not inherently account for these excitonic effects. TD-DFT calculations can provide a more direct comparison by calculating excitation energies.
-
Choice of Functional: Standard DFT functionals, like B3LYP, are known to often overestimate band gaps for organic molecules. The amount of exact Hartree-Fock exchange in hybrid functionals significantly influences the predicted gap. More advanced or specifically tuned functionals may be required for higher accuracy.
-
Environmental Effects: Experimental measurements are typically performed in solution or in the solid state, where intermolecular interactions (e.g., π-stacking, solvent polarity) can influence the electronic energy levels.[4] Most DFT calculations, for simplicity, are performed on a single molecule in the gas phase, neglecting these crucial environmental effects.
-
Monomer vs. Polymer: For polymeric systems like PCNBTA and PClBTA, the DFT calculation was performed on the monomeric unit.[4] In the polymer, conjugation and interchain interactions lead to a delocalization of orbitals, which significantly lowers the band gap compared to the monomer. This is a primary reason for the large discrepancy seen for these materials in the table.
Despite these quantitative differences, DFT is exceptionally powerful for predicting trends. For instance, the calculations correctly predicted that the cyano-functionalized polymer (PCNBTA) would have a smaller band gap than the chloro-functionalized polymer (PClBTA) due to the strong electron-withdrawing nature of the cyano group, a result confirmed by experiment.[4] This predictive power makes DFT an invaluable tool for screening candidates and guiding synthetic efforts toward molecules with desired electronic properties.
Conclusion
The determination of the band gap for benzotriazole derivatives is a critical step in their development for advanced applications. A combined approach, leveraging the strengths of both experimental spectroscopy and theoretical DFT calculations, provides the most comprehensive understanding. While experimental methods provide benchmark values reflecting real-world conditions, DFT offers unparalleled insight into the underlying electronic structure and allows for the rapid, predictive screening of novel molecular designs. Understanding the inherent differences between the measured optical gap and the calculated HOMO-LUMO gap is crucial for interpreting results correctly. By thoughtfully applying both techniques, researchers can accelerate the design-synthesis-validation cycle, paving the way for the next generation of high-performance materials based on the versatile benzotriazole scaffold.
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Validation of 2-Butyl-2H-benzo[d]triazole structure by X-ray crystallography
A Comparative Guide to the Definitive Structural Validation of 2-Butyl-2H-benzo[d]triazole by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise spatial arrangement of atoms dictates a compound's physical properties, chemical reactivity, and biological activity. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for the structural validation of 2-Butyl-2H-benzo[d]triazole, a heterocyclic compound of interest, against other widely used analytical techniques.
The isomeric ambiguity inherent in N-substituted benzotriazoles, which can exist as 1- or 2-substituted forms, underscores the critical need for precise structural elucidation. While spectroscopic methods provide valuable data, only X-ray crystallography can deliver a direct and unambiguous visualization of the molecular structure in the solid state.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.[1][2] For 2-Butyl-2H-benzo[d]triazole, this technique would definitively confirm the attachment of the butyl group to the N2 position of the benzotriazole ring system.
Experimental Workflow: A Step-by-Step Protocol
The process of validating the structure of 2-Butyl-2H-benzo[d]triazole via X-ray crystallography involves a meticulous series of steps, each crucial for obtaining a high-quality crystal structure.
Step 1: Crystal Growth High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For small organic molecules like 2-Butyl-2H-benzo[d]triazole, slow evaporation of a saturated solution is a common and effective method for crystal growth.
-
Protocol:
-
Dissolve the synthesized 2-Butyl-2H-benzo[d]triazole in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a nearly saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor the solution over several days to weeks for the formation of well-defined single crystals.
-
Step 2: Data Collection Once suitable crystals are obtained, a single crystal is selected, mounted on a diffractometer, and exposed to a monochromatic X-ray beam.
-
Protocol:
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.
-
Step 3: Structure Solution and Refinement The collected diffraction data is then processed to determine the crystal's unit cell parameters and the arrangement of atoms within the unit cell.
-
Protocol:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.
-
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are essential for characterizing the compound and understanding its behavior in solution.
| Technique | Strengths | Weaknesses | Application to 2-Butyl-2H-benzo[d]triazole |
| X-ray Crystallography | - Unambiguous 3D structure determination[1][2]- Provides precise bond lengths and angles- Elucidates intermolecular interactions | - Requires high-quality single crystals- Provides a static, solid-state structure which may differ from the solution-state conformation[3] | Definitive confirmation of the N2-butyl substitution and the precise molecular geometry. |
| NMR Spectroscopy | - Provides detailed information about the molecular structure in solution[4][5]- Can be used to study dynamic processes- Non-destructive | - Structure is inferred, not directly observed- Can be difficult to interpret for complex molecules- Less precise for determining bond lengths and angles compared to X-ray crystallography | Provides evidence for the N2-substitution based on chemical shifts and coupling patterns of the benzotriazole protons and the butyl group. 2D NMR techniques like HMBC can further confirm connectivity. |
| Mass Spectrometry | - Determines the molecular weight and elemental composition with high accuracy[6]- Provides information about fragmentation patterns, which can aid in structural elucidation | - Does not provide information about the 3D structure- Can be destructive | Confirms the molecular formula of C10H13N3 and can provide fragmentation data consistent with the proposed structure. |
The Synergy of a Multi-Technique Approach
The most robust structural validation of 2-Butyl-2H-benzo[d]triazole is achieved through the complementary use of X-ray crystallography, NMR spectroscopy, and mass spectrometry. Mass spectrometry confirms the molecular formula, NMR provides insight into the structure and dynamics in solution, and X-ray crystallography delivers the definitive, high-resolution solid-state structure. This integrated approach provides a comprehensive understanding of the molecule's chemical identity and properties.
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Katritzky, A. R., et al. "The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1980, pp. 279-285. [Link]
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Hashim, H. Y., et al. "Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2-chloro-N-(Substitutedphenyl) Acetamide." ResearchGate, 2023. [Link]
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Campbell, A. D., et al. "Synthesis of Benzotriazoles from Benzynes and Azides." PMC, NIH, 2007. [Link]
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Katritzky, A. R., et al. "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chemical Reviews, 1998. [Link]
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Rane, D., et al. "Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines." PubMed, 2008. [Link]
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A Comparative Guide to 2H-benzo[d]triazole Performance in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Organic Semiconductors
Organic field-effect transistors (OFETs) are foundational components for the next wave of flexible, low-cost organic electronics.[1] The performance of these devices is intrinsically linked to the properties of the organic semiconductor layer, which dictates charge transport efficiency. An ideal semiconductor should possess high charge carrier mobility, a high on/off current ratio, and environmental stability. In the vast landscape of organic materials, donor-acceptor (D-A) architectures have become a popular strategy for developing high-performance semiconductors by tuning their electronic properties.[1] This guide provides an in-depth analysis of 2H-benzo[d]triazole, an electron-deficient moiety, as a core building block in D-A type semiconductors for OFET applications.[2]
The 2H-benzo[d]triazole (BTz) core is an attractive acceptor unit due to its electron-deficient nature, which can be easily modulated through chemical synthesis.[2] Its planar structure and propensity for self-assembly are desirable characteristics for facilitating intermolecular charge hopping, a critical factor in efficient charge transport.[2] This guide will objectively compare the performance of BTz-based semiconductors against established alternatives, providing the necessary experimental context to understand the causality behind their performance metrics.
Comparative Performance Analysis
Derivatives of 2H-benzo[d]triazole have been primarily investigated as p-type semiconductors in OFETs. In a typical Donor-π-Acceptor-π-Donor (D-π-A-π-D) structure, the BTz core acts as the acceptor, and various electron-donating aryl groups are attached via π-conjugated linkers.[1] The choice of the donor group and the planarity of the resulting molecule are critical in determining the device's electrical performance.
Studies on a series of D–A–D compounds with a BTz core have shown modest p-type (hole-transporting) behavior.[1] The hole mobilities (μh) for these small molecule systems are typically in the range of 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹, with ON/OFF current ratios around 10³-10⁴.[1][2] While these values demonstrate the potential of BTz as a functional core, they are considerably lower than those of benchmark p-type materials like Pentacene, which regularly achieves mobilities greater than 0.1 cm² V⁻¹ s⁻¹ and can exceed 1.0 cm² V⁻¹ s⁻¹ with high ON/OFF ratios.[3][4]
However, incorporating the benzotriazole moiety into conjugated polymers has led to improved performance. For instance, novel donor-acceptor conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1][5]triazole) have demonstrated significantly higher hole mobilities, reaching up to 0.21 cm² V⁻¹ s⁻¹.[5] This highlights a promising direction for future material design.
For context, the performance of n-type organic semiconductors, which transport electrons, is also crucial for developing complementary circuits. Materials based on Naphthalene diimide (NDI) are a benchmark in this category, with electron mobilities (μe) often exceeding 0.5 cm² V⁻¹ s⁻¹ and some derivatives reaching over 1.0 cm² V⁻¹ s⁻¹.[6]
The following table summarizes the performance of representative 2H-benzo[d]triazole derivatives in comparison to standard p-type and n-type organic semiconductors.
| Semiconductor Material | Type | Mobility (μ) [cm² V⁻¹ s⁻¹] | ON/OFF Ratio | Threshold Voltage (Vth) [V] |
| 2H-Benzo[d]triazole Derivatives | ||||
| Bzt-Ar (Small Molecule)[1] | p-type | 10⁻⁵ - 10⁻⁴ | ~10³ - 10⁴ | -20 to -60 |
| PBTBBTa-BT (Polymer)[5] | p-type | up to 0.21 | >10³ | Not Reported |
| Alternative p-type Materials | ||||
| Pentacene[3][5] | p-type | 0.1 - 2.0 | 10⁴ - 10⁶ | -10 to -20 |
| DPP-based Polymer[7] | p-type | up to 0.59 | ~10⁵ | Not Reported |
| Alternative n-type Materials | ||||
| NDI Derivative (Small Molecule)[6] | n-type | up to 1.23 | ~10⁵ - 10⁶ | 20 to 40 |
| P(NDI2OD-T2) (Polymer)[8] | n-type | 0.45 - 0.85 | >10⁵ | <10 |
Experimental Methodologies
To ensure scientific integrity, the protocols used to obtain performance data must be robust and reproducible. Below are detailed methodologies for the synthesis of a representative BTz derivative and the fabrication and characterization of a corresponding OFET device.
Synthesis of 2H-benzo[d]triazole Derivatives
The synthesis of D-π-A-π-D type benzotriazole semiconductors is commonly achieved via a Sonogashira cross-coupling reaction. This method is chosen for its high efficiency in forming carbon-carbon bonds between terminal alkynes and aryl halides.
Protocol: Synthesis of a Bzt-Ar Derivative[1]
-
Reactant Preparation : In a Schlenk flask under an inert argon atmosphere, dissolve the dibromo-benzotriazole precursor (1 equivalent), the desired terminal arylacetylene (2.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents) in a mixture of anhydrous toluene and triethylamine (5:2 v/v).
-
Reaction : Heat the mixture to 80°C and stir for 48 hours. The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : After cooling to room temperature, filter the mixture to remove insoluble salts. Wash the filtrate with brine and dry it over anhydrous MgSO₄.
-
Purification : Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a hexane/dichloromethane gradient) to yield the final pure compound.
-
Characterization : Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
OFET Fabrication and Characterization
The device architecture significantly impacts performance. A top-contact, bottom-gate (TCBG) configuration is frequently used as it can minimize contact resistance issues.
Protocol: TCBG OFET Fabrication[2]
-
Substrate Cleaning : Use heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm) as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric. Clean the substrates sequentially in an ultrasonic bath with acetone and isopropyl alcohol for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Surface Treatment : To improve the semiconductor-dielectric interface and promote better molecular ordering, treat the SiO₂ surface. A common method is to immerse the substrates in a hexamethyldisilazane (HMDS) vapor bath at 150°C for 30 minutes. This treatment passivates surface hydroxyl groups, making the dielectric surface more hydrophobic.
-
Semiconductor Deposition : Deposit the synthesized 2H-benzo[d]triazole derivative as the active layer onto the treated substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). Maintain a deposition rate of approximately 0.1-0.2 Å/s to achieve a film thickness of 50-60 nm. The substrate temperature is often held at room temperature.
-
Electrode Deposition : Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask. The channel length (L) and width (W) are determined by the mask dimensions (e.g., L = 50 µm, W = 1500 µm). The thickness of the gold electrodes is typically 50-80 nm.
-
Device Characterization : Perform all electrical measurements under an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture. Use a semiconductor parameter analyzer to measure the output characteristics (I_D vs. V_D at various V_G) and transfer characteristics (I_D vs. V_G at a fixed V_D).
-
Parameter Extraction : Calculate the key performance metrics from the transfer curve in the saturation regime using the standard FET equation: I_D = (μC_i W)/(2L) (V_G - V_th)², where C_i is the capacitance per unit area of the gate dielectric.
Visualizing the Science
To better understand the components and processes involved, the following diagrams illustrate the molecular structure, device architecture, and experimental workflow.
Caption: Top-Contact, Bottom-Gate (TCBG) OFET Architecture.
Caption: Experimental workflow for OFET fabrication and testing.
Conclusion and Future Outlook
2H-benzo[d]triazole serves as a versatile and functional electron-accepting core for the synthesis of p-type organic semiconductors. Current research demonstrates its viability, although the performance of its small-molecule derivatives generally lags behind established high-performance materials like pentacene. [1][3]The key to unlocking higher performance appears to lie in two main areas: optimizing molecular planarity and extending π-conjugation, often through polymerization. The mobility of over 0.2 cm² V⁻¹ s⁻¹ achieved with BTz-based polymers is encouraging and suggests a clear path for future research. [5] For researchers and scientists, the value of the 2H-benzo[d]triazole system lies in its tunability. The ease of chemical modification allows for systematic studies of structure-property relationships, which are essential for the rational design of new and improved semiconductor materials. [2]While not yet a top-tier performer, the 2H-benzo[d]triazole core remains a compelling building block with untapped potential for application in the next generation of organic electronics.
References
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García-Frutos, E. M., et al. (2018). D–A–D 2H-benzo[d]t[1][5]riazole derivatives as p-type semiconductors in organic field-effect transistors. RSC Advances, 8(39), 21879-21888. [Link]
-
García-Frutos, E. M., et al. (2018). D–A–D 2H-benzo[d]t[1][5]riazole derivatives as p-type semiconductors in organic field-effect transistors. PubMed Central. [Link]
-
Kim, T., et al. (2019). Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis(t[1][5]riazole) for applications in organic field-effect transistors. New Journal of Chemistry, 43(3), 1365-1372. [Link]
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Torres-Moya, I., et al. (2020). Synthesis of 2H-benzo[d]1,2,3-triazole derivatives. ResearchGate. [Link]
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Carrillo, J. R., et al. (2020). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. Materials, 13(7), 1693. [Link]
-
Li, Y., et al. (2023). Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. Polymers, 15(23), 4596. [Link]
-
Lee, J., et al. (2017). Performance improvement of pentacene based organic field-effect transistor with HfON gate insulator. AIP Advances, 7(8), 085215. [Link]
-
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The Evolving Landscape of Anticancer Agents: A Comparative Guide to 2-Butyl-2H-benzo[d]triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic compound benzotriazole has emerged as a promising scaffold for the development of new anticancer agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2] This guide provides a comprehensive comparison of the efficacy of 2-substituted-2H-benzo[d]triazole derivatives, with a focus on the potential of 2-butyl analogs, against established and alternative anticancer agents. While specific experimental data on 2-Butyl-2H-benzo[d]triazole derivatives is limited in publicly available research, this guide synthesizes the existing knowledge on related compounds to provide a forward-looking perspective for researchers in the field.
The Benzotriazole Scaffold: A Privileged Structure in Anticancer Drug Discovery
Benzotriazole is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its versatile biological activities. The ability to substitute at various positions on the benzene and triazole rings allows for the generation of a vast library of derivatives with diverse pharmacological properties. N-substitution of the benzotriazole ring is a common strategy in the development of drug candidates with anticancer effects.[2] These modifications can lead to compounds with enhanced cytotoxicity against a range of cancer cell lines, including breast, lung, colorectal, and cervical cancers.[2]
Unraveling the Anticancer Potential of 2-Substituted-2H-benzo[d]triazole Derivatives
While research on 2-Butyl-2H-benzo[d]triazole derivatives is still in its nascent stages, studies on structurally related N-substituted benzotriazoles provide valuable insights into their potential as anticancer agents. The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.[1][2]
Comparative Efficacy: A Look at the Available Data
To provide a tangible comparison, we will examine the efficacy of a benzotriazole-substituted quinazoline derivative, ARV-2, for which experimental data is available, and compare it with the well-established chemotherapeutic drug, Doxorubicin. It is crucial to reiterate that these are not direct comparisons with 2-Butyl-2H-benzo[d]triazole, but serve as a benchmark based on a related structural class.
| Compound/Drug | Cancer Cell Line | IC50 Value (µM) | Reference |
| ARV-2 (Benzotriazole Derivative) | MCF-7 (Breast Cancer) | 3.16 | [3] |
| HeLa (Cervical Cancer) | 5.31 | [3] | |
| HT-29 (Colon Cancer) | 10.6 | [3] | |
| Doxorubicin (Standard Chemotherapy) | MCF-7 (Breast Cancer) | ~0.5 - 1.0 | Widely established |
| HeLa (Cervical Cancer) | ~0.1 - 0.5 | Widely established | |
| HT-29 (Colon Cancer) | ~0.2 - 1.0 | Widely established |
Note: IC50 values for Doxorubicin are approximate and can vary depending on the specific experimental conditions. The data for ARV-2 is from a specific study and provides a glimpse into the potential potency of benzotriazole-containing compounds.[3]
Mechanism of Action: A Tale of Two Pathways
The anticancer effects of many chemotherapeutic agents, including Doxorubicin and potentially benzotriazole derivatives, converge on the induction of apoptosis, or programmed cell death.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
Many anticancer agents, including Doxorubicin, can induce apoptosis through the intrinsic pathway. This pathway is initiated by cellular stress, such as DNA damage, and leads to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. A key event is the release of cytochrome c from the mitochondria, which triggers the formation of the apoptosome and the activation of caspase-9, leading to the activation of executioner caspases like caspase-3. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[4]
Caption: The cell cycle consists of distinct phases with checkpoints that regulate cell division.
Experimental Protocols for Efficacy Evaluation
To assess the anticancer efficacy of novel compounds like 2-Butyl-2H-benzo[d]triazole derivatives, a series of in vitro assays are essential. The following are standard protocols for key experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: The MTT assay workflow involves cell seeding, treatment, and measurement of formazan production.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [5]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. [5]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. [1][6]4. Incubation: Incubate the cells in the dark at room temperature for 15 minutes. [7]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive. [1]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate at 4°C for at least 30 minutes. [8]3. Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. [8][9]4. Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases. [8][9]
Future Directions and the Path Forward
The exploration of 2-Butyl-2H-benzo[d]triazole derivatives as anticancer agents represents a promising, yet underexplored, frontier in drug discovery. The broader class of N-substituted benzotriazoles has demonstrated significant potential, and it is plausible that the 2-butyl substitution could confer desirable pharmacokinetic and pharmacodynamic properties.
Future research should focus on:
-
Synthesis and Screening: A focused effort to synthesize a library of 2-Butyl-2H-benzo[d]triazole derivatives and screen them against a panel of cancer cell lines is imperative.
-
Mechanism of Action Studies: For promising candidates, detailed mechanistic studies should be undertaken to elucidate their specific molecular targets and pathways of action.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-butyl group and other positions on the benzotriazole ring will be crucial to optimize potency and selectivity.
-
In Vivo Efficacy: Promising compounds should be advanced to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.
The journey from a promising scaffold to a clinically effective anticancer drug is long and challenging. However, the versatility of the benzotriazole core, coupled with a rational drug design approach, holds the potential to deliver novel therapeutics that can make a meaningful impact in the fight against cancer.
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A Senior Application Scientist's Guide to Triazole Synthesis: A Comparative Analysis of Ruthenium vs. Copper Catalysis
The 1,2,3-triazole ring is a cornerstone in modern chemistry, serving as a vital structural motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Its stability, coupled with its ability to engage in hydrogen bonding and dipole-dipole interactions, makes it an excellent linker and a bioisostere for amide bonds.[2][3] The classical Huisgen 1,3-dipolar cycloaddition of azides and alkynes provides a fundamental route to this heterocycle, but its requirement for high temperatures and lack of regioselectivity often yields a mixture of 1,4- and 1,5-disubstituted isomers, limiting its utility.[4]
The advent of "click chemistry" revolutionized this field by introducing metal catalysts that not only accelerate the reaction under mild conditions but, crucially, provide absolute control over the regiochemical outcome.[5] The two most powerful catalytic systems, based on copper and ruthenium, are not competitors but rather complementary tools. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for exclusively producing 1,4-disubstituted triazoles, while its ruthenium-catalyzed counterpart (RuAAC) selectively yields the 1,5-regioisomer.[4][6]
This guide provides an in-depth comparison of these two indispensable methodologies, detailing their mechanisms, substrate scope, and reaction conditions, and providing field-proven protocols to empower researchers in drug development and chemical synthesis to select the optimal catalyst for their specific molecular design.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential Click Reaction
Hailed by Nobel laureate K. Barry Sharpless as the "cream of the crop" of click reactions, the CuAAC reaction is celebrated for its reliability, broad scope, and exceptional regioselectivity.[7] It operates under mild, often aqueous conditions, making it the gold standard for bioconjugation.[4][8]
Mechanism and Regioselectivity: A Stepwise Path to the 1,4-Isomer
The CuAAC reaction proceeds through a stepwise mechanism that is fundamentally different from the concerted thermal cycloaddition.[9] The process is initiated by the formation of a copper(I) acetylide intermediate from a terminal alkyne .[7][10] This is a critical distinction, as the reaction is incompatible with internal alkynes. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[7][10][11]
The copper acetylide then coordinates with the azide, which subsequently undergoes cyclization to form a six-membered copper-containing intermediate.[] Protonation releases the desired 1,4-disubstituted 1,2,3-triazole product and regenerates the catalyst for the next cycle.[7] This mechanism kinetically favors the formation of the 1,4-isomer, yielding it exclusively.
Caption: The catalytic cycle of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Key Advantages and Limitations
-
Regioselectivity: Exclusive formation of 1,5-disubstituted triazoles from terminal alkynes. [4][13]* Expanded Scope: A major advantage is its ability to catalyze the cycloaddition of internal alkynes , yielding 1,4,5-trisubstituted triazoles. [6][14][15]* Catalysts: Effective catalysts include pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and CpRuCl(COD). [16][15][13]Limitation: Reactions are typically run in non-protic organic solvents (e.g., toluene, THF, DMF) as protic solvents are often detrimental to yield and selectivity. [6][17]* Limitation: Conditions can be harsher than CuAAC, often requiring elevated temperatures, although highly active catalysts can work at ambient temperature. [6]* Limitation: Can be more sensitive to sterically demanding substrates and certain functional groups compared to CuAAC. [18]
Performance Comparison: CuAAC vs. RuAAC
The choice between copper and ruthenium catalysis is dictated entirely by the desired regiochemical outcome and the nature of the alkyne substrate.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Primary Product | 1,4-Disubstituted 1,2,3-Triazole [4] | 1,5-Disubstituted 1,2,3-Triazole [4] |
| Alkyne Scope | Terminal alkynes ONLY [6][19] | Terminal and Internal alkynes [6][20] |
| Mechanism | Cu(I)-acetylide intermediate [7][10] | Oxidative coupling via ruthenacycle [16][15] |
| Typical Catalyst | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) [11] | [Cp*RuCl] complexes [16][13] |
| Typical Solvents | Broad range, including water [4][18] | Non-protic organic solvents (Toluene, THF) [6][17] |
| Typical Temperature | Room Temperature [4][21] | Room Temperature to Reflux [6] |
| Key Advantage | Biocompatibility, simplicity, aqueous media | Access to 1,5-isomers and fully substituted triazoles |
| Primary Limitation | Cannot use internal alkynes | Generally incompatible with protic solvents |
Experimental Protocols: A Practical Guide
The following protocols provide a generalized framework for performing CuAAC and RuAAC reactions. Researchers should always optimize conditions for their specific substrates.
Protocol 1: General Procedure for CuAAC
This protocol describes a typical small-scale reaction for synthesizing a 1,4-disubstituted triazole.
Caption: A standard experimental workflow for the CuAAC reaction.
Step-by-Step Methodology:
-
In a vial, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture, such as 1:1 tert-butanol/water.
-
Prepare fresh stock solutions of the catalyst components: a 1 M solution of sodium L-ascorbate in water and a 0.1 M solution of copper(II) sulfate pentahydrate in water. [11][22]3. To the stirred reactant solution, add the sodium ascorbate solution (0.1 equivalents) followed by the copper(II) sulfate solution (0.01 to 0.05 equivalents). [11]4. Allow the reaction to stir vigorously at room temperature. The reaction is often complete within 1 to 24 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform a standard workup, which may involve dilution with water, extraction with an appropriate organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product can then be purified by silica gel column chromatography if necessary.
Protocol 2: General Procedure for RuAAC
This protocol outlines a typical procedure for synthesizing a 1,5-disubstituted triazole under an inert atmosphere.
Caption: A standard experimental workflow for the RuAAC reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction flask equipped with a magnetic stir bar, add the azide (1.0 equivalent), the alkyne (terminal or internal, 1.1 equivalents), and the ruthenium catalyst, such as CpRuCl(COD) or CpRuCl(PPh₃)₂ (1-5 mol %). [6]2. Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Add an anhydrous, degassed non-protic solvent (e.g., toluene, benzene, or THF) via syringe. [6][17]4. Stir the reaction mixture at the appropriate temperature. While some reactive substrates proceed at room temperature, heating (e.g., 45-80 °C) is often employed to ensure timely completion. [6]5. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
The resulting residue can be directly purified by silica gel column chromatography to isolate the 1,5-disubstituted or fully substituted triazole product.
Conclusion: A Strategic Choice for Molecular Construction
The copper- and ruthenium-catalyzed azide-alkyne cycloadditions are pillars of modern synthetic chemistry, providing unparalleled control over the formation of 1,2,3-triazoles. They are not interchangeable but rather represent a complementary pair of reactions that grant access to distinct regioisomers.
-
Choose CuAAC for the synthesis of 1,4-disubstituted triazoles . Its operational simplicity, mild conditions, and compatibility with aqueous media make it the undisputed champion for applications in bioconjugation and for projects where terminal alkynes are the starting material.
-
Choose RuAAC when the synthetic target is a 1,5-disubstituted triazole or a fully substituted triazole derived from an internal alkyne. This method unlocks alternative chemical space that is inaccessible through CuAAC, providing a critical tool for scaffold diversification in medicinal chemistry and materials science.
By understanding the distinct mechanistic underpinnings and experimental parameters of each catalytic system, researchers can strategically harness the power of click chemistry to construct complex molecules with precision and efficiency.
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Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (n.d.). MDPI. Available from: [Link]
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Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2018). National Institutes of Health. Available from: [Link]
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Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available from: [Link]
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[PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. (n.d.). Benchling. Available from: [Link]
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Presolski, P. J., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
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Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF. (n.d.). ResearchGate. Available from: [Link]
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Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]
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McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. Available from: [Link]
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Synthesis, Characterization and Antimicrobial Activities of 1,4-Disubstituted 1,2,3-Triazole Compounds. (2019). ResearchGate. Available from: [Link]
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Ferroni, C., et al. (2021). 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. Journal of Medicinal Chemistry. Available from: [Link]
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Thermodynamic and Kinetic Aspects of a Single-Reactor Synthesis of 5-Amino-3-methyl-1,2,4-triazole Hydrochloride from Aminoguanidine and Acetic Acid. (2011). ResearchGate. Available from: [Link]
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(A) Synthesis of 1,4- or 2,4-disubstituted-1,2,3-triazoles. (B) “One... (n.d.). ResearchGate. Available from: [Link]
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Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. (2016). Chemical Science Review and Letters. Available from: [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Available from: [Link]
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Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). National Institutes of Health. Available from: [Link]
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Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. (2019). ResearchGate. Available from: [Link]
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Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. Available from: [Link]
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Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (2024). ResearchGate. Available from: [Link]
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Advancements in transition metal-catalyzed 1,2,3-triazole synthesis via azide–alkyne cycloaddition. (2023). ResearchGate. Available from: [Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Available from: [Link]
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Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (2022). National Science Foundation. Available from: [Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Available from: [Link]
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Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. (2021). National Institutes of Health. Available from: [Link]
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Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (2022). Organic & Biomolecular Chemistry. Available from: [Link]
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A Comparative Analysis of the Biological Activity of N-Alkyl Benzotriazoles and Other Triazole Derivatives
This guide provides an in-depth comparison of the biological activities of N-substituted benzotriazoles, with a focus on N-alkyl derivatives like 2-Butyl-2H-benzo[d]triazole, against other classes of triazole compounds. We will explore their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a robust framework for their work.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
Benzotriazole, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold for developing novel therapeutic agents.[1][3] The biological profile of benzotriazole can be significantly modulated by substitution on the benzene ring or, more commonly, on one of the nitrogen atoms of the triazole ring.
N-substitution leads to two primary isomers: 1-substituted (1H) and 2-substituted (2H) benzotriazoles. The position of the substituent can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.[4] This guide will focus on comparing N-alkyl-substituted benzotriazoles, exemplified by the 2-butyl-2H-benzo[d]triazole structure, with other substituted triazoles to elucidate critical structure-activity relationships (SAR).
Part 1: Comparative Anticancer Activity
Benzotriazole derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of crucial cellular processes like cell division and survival signaling.[5][6]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism for many anticancer benzotriazole derivatives is the disruption of microtubule dynamics.[6] Microtubules, essential for forming the mitotic spindle during cell division, are polymers of α- and β-tubulin. By binding to tubulin, these compounds inhibit its polymerization, leading to a breakdown of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[6][7]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Comparative Cytotoxicity Data
The efficacy of anticancer compounds is often measured by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cancer cell growth. Studies show that N-substitution on the benzotriazole ring is a key strategy for enhancing cytotoxicity.[5] The addition of alkyl and aryl groups can significantly improve potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzotriazole-Quinazoline Hybrid (ARV-2) | MCF-7 (Breast) | 3.16 | [7] |
| HeLa (Cervical) | 5.31 | [7] | |
| HT-29 (Colon) | 10.6 | [7] | |
| Quinoline-Benzotriazole Hybrids | Various | 1.23 - 7.39 | [8] |
| Benzotriazole Acrylonitriles (2.1) | VX2 (Carcinoma) | 3.80 | [9] |
| Benzotriazole Acrylonitriles (2.5) | A549 (Lung) | 5.47 | [9] |
| Benzotriazole Acrylonitriles (2.5) | MKN45 (Stomach) | 3.04 | [9] |
This table summarizes data for various N-substituted benzotriazole derivatives, demonstrating potent activity across multiple cancer types. The specific activity of 2-Butyl-2H-benzo[d]triazole would be influenced by the lipophilicity of the butyl group, potentially enhancing membrane permeability and target engagement.
Part 2: Comparative Antimicrobial & Antifungal Activity
The triazole scaffold is the backbone of many widely used antifungal drugs (e.g., fluconazole). Benzotriazole derivatives also exhibit a broad spectrum of antimicrobial activities.[3][10][11]
Structure-Activity Relationship (SAR)
The antimicrobial potency of benzotriazoles is highly dependent on their substitution pattern. The introduction of hydrophobic groups, such as alkyl chains or halogens, on the benzotriazole ring can enhance activity against both bacteria and fungi.[3] For instance, studies have shown that N-alkylbenzimidazoles and N-alkylbenzotriazoles are effective antifungal agents, with potency varying based on the length of the alkyl chain.[12] A butyl group, being a moderately sized lipophilic chain, is expected to contribute favorably to antimicrobial efficacy by facilitating passage through microbial cell membranes.
Caption: Logic of Structure-Activity Relationship (SAR).
Comparative Antimicrobial Data
Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-Nonyl-1H-benzo[d]imidazole | Candida spp. | 0.5 - 256 | [12] |
| 1-Decyl-1H-benzo[d]imidazole | Candida spp. | 2 - 256 | [12] |
| N-alkyl benzotriazoles | Aspergillus spp. | 16 - 256 | [12] |
| 5,6-dichloro-benzotriazole derivative | Candida albicans | 1.6 - 25 | [3] |
| Benzotriazole-piperidine hybrid (16h) | Escherichia coli | 6.25 | [3] |
| Benzotriazole-triazole hybrid (19) | Bacillus subtilis | 1.56 | [4] |
| Benzotriazole-triazole hybrid (19) | Staphylococcus aureus | 1.56 | [4] |
The data indicates that N-alkylation and halogenation are effective strategies for developing potent antimicrobial benzotriazoles. The activity of N-alkyl derivatives against Candida and Aspergillus species highlights their potential as antifungal agents.[3][12]
Part 3: Comparative Enzyme Inhibition
Beyond cytotoxicity and antimicrobial action, benzotriazole derivatives are known to inhibit various enzymes, positioning them as candidates for treating a range of diseases, including diabetes.[1][13]
Inhibition of α-Amylase and α-Glucosidase
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. Inhibiting these enzymes can slow down glucose absorption, a therapeutic strategy for managing type 2 diabetes. Several benzotriazole derivatives have shown potent inhibitory activity against these enzymes.[13]
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| Chloro-substituted Benzotriazole (37) | α-Glucosidase | 2.00 | [13] |
| Chloro-substituted Benzotriazole (37) | α-Amylase | 2.04 | [13] |
| Chloro-substituted Benzotriazole (36) | α-Glucosidase | 2.12 | [13] |
| Chloro-substituted Benzotriazole (36) | α-Amylase | 2.21 | [13] |
Molecular docking studies reveal that substitutions on the benzotriazole scaffold play a pivotal role in binding interactions with the active sites of these enzymes.[13] The competitive and non-competitive modes of inhibition observed suggest diverse binding mechanisms.[13]
Part 4: Key Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for assessing the biological activities discussed.
Protocol 1: MTT Assay for Anticancer Activity Assessment
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-Butyl-2H-benzo[d]triazole) and a standard drug in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for another 48-72 hours.
-
Causality: Serial dilutions are critical for generating a dose-response curve, from which the IC50 value can be accurately determined. The incubation period allows the compound sufficient time to exert its cytotoxic/cytostatic effect.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Living cells will convert MTT to purple formazan.
-
Causality: This step directly links metabolic activity (a proxy for viability) to a colorimetric output. Only viable cells with active mitochondria can perform this reduction.
-
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.
Protocol 2: Broth Microdilution for Antimicrobial MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.
-
Causality: A standardized inoculum is essential for reproducibility. Too high a concentration can overwhelm the compound, while too low may not show visible growth even in controls.
-
-
Inoculation and Incubation: Add the diluted microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Self-Validation: The positive control must show clear growth, and the negative control must remain clear. This confirms the viability of the microbes and the sterility of the medium, validating the assay's results.
-
Conclusion
While specific comparative data for 2-Butyl-2H-benzo[d]triazole is not extensively published, this guide demonstrates that the N-substituted benzotriazole scaffold is a highly promising platform for drug discovery. The biological activity of these compounds is profoundly influenced by the nature of the N-substituent. N-alkylation, as in 2-Butyl-2H-benzo[d]triazole, is a proven strategy for enhancing lipophilicity, which can improve membrane permeability and lead to potent anticancer and antimicrobial effects. The comparative data presented for analogous structures strongly supports the continued exploration of N-alkyl benzotriazoles as candidates for novel therapeutics. Future research should focus on direct, head-to-head comparisons and detailed mechanistic studies to fully elucidate their therapeutic potential.
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Li, Q., et al. (2020). Synthesis and anticancer activity of benzotriazole derivatives. Journal of Heterocyclic Chemistry, 57(3), 1220-1227. [Link]
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Khan, K. M., et al. (2018). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Bioinorganic Chemistry and Applications. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted 2H-Benzo[d]triazole Derivatives
The 2H-benzo[d]triazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1] Its unique electronic properties, including its character as an electron-acceptor, and its capacity for facile chemical modification, make it an excellent candidate for the development of novel drugs.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 2H-benzo[d]triazole derivatives, with a focus on their anticancer and antimicrobial activities. We will explore how specific structural modifications influence biological efficacy, supported by comparative experimental data. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to aid researchers in this field.
The 2H-Benzo[d]triazole Core: A Foundation for Diverse Bioactivities
The 2H-benzo[d]triazole (BTz) moiety is a bicyclic aromatic heterocycle that has garnered significant attention for its broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contribute to its ability to bind to biological targets with high affinity. Furthermore, the BTz core can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Structure-Activity Relationships of Anticancer 2H-Benzo[d]triazole Derivatives
A significant body of research has focused on the development of 2H-benzo[d]triazole derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the induction of DNA damage.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drug development.[2] Several 2H-benzo[d]triazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[3][4]
The general pharmacophore for many tubulin inhibitors includes two aryl rings connected by a flexible or rigid linker. In the case of 2H-benzo[d]triazole derivatives, the BTz core often serves as one of the aryl moieties or as a component of the linker. A notable example involves the structural modification of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, by replacing its cis-double bond with a more stable 1,2,3-triazole ring. This has led to the development of highly potent and stable analogues.
Key SAR Insights for Tubulin Polymerization Inhibitors:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole moiety significantly influence activity. For instance, a 3,4,5-trimethoxyphenyl group is a common feature in many potent tubulin inhibitors, as it mimics the A-ring of colchicine and CA-4.[5]
-
The Heterocyclic Moiety: The choice of the second heterocyclic ring system also plays a crucial role. For example, benzothiazole and indole moieties have been shown to enhance cytotoxic activity.[3][5]
-
The Linker: The 1,2,3-triazole ring not only provides stability but also acts as a rigid linker, ensuring the optimal spatial orientation of the two aryl rings for binding to the colchicine site.
Table 1: Comparative Cytotoxicity and Tubulin Polymerization Inhibition of Representative 2H-Benzo[d]triazole Derivatives
| Compound ID | R1 (A-Ring) | R2 (B-Ring) | Cancer Cell Line | GI50/IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 8a | 3,4,5-trimethoxyphenyl | Benzothiophen-2-yl | Hs578T (Breast) | 0.0103 | 1.7 | [5] |
| 3d | 4-methylphenylamino | 7-(3,4,5-trimethoxyphenyl) | A549 (Lung) | Not Reported | 0.45 | [5] |
| 14d | 9H-pyrido[3,4-b]indol-3-yl | 1H-benzo[d]imidazol-1-yl | MCF-7 (Breast) | 5.61 | 7.63 | |
| 5f | 4-fluorophenyl | Benzo[d]imidazo[2,1-b]thiazole | MCF-7 (Breast) | 0.60 | Not Reported | [4] |
Induction of DNA Damage
Another important mechanism of action for anticancer 2H-benzo[d]triazole derivatives is the induction of DNA damage, leading to cell cycle arrest and apoptosis.[6][7] The planar structure of these compounds allows them to intercalate into the DNA double helix, disrupting its structure and function. This can trigger a DNA damage response, characterized by the upregulation of proteins such as γ-H2AX and PARP.[6][7]
Key SAR Insights for DNA Damaging Agents:
-
Planarity and Aromaticity: A high degree of planarity and an extended aromatic system are crucial for effective DNA intercalation.[6]
-
Substituents on the Benzotriazole Ring: The introduction of specific substituents can modulate the DNA binding affinity and cytotoxic potency. For example, linking the 2H-benzo[d]triazole core to other heterocyclic systems like 1,4-benzoxazinone can enhance DNA damage-inducing capabilities.[6][7]
Table 2: Comparative Cytotoxicity of DNA Damage-Inducing 2H-Benzo[d]triazole Derivatives
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| c5 | 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole | Huh-7 (Liver) | 28.48 | [6] |
| c14 | 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole | Huh-7 (Liver) | 32.60 | [6] |
| c16 | 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole | Huh-7 (Liver) | 31.87 | [6] |
| c18 | 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole | Huh-7 (Liver) | 19.05 | [6] |
Structure-Activity Relationships of Antimicrobial 2H-Benzo[d]triazole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2H-Benzo[d]triazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Key SAR Insights for Antimicrobial Agents:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, is a critical factor for antimicrobial activity, as it affects the compound's ability to penetrate the microbial cell wall and membrane.
-
Hybrid Molecules: Combining the 2H-benzo[d]triazole scaffold with other known antimicrobial pharmacophores, such as thiazoles or pyrazolines, can lead to synergistic effects and enhanced potency.[8]
-
Specific Substituents: The presence of specific functional groups, such as halogens or thiocarbamide moieties, can significantly impact the antimicrobial spectrum and potency.[8]
Table 3: Comparative Antimicrobial Activity of Representative 2H-Benzo[d]triazole Derivatives
| Compound ID | Core Structure | Microorganism | MIC (µg/mL) | Reference |
| 15 | Thiazolyl-pyrazoline-triazolyl-thiadiazole | E. coli | 5-10 | [8] |
| 15 | Thiazolyl-pyrazoline-triazolyl-thiadiazole | S. aureus | 5-10 | [8] |
| 62 | Thiazolyl-pyrazoline with thiocarbamide | Gram-positive bacteria | Good activity | [8] |
| 63 | Thiazolyl-pyrazoline with phenylthiocarbamide | Gram-positive bacteria | Good activity | [8] |
Experimental Protocols
To facilitate further research and development of 2H-benzo[d]triazole derivatives, this section provides detailed, step-by-step protocols for their synthesis and biological evaluation.
Synthesis Protocols
Two of the most versatile and widely used methods for the synthesis of substituted 2H-benzo[d]triazole derivatives are the Sonogashira cross-coupling reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
This protocol is for the coupling of a halo-substituted 2H-benzo[d]triazole with a terminal alkyne.
Materials and Reagents:
-
Halo-substituted 2H-benzo[d]triazole (e.g., 2-aryl-5-bromo-2H-benzo[d]triazole)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-substituted 2H-benzo[d]triazole (1.0 mmol), palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 mmol), and copper(I) iodide (0.04 mmol).[9]
-
Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).[9]
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.[9]
-
Heat the reaction mixture to the desired temperature (typically 50-110°C) and monitor the progress by TLC.[10]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is for the synthesis of 1,2,3-triazole-substituted 2H-benzo[d]triazoles from an azide and a terminal alkyne.
Materials and Reagents:
-
Azide-functionalized 2H-benzo[d]triazole or alkyne-functionalized 2H-benzo[d]triazole
-
Corresponding alkyne or azide partner
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H2O or DMSO)
-
Standard glassware
Procedure:
-
Dissolve the azide (1.0 mmol) and the alkyne (1.0 mmol) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.15 mmol).
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the copper sulfate solution.[11]
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate out of the solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, collect the precipitated product by filtration and wash with water and a cold organic solvent (e.g., diethyl ether).
-
If the product does not precipitate, extract it with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Biological Evaluation Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][12][13][14][15]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[12]
-
The next day, treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the fluorescence enhancement of a reporter dye that binds to microtubules.[2][9][16][17]
Materials and Reagents:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds
-
Positive control (e.g., paclitaxel for stabilizers, vinblastine for destabilizers)
-
96-well black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare the tubulin solution in the polymerization buffer on ice.
-
In a pre-warmed 96-well black plate at 37°C, add the test compounds at various concentrations.
-
To initiate the polymerization, add the tubulin solution containing GTP, glycerol, and the fluorescent reporter dye to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitors.
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][18][19][20]
Materials and Reagents:
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Positive control antibiotic
-
96-well plates
-
Inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
Visualizing Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel 2H-benzo[d]triazole derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of 2H-benzo[d]triazole derivatives.
Signaling Pathway: Inhibition of Tubulin Polymerization
This diagram illustrates the mechanism by which certain 2H-benzo[d]triazole derivatives inhibit cell proliferation by disrupting microtubule dynamics.
Caption: Proposed mechanism for DNA damage-inducing agents.
Conclusion
The 2H-benzo[d]triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of rational design in optimizing the anticancer and antimicrobial properties of these derivatives. By understanding how specific structural modifications influence biological activity, researchers can more effectively design and synthesize new compounds with improved potency and selectivity. The provided experimental protocols serve as a practical resource to accelerate the discovery and development of the next generation of 2H-benzo[d]triazole-based drugs.
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AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. [Link]
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Gates, K. S. (2009). Initiation of DNA strand cleavage by 1,2,4-benzotriazine 1,4-dioxide antitumor agents. Journal of the American Chemical Society, 131(4), 1245–1255. [Link]
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Chen, C., He, J., & Wu, Y. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(4), 101783. [Link]
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Trawick, M. L., & Pinney, K. G. (2011). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 2(2), 143–147. [Link]
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Kaur, R., & Kumar, K. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(15), 4945. [Link]
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[9][11]xazin-3(4H). (2025, June 13). National Institutes of Health. [Link]
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Triazole Compounds as Anti–Lung Cancer Agents: Focusing on Structure‐Activity Relationship (SAR). (2025, August 6). ResearchGate. [Link]
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Sharma, P., & Kumar, A. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2235–2253. [Link]
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Kamal, A., Reddy, V. S., & Rao, A. V. S. (2017). Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(13), 3465–3476. [Link]
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Kumar, A., Singh, P., & Kumar, V. (2023). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry, 47(29), 13619–13632. [Link]
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Torres-Moya, I., Díaz-Ortiz, Á., Prieto, P., & de la Cruz, P. (2021). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. Chemosensors, 9(9), 267. [Link]
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Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (2025, August 6). ResearchGate. [Link]
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Pop, R., & Vlase, L. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6563. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(2), 92–97. [Link]
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Keller, P. A., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(12), 1505–1517. [Link]
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Węsierska, M., et al. (2017). Molecular basis for the DNA damage induction and anticancer activity of asymmetrically substituted anthrapyridazone PDZ-7. Oncotarget, 8(67), 111443–111459. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Butyl-2H-benzo[d]triazole
A Researcher's Guide to the Proper Disposal of 2-Butyl-2H-benzo[d][1][2][3]triazole
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Butyl-2H-benzo[d][1][2][3]triazole, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in general hazardous waste management protocols and must be executed in strict accordance with your institution's Environmental Health & Safety (EHS) department guidelines and local regulations.[8]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards is critical to appreciating the necessity of these disposal procedures. While specific toxicological data for the 2-butyl isomer is scarce, the benzotriazole family of compounds presents known risks:
-
Human Health Hazards: Benzotriazoles can be harmful if swallowed, cause serious eye irritation, and may be toxic if they come into contact with skin.[7]
-
Environmental Hazards: A key concern is their environmental persistence and toxicity to aquatic life with long-lasting effects.[7][9] Releasing these compounds into the environment can have long-term adverse effects on ecosystems.[6]
-
Reactivity: Benzotriazoles can react with strong oxidizing agents.[10]
Therefore, the primary goals of this disposal protocol are to prevent accidental exposure to personnel and to eliminate any possibility of environmental release. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash .[1][2]
Pre-Disposal: Preparation and Safety Measures
Before beginning any waste consolidation, establish a safe working environment.
-
Designated Area: All waste handling should occur within a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the direct control of laboratory personnel.[11][12] A certified chemical fume hood is the ideal location.
-
Personal Protective Equipment (PPE): Proper PPE is non-negotiable. The required equipment is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye/Face | Tightly sealed safety goggles or a full-face shield. | Protects against splashes and potential eye irritation.[7][13] |
| Hand | Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber). Check manufacturer breakthrough times.[10] | Prevents skin contact and absorption.[14] |
| Body | A standard laboratory coat is required. For larger quantities, a chemically impervious apron should be added. | Protects against incidental spills and contamination of personal clothing. |
| Respiratory | Not typically required when handling small quantities in a fume hood. Use a NIOSH-approved respirator if aerosols or dusts are generated. | Ensures protection from inhalation of potentially harmful vapors or particles.[9] |
-
Spill Kit: Ensure a fully stocked chemical spill kit is immediately accessible. It should contain absorbent materials, neutralizing agents (if applicable), and waste bags.
Step-by-Step Disposal and Containment Protocol
This protocol covers the disposal of pure, unused 2-Butyl-2H-benzo[d][1][2][3]triazole as well as contaminated labware.
Proper segregation is crucial for safety and cost-effective disposal.
-
Do Not Mix: Never mix benzotriazole waste with other waste streams, especially incompatible chemicals like strong acids, bases, or oxidizing agents.[3]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction residues, rinsing solutions) in separate, dedicated containers.
Container integrity is paramount to prevent leaks and exposures.
-
Compatibility: Use sturdy, leak-proof containers made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with screw-on caps are appropriate.[3]
-
Headspace: Fill containers to no more than 90% capacity to allow for expansion of vapors and prevent spills.[8]
-
Condition: Ensure the container and its cap are in good condition, with no cracks or deterioration.[3]
Accurate labeling is a regulatory requirement and essential for safety.
-
Timing: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[2]
-
Content: The label must clearly state the words "Hazardous Waste" .[11][15]
-
Chemical Identification: List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. For example: "Waste 2-Butyl-2H-benzo[d][1][2][3]triazole (approx. 10%), Methanol (approx. 90%)".
-
Hazard Warning: The label must also indicate the relevant hazards (e.g., Toxic, Environmental Hazard).[11]
Even "empty" containers require proper handling.
-
First Rinse Collection: The first solvent rinse of a container that held 2-Butyl-2H-benzo[d][1][2][3]triazole must be collected and disposed of as hazardous waste.[1]
-
Subsequent Rinsing: After the initial rinse is collected, the container can be triple-rinsed with an appropriate solvent (e.g., acetone, ethanol).
-
Final Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label and dispose of the container according to your facility's procedures for clean glassware or plastic.[2]
-
Storage Location: Store the sealed and labeled waste container in your designated SAA. Ensure it is kept in secondary containment to catch any potential leaks.[1]
-
Accumulation Time: Do not store waste in the lab indefinitely. Adhere to your institution's and local regulations regarding accumulation time limits (often 90 to 180 days, depending on generator status).[11][15]
-
Request Pickup: Once the container is full or nearing its storage time limit, contact your institution's EHS department to schedule a waste pickup.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Butyl-2H-benzo[d][1][2][3]triazole waste.
Caption: Decision workflow for hazardous waste disposal.
By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment. Always prioritize the guidance of your local EHS professionals, as they are the ultimate authority on waste management within your organization.
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Navigating the Synthesis and Handling of 2-Butyl-2H-benzo[d]triazole: A Guide to Personal Protective Equipment and Safe Disposal
Navigating the Synthesis and Handling of 2-Butyl-2H-benzo[d][1][2][3]triazole: A Guide to Personal Protective Equipment and Safe Disposal
For the researcher navigating the complexities of novel compound synthesis, particularly within the realm of drug development, a deep understanding of the materials in use is paramount. The compound 2-Butyl-2H-benzo[d][1][2][3]triazole, a derivative of the versatile benzotriazole core, presents unique handling considerations. While specific toxicological data for this derivative is not extensively documented, a thorough analysis of the parent compound and related structures provides a robust framework for ensuring laboratory safety. This guide offers a comprehensive, experience-driven approach to the selection of Personal Protective Equipment (PPE) and outlines detailed operational and disposal plans, empowering you to work with confidence and security.
Understanding the Hazard Profile: A Logic-Driven Approach
The foundation of any safety protocol is a clear understanding of the potential hazards. Benzotriazole and its derivatives are classified as being harmful if swallowed, causing serious eye irritation, and potentially causing skin and respiratory irritation.[1][3][4][5] The butyl substituent may alter the physical properties of the molecule, potentially increasing its persistence or altering its absorption characteristics. Therefore, a cautious and comprehensive approach to PPE is not just recommended; it is essential.
Core Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the essential PPE for handling 2-Butyl-2H-benzo[d][1][2][3]triazole, grounded in the established guidelines for hazardous chemicals.[6][7][8]
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.[3][6] | The benzotriazole core is a known eye irritant.[4][5] Goggles provide a seal around the eyes to protect against splashes from all directions. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves. It is advisable to double-glove, particularly during procedures with a high risk of contamination. | Gloves must be inspected for any signs of degradation or puncture before use. Proper glove removal technique is critical to avoid skin contact with the contaminant. |
| Body Protection | A flame-resistant laboratory coat is mandatory. For larger quantities or procedures with a high splash risk, a chemically resistant apron over the lab coat is recommended. | A lab coat provides a removable barrier in the event of a spill. Closed-toe shoes are a fundamental requirement in any laboratory setting.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if the material is handled outside of a certified chemical fume hood, or if aerosol generation is likely.[1][7] | While general ventilation may be sufficient for small quantities in a well-ventilated lab, any procedure with the potential to generate dust or aerosols necessitates a higher level of respiratory protection.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling 2-Butyl-2H-benzo[d][1][2][3]triazole.
Preparation and Engineering Controls
-
Work Area Designation: All work with 2-Butyl-2H-benzo[d][1][2][3]triazole should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.
Handling Procedure
-
Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that any potential sources of ignition are removed from the area.
-
Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent and decontaminating solution.
Doffing PPE
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out to trap any contamination.
-
Gown/Apron Removal: Remove the lab coat or apron by rolling it away from the body to avoid contact with the contaminated outer surface.
-
Goggle and Respirator Removal: Remove the face shield and goggles, followed by the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.[3]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and steps in the safe handling and disposal workflow.
Caption: A workflow diagram illustrating the key phases of safe chemical handling.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice. All waste containing 2-Butyl-2H-benzo[d][1][2][3]triazole must be treated as hazardous.[2][9]
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and absorbent materials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste, including reaction residues and solvent washes, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[4]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment vessel in a well-ventilated area, away from heat and ignition sources.
Final Disposal
-
Certified Vendor: All hazardous waste must be disposed of through a certified hazardous waste management company.[1][9]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and local regulations.
By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly advance their work with 2-Butyl-2H-benzo[d][1][2][3]triazole, ensuring the protection of themselves, their colleagues, and the environment.
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2-isobutyl-2H-benzo[d][1][2][3]triazole | C10H13N3. (n.d.). PubChem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
